molecular formula C18H20D3NO B602516 Orphenadrine-d3 Citrate Salt CAS No. 1185011-75-9

Orphenadrine-d3 Citrate Salt

カタログ番号: B602516
CAS番号: 1185011-75-9
分子量: 272.41
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Labelled Orphenadrine, which is a skeletal muscle relaxant, it acts in the central nervous system to produce its muscle relaxant effects.

特性

CAS番号

1185011-75-9

分子式

C18H20D3NO

分子量

272.41

外観

Off-White to Pale Yellow Solid

melting_point

88-92 °C

純度

> 95%

数量

Milligrams-Grams

関連するCAS

4682-36-4 (unlabelled)

同義語

N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt

タグ

Orphenadrine

製品の起源

United States

Foundational & Exploratory

Orphenadrine-d3 Citrate Salt synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of Orphenadrine-d3 Citrate Salt

Executive Summary In the domain of quantitative bioanalysis, particularly for anticholinergic and antihistamine therapeutics, the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the quality of the Internal Standard (IS). Orphenadrine-d3 Citrate serves as the gold-standard IS for the quantification of Orphenadrine in biological matrices. Its deuterated nature (


-methyl-d3) provides near-identical physicochemical properties to the analyte—ensuring it tracks extraction efficiency and matrix effects—while maintaining a distinct mass shift (+3 Da) for spectral resolution.

This technical guide details the strategic synthesis, purification, and characterization of Orphenadrine-d3 Citrate, designed for researchers requiring high isotopic purity (>99 atom % D) and strict adherence to GLP standards.

Part 1: Strategic Synthesis Design

Retrosynthetic Logic

The synthesis is designed to introduce the deuterium label at the latest possible stage to minimize isotopic dilution (H/D scrambling) and maximize yield. The optimal route utilizes


-desmethylorphenadrine  (also known as N-demethylorphenadrine) as the advanced intermediate.
  • Target: Orphenadrine-d3 (

    
    -dimethyl-d3-2-[(2-methylphenyl)phenylmethoxy]ethanamine).
    
  • Strategy:

    
     Alkylation of the secondary amine.
    
  • Isotopic Source: Iodomethane-d3 (

    
    ).
    
Reaction Pathway Visualization

Retrosynthesis Target Orphenadrine-d3 Citrate (Target Salt) FreeBase Orphenadrine-d3 (Free Base) FreeBase->Target Salt Formation (Isopropanol) Precursor N-desmethylorphenadrine (Secondary Amine) Precursor->FreeBase N-Alkylation (K2CO3, ACN) Reagent Iodomethane-d3 (CD3I) Reagent->FreeBase Citric Citric Acid (Anhydrous) Citric->Target

Figure 1: Retrosynthetic analysis showing the convergence of the secondary amine precursor and the deuterated alkylating agent.

Part 2: Experimental Protocol

Safety Warning: Iodomethane-d3 is a volatile alkylating agent and a suspected carcinogen. All procedures must be conducted in a fume hood using appropriate PPE (double nitrile gloves).

Step 1: Synthesis of Orphenadrine-d3 (Free Base)

Reagents:

  • 
    -desmethylorphenadrine (1.0 eq)[1]
    
  • Iodomethane-d3 (

    
    , >99.5 atom % D) (1.1 eq)
    
  • Potassium Carbonate (

    
    , anhydrous) (2.0 eq)
    
  • Acetonitrile (ACN, HPLC grade)

Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -desmethylorphenadrine (e.g., 1.0 g, 3.9 mmol) in ACN (20 mL).
    
  • Base Addition: Add anhydrous

    
     (1.08 g, 7.8 mmol) to the solution.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Iodomethane-d3 (0.62 g, 4.3 mmol) via a gas-tight syringe to prevent volatility loss.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[2][3]

  • Workup: Filter off the inorganic salts (

    
    /KI). Evaporate the filtrate under reduced pressure to obtain the crude oil.
    
  • Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    , filter, and concentrate.
    
    • Note: Column chromatography (Silica gel, DCM/MeOH) may be required if unreacted precursor remains, as secondary amines can interfere with IS quantification.

Step 2: Formation of this compound

Rationale: The citrate salt is the pharmacopeial standard (USP/BP) due to its stability and crystallinity compared to the hydrochloride salt.

Procedure:

  • Stoichiometry: Calculate the exact molar amount of the free base obtained (MW ~272.4 g/mol ). Weigh an equimolar amount (1:1) of anhydrous Citric Acid (MW 192.12 g/mol ).

  • Solvation: Dissolve the Orphenadrine-d3 free base in a minimal volume of Isopropanol (IPA) at 40°C.

  • Acid Addition: Dissolve the Citric Acid in a separate volume of warm IPA. Slowly add the acid solution to the base solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. White crystalline precipitate should form.[4]

  • Isolation: Filter the crystals under vacuum. Wash with cold IPA followed by cold Diethyl Ether.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Part 3: Characterization Framework[4][5]

To ensure the material meets the "Trustworthiness" pillar of E-E-A-T, the following characterization data must be generated.

Expected Analytical Data
ParameterMethodExpected Result (Orphenadrine-d3 Citrate)
Appearance VisualWhite to off-white crystalline powder
Melting Point DSC / Capillary134 – 138°C (Consistent with non-deuterated salt)
Mass Spectrometry ESI+ (Q1 Scan)m/z 273.2

(Free base mass + 1) (Shifted +3 Da from native m/z 270.2)
Isotopic Purity LC-MS (SIM)

99.0% (Contribution of d0 < 0.5%)

H-NMR
400 MHz,


2.85 (s, 3H,

); Absence of second methyl singlet (replaced by

)
Solubility SaturationSparingly soluble in water; Soluble in Methanol
NMR Interpretation Logic

In the proton NMR (


H-NMR) of non-deuterated Orphenadrine, the 

-dimethyl protons appear as a singlet integrating to 6H around 2.8–2.9 ppm.
  • In Orphenadrine-d3: This signal will split or reduce in intensity. You will observe a singlet integrating to 3H (the remaining non-deuterated methyl). The

    
     group is "silent" in proton NMR.
    
  • 
    C-NMR:  You will observe the 
    
    
    
    carbon as a sharp peak, while the
    
    
    carbon will appear as a weak septet (due to C-D coupling) slightly upfield.

Part 4: Bioanalytical Application (LC-MS/MS)

The primary utility of this compound is as an Internal Standard.

LC-MS/MS Workflow

Bioanalysis Sample Biological Sample (Plasma/Serum) IS_Add Add IS (Orphenadrine-d3) Sample->IS_Add Extract Extraction (LLE or PPT) IS_Add->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Standard bioanalytical workflow utilizing Orphenadrine-d3.

MRM Transitions

For quantitative analysis on a Triple Quadrupole (QqQ) mass spectrometer:

  • Analyte (Orphenadrine):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Internal Standard (Orphenadrine-d3):

    
     (Note: The fragment ion 
    
    
    
    corresponds to the tropine-like or ethyl-amine side chain. If the deuterium is on the
    
    
    -methyl, the fragment should shift to
    
    
    . Verify fragmentation: The major fragment of Orphenadrine is typically the cleavage of the ether bond yielding the dimethylaminoethyl cation (
    
    
    72) or the methylbenzhydryl cation (
    
    
    181).
    • Correction for d3-N-methyl: If the fragment is the amine side chain (

      
      ), the mass is 
      
      
      
      .
    • Recommended Transition:

      
        (The benzhydryl cation remains unlabeled) or 
      
      
      
      (The deuterated amine chain).

References

  • United States Pharmacopeia (USP). Orphenadrine Citrate Monograph. USP-NF. Available at: [Link] (Accessed via USP subscription).

  • PubChem. Orphenadrine Citrate (Compound Summary). National Library of Medicine. Available at: [Link]

  • DrugBank Online. Orphenadrine: Pharmacology and Chemical Properties. Available at: [Link]

Sources

The Role of Orphenadrine-d3 Citrate Salt in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Muscle Relaxant

Orphenadrine, a derivative of diphenhydramine, is a well-established therapeutic agent primarily known for its muscle relaxant properties.[1] However, its pharmacological profile is multifaceted, exhibiting anticholinergic, antihistaminic, and notably, N-methyl-D-aspartate (NMDA) receptor antagonist activities.[2][3][4][5] This complex mechanism of action, which is not yet fully elucidated, is thought to contribute to its therapeutic effects in treating painful musculoskeletal conditions and parkinsonism.[2][6][7] The drug is believed to exert its effects through a central action on cerebral motor centers or the medulla, rather than by direct skeletal muscle relaxation.[6]

In the realm of pharmaceutical research and development, particularly in bioanalysis and pharmacokinetics, the focus shifts from the therapeutic agent itself to the tools that enable its precise and accurate quantification. This is where isotopically labeled analogs, such as Orphenadrine-d3 Citrate Salt, become indispensable. This guide provides an in-depth technical overview of the application of this compound in a research setting, with a primary focus on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of orphenadrine in biological matrices.

The Critical Role of Deuterated Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical chemistry, prized for its sensitivity, selectivity, and speed.[8] A key practice for ensuring the accuracy and reproducibility of quantitative LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[9] Orphenadrine-d3, a deuterated analog of orphenadrine, serves this purpose exceptionally well.

The rationale behind using a SIL-IS is elegantly simple yet powerful. By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it experiences the same physical and chemical variations as the non-labeled analyte of interest throughout the entire analytical process. This includes extraction, potential derivatization, and ionization in the mass spectrometer source. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically. However, due to the mass difference imparted by the deuterium atoms, it is distinguishable by the mass spectrometer. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the SIL-IS. Consequently, by measuring the ratio of the analyte's signal to that of the internal standard, a highly precise and accurate quantification can be achieved, effectively canceling out most sources of experimental error.

Quantitative Bioanalysis of Orphenadrine using this compound: A Methodological Deep Dive

The following sections outline a typical workflow for the quantitative determination of orphenadrine in a biological matrix, such as human plasma, utilizing this compound as an internal standard.

Experimental Design & Rationale

The goal of this experimental protocol is to accurately quantify the concentration of orphenadrine in plasma samples, a critical aspect of pharmacokinetic studies. The use of Orphenadrine-d3 as an internal standard is central to achieving the required levels of precision and accuracy.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_spike Spike with Orphenadrine-d3 (IS) plasma->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep esi Electrospray Ionization (ESI+) chrom_sep->esi ms_analysis Tandem MS Analysis (MRM Mode) esi->ms_analysis data_acq Data Acquisition ms_analysis->data_acq peak_integration Peak Integration (Analyte & IS) data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Calibration Curve Generation ratio_calc->cal_curve quantification Quantification of Orphenadrine Concentration cal_curve->quantification caption Bioanalytical Workflow for Orphenadrine G cluster_receptors Receptor Interactions cluster_effects Pharmacological Effects orphenadrine Orphenadrine nmda NMDA Receptor orphenadrine->nmda Antagonist muscarinic Muscarinic Acetylcholine Receptor orphenadrine->muscarinic Antagonist histamine Histamine H1 Receptor orphenadrine->histamine Antagonist analgesia Analgesia nmda->analgesia muscle_relaxation Muscle Relaxation muscarinic->muscle_relaxation anticholinergic Anticholinergic Effects (e.g., dry mouth) muscarinic->anticholinergic antihistaminic Antihistaminic Effects (e.g., sedation) histamine->antihistaminic caption Orphenadrine's Multi-Receptor Mechanism

Sources

Orphenadrine-d3 Citrate Salt chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Orphenadrine-d3 Citrate Salt, structured for researchers and analytical scientists.

Chemical Properties, Stability Profile, and Analytical Applications

Executive Summary

This compound (CAS: 1185011-75-9) is the stable isotope-labeled analog of the anticholinergic skeletal muscle relaxant, Orphenadrine Citrate.[1] It functions primarily as an Internal Standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating three deuterium atoms—typically on the N-methyl group—this compound mimics the physicochemical behavior, extraction recovery, and ionization efficiency of the target analyte (Orphenadrine) while providing a distinct mass shift (+3 Da). This monograph details its chemical identity, stability constraints, and validated protocols for its use in high-throughput drug development assays.

Chemical Identity & Structure

The citrate salt form enhances the aqueous solubility and shelf-life stability compared to the free base. The deuterated modification is strategically placed to minimize the kinetic isotope effect (KIE) during metabolic degradation, ensuring the IS remains stable during sample processing.

PropertySpecification
Chemical Name N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 citrate (1:1)
CAS Number 1185011-75-9 (Citrate Salt) / 4682-36-4 (Unlabeled Citrate)
Molecular Formula C₁₈H₂₀D₃NO · C₆H₈O₇ (Salt)
Molecular Weight 464.52 g/mol (vs. 461.51 g/mol for unlabeled)
Isotopic Purity Typically ≥ 99% Deuterium enrichment
Salt Form Citrate (1:1 stoichiometry)
Appearance White to off-white crystalline powder
Structural Logic

The deuterium labeling usually occurs at the N-methyl position (


 or 

). This position is chemically stable and resistant to back-exchange with solvent protons, unlike labile protons (e.g., -OH or -NH), making it an ideal internal standard for aqueous extraction protocols.

Physicochemical Properties

Understanding the physical limitations of Orphenadrine-d3 Citrate is vital for preparing accurate stock solutions.

Solubility Profile
  • Water: Sparingly soluble.[2][3][4][5] The citrate moiety improves solubility compared to the free base, but high concentrations (>10 mg/mL) may require gentle warming or sonication.

  • Methanol/Ethanol: Soluble.[2][5][6] Recommended solvent for primary stock solutions.

  • Chloroform/Ether: Practically insoluble.[2][4]

Dissociation & Partitioning
  • pKa: ~8.9 (Amine group). At physiological pH (7.4), the molecule is predominantly cationic, which drives its extraction logic (requires alkaline pH adjustment for Liquid-Liquid Extraction).

  • LogP: ~3.77. Highly lipophilic in its free base form, facilitating retention on C18 columns.

Stability & Storage Protocols

Orphenadrine-d3 Citrate is sensitive to environmental stressors.[2][7][8] Strict adherence to storage protocols is required to prevent degradation and isotopic scrambling.

Critical Stability Factors
  • Hygroscopicity: The citrate salt is hygroscopic. Moisture absorption alters the effective mass of the powder, leading to weighing errors in quantitative stock preparation.

    • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation.

  • Photostability: Orphenadrine is sensitive to UV light. Prolonged exposure can induce photo-oxidation of the ether linkage.

    • Protocol: Store in amber glass vials.

  • Solution Stability:

    • Stock (Methanol, -20°C): Stable for >6 months.

    • Working Solution (Aqueous/Buffer): Unstable long-term. Prepare fresh daily or weekly.

Storage Directives
StateTemperatureContainerShelf Life
Solid Powder -20°C (Long-term)Amber, screw-cap, desiccated2 Years
Stock Solution -20°C or -80°CAmber glass (PTFE lined cap)6-12 Months
Post-Extraction 4°C (Autosampler)Polypropylene/Glass24-48 Hours

Analytical Application: LC-MS/MS Workflow

The primary utility of Orphenadrine-d3 is to normalize matrix effects (ion suppression/enhancement) in biological samples (plasma, urine).

Experimental Protocol: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for high-throughput screening, though LLE provides cleaner extracts.

  • Stock Preparation: Dissolve 1 mg Orphenadrine-d3 Citrate in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute stock to 500 ng/mL in Acetonitrile (ACN).

  • Extraction:

    • Aliquot 50 µL of plasma sample.

    • Add 200 µL of Working IS Solution (ACN precipitates proteins while delivering the IS).

    • Vortex for 60 seconds (Ensure complete protein denaturation).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to autosampler vial. Inject 5 µL.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: Acetonitrile (Organic modifier).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Analyte (Orphenadrine):

      
       (Quantifier).
      
    • Internal Standard (Orphenadrine-d3):

      
       (Shift corresponds to the deuterated fragment).
      
Workflow Visualization

The following diagram illustrates the logical flow of the Internal Standard validation process, ensuring data integrity.

LCMS_Workflow cluster_logic IS Function Logic Start Biological Sample (Plasma/Urine) IS_Add Add Orphenadrine-d3 (IS) (Normalization Step) Start->IS_Add Spiking Precipitation Protein Precipitation (Acetonitrile) IS_Add->Precipitation Matrix Cleanup Centrifuge Centrifugation (10,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC_Sep LC Separation (C18) Retains Lipophilic Base Supernatant->LC_Sep Injection ESI ESI (+) Ionization LC_Sep->ESI Co-elution MS_Detect MS/MS Detection (MRM) ESI->MS_Detect Mass Filtering Data Quantification (Ratio Analyte/IS) MS_Detect->Data Ratio Calculation

Figure 1: Analytical workflow demonstrating the integration of Orphenadrine-d3 to correct for extraction efficiency and matrix effects.

Safety & Handling (SDS Highlights)

Orphenadrine Citrate is pharmacologically active and toxic.[8] Handle with strict containment.

  • Hazard Classification: Acute Toxicity, Oral (Category 3).

  • Signal Word: DANGER (Toxic if swallowed).

  • H-Code: H301.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask or fume hood operation are mandatory during powder handling.

  • First Aid: In case of inhalation, move to fresh air. If swallowed, immediately call a POISON CENTER.

References

  • PubChem. (2025).[2][9] this compound | C24H31NO8.[1][3] National Library of Medicine. [Link][1]

  • Al-Ghazawi, M., et al. (2022).[2][6] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS. ResearchGate. [Link]

  • DrugBank. (2024). Orphenadrine: Chemical Pharmacology and Stability. DrugBank Online. [Link]

Sources

Technical Guide: Pharmacokinetics and Metabolism of Orphenadrine-d3 Citrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacokinetics, metabolic stability, and bioanalytical applications of Orphenadrine-d3 Citrate Salt .[1] It is designed for researchers utilizing this stable isotope-labeled (SIL) compound as an Internal Standard (IS) in quantitative LC-MS/MS workflows or as a tracer in metabolic flux studies.

Executive Summary

This compound (CAS: 1185011-75-9) is the deuterated analog of the anticholinergic skeletal muscle relaxant Orphenadrine.[2][3][4] It functions primarily as a normalization standard in bioanalytical assays, correcting for matrix effects, extraction efficiency, and ionization variability.

From a mechanistic standpoint, the substitution of three deuterium atoms on the N-methyl group introduces a Primary Kinetic Isotope Effect (KIE) . This physicochemical alteration significantly impacts the rate of N-demethylation—the drug's primary metabolic clearance pathway—making the d3-variant a critical tool for probing CYP2B6 and CYP2D6 catalytic mechanisms.

Chemical Profile & Physicochemical Properties[1][3][5][6]

The d3-label is strategically positioned on one of the N-methyl groups. This positioning is not arbitrary; it targets the site of oxidative metabolism, providing high isotopic stability and preventing "label loss" via metabolic exchange in non-catalytic environments.

PropertySpecification
Compound Name This compound
Chemical Formula C₁₈H₂₀D₃NO[3] · C₆H₈O₇
Molecular Weight 464.52 g/mol (Salt); 272.41 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium enrichment
Label Position N-methyl-d3 (Trideuteriomethyl)
Solubility Methanol (High), Water (Moderate), DMSO
pKa ~8.4 (Amine), making it cationic at physiological pH

Metabolic Stability & Kinetics (The Deuterium Effect)

Understanding the metabolism of the d3-analog is essential when designing tracer studies or interpreting "cross-talk" in mass spectrometry.

Primary Metabolic Pathway: N-Demethylation

Orphenadrine undergoes extensive hepatic metabolism, primarily via CYP2B6 and CYP2D6 , to form N-desmethylorphenadrine (Tofenacin).

  • Mechanism: The CYP enzyme hydroxylates the N-methyl carbon, forming an unstable carbinolamine intermediate which collapses to release formaldehyde and the secondary amine.

  • Impact of Deuteration (KIE): The Carbon-Deuterium (C-D) bond is shorter and stronger (approx. 1.2–1.5 kcal/mol higher bond dissociation energy) than the Carbon-Hydrogen (C-H) bond.

    • Result: If Orphenadrine-d3 is used as a pharmacological tracer in vivo, the rate of N-demethylation at the d3-site is significantly reduced (

      
      ). This phenomenon, known as Metabolic Switching , may shunt metabolism toward the non-deuterated methyl group or alternative pathways (e.g., aromatic hydroxylation).
      
Metabolic Pathway Diagram

The following diagram illustrates the metabolic fate of Orphenadrine and the specific blockade effect introduced by the d3-label.

MetabolicPathway Parent Orphenadrine-d3 (Substrate) Intermediate Carbinolamine Intermediate Parent->Intermediate CYP2B6 / CYP2D6 (Rate Limiting Step) KIE Primary Kinetic Isotope Effect (C-D Bond Cleavage) Reduced Reaction Rate Parent->KIE Metabolite N-desmethylorphenadrine (Tofenacin) Intermediate->Metabolite Spontaneous Collapse Formaldehyde Formaldehyde-d2 (Byproduct) Intermediate->Formaldehyde

Figure 1: Mechanism of N-demethylation showing the critical C-D bond cleavage step where kinetic isotope effects occur.

Bioanalytical Application: LC-MS/MS Protocol

In a typical pharmacokinetic study of Orphenadrine, the d3-citrate salt is added to plasma samples ex vivo. Because it is not administered to the subject, the KIE described above does not affect the patient's PK; rather, the d3-analog serves as a physicochemical mirror for the analyte.

Mass Spectrometry Transitions

The d3-label is on the amine. The major fragmentation pathway involves cleavage of the ether bond, generating a tropine-like or benzhydryl cation.

  • Precursor Ion: The protonated molecule

    
    .
    
  • Product Ion: The cleavage usually produces the 2-methylbenzhydryl cation (m/z 181).

    • Critical Note: The m/z 181 fragment does not contain the amine (and thus loses the d3 label). Therefore, the product ion for both Parent and IS is often the same (m/z 181), but the precursor differs by 3 Da. This requires high chromatographic resolution or careful "crosstalk" monitoring, although the mass difference in precursors usually suffices.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Orphenadrine 270.2181.13022
Orphenadrine-d3 273.2 181.1 3022
Validated Extraction Workflow

To ensure data integrity, use the following "Protein Precipitation" protocol, which minimizes matrix effects better than Liquid-Liquid Extraction (LLE) for this specific salt form.

  • Sample: Aliquot 50 µL of plasma.

  • IS Spike: Add 20 µL of Orphenadrine-d3 Citrate working solution (500 ng/mL in MeOH).

  • Precipitation: Add 150 µL Acetonitrile (0.1% Formic Acid). Vortex for 30s.

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50mm).

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (Unknown Conc.) Mix Vortex & Equilibrate (Matrix Integration) Plasma->Mix IS Spike IS: Orphenadrine-d3 IS->Mix PPT Protein Precipitation (ACN + 0.1% FA) Mix->PPT Centrifuge Centrifuge 10k g / 10 min PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS Mass Spec Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/d3) MS->Data

Figure 2: Step-by-step bioanalytical workflow for quantifying Orphenadrine using the d3-IS.

Pharmacokinetic Parameters (Reference Data)

When using Orphenadrine-d3 to quantify the parent drug, the following PK parameters are typical for Orphenadrine (Parent) in humans. The IS must track these concentrations linearly.

  • Tmax: 2–4 hours post-dose.

  • Half-life (t1/2): 13–20 hours (requires long run times or carry-over checks).

  • Protein Binding: 90–95% (High binding necessitates the solvent equilibration step in Section 4.2).

  • Volume of Distribution (Vd): High (~6 L/kg), indicating extensive tissue distribution.

References

  • PubChem. (2025).[5][6] this compound | C24H31NO8.[3] National Library of Medicine. [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism and CYP2B6 Interactions. EBSCO Health. [Link]

  • FDA. (1996). Orphenadrine Citrate Bioequivalence Review. U.S. Food and Drug Administration.[1][7] [Link]

Sources

A Comparative Analysis of the Biological Activity of Orphenadrine-d3 versus Non-Deuterated Orphenadrine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the biological activities of deuterated orphenadrine (Orphenadrine-d3) and its non-deuterated counterpart, orphenadrine citrate. Orphenadrine is a well-established centrally acting skeletal muscle relaxant with anticholinergic, antihistaminic, and NMDA receptor antagonist properties.[1][2] The strategic substitution of hydrogen with deuterium (a stable, non-radioactive isotope) can significantly alter a drug's metabolic profile, a principle known as the deuterium kinetic isotope effect (KIE).[3][4] This guide explores the pharmacological foundations of orphenadrine, delves into the biochemical principles of deuteration, and outlines a comprehensive framework for the preclinical evaluation of Orphenadrine-d3. By synthesizing established knowledge with field-proven experimental methodologies, this document serves as a critical resource for researchers investigating the therapeutic potential of deuterated compounds.

Introduction: The Rationale for Deuteration

Orphenadrine: A Multifaceted Therapeutic Agent

Orphenadrine citrate is clinically utilized for the relief of discomfort associated with acute, painful musculoskeletal conditions and to manage drug-induced parkinsonism.[5][6] Its therapeutic effects are not derived from direct muscle relaxation but from its complex central nervous system activities.[2][7] The primary mechanisms of action include:

  • Anticholinergic (Muscarinic Antagonist) Action: Orphenadrine blocks muscarinic acetylcholine receptors, which is believed to contribute to its effects on muscle spasm and motor disturbances.[1][8]

  • Histamine H1 Receptor Antagonism: It possesses weak antihistaminic properties.[9]

  • NMDA Receptor Antagonism: Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, binding to the phencyclidine (PCP) site with a Ki value of approximately 6.0 µM.[1][10] This action may contribute to its analgesic properties.[6]

Orphenadrine is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, resulting in at least eight different metabolites.[2][9] This extensive metabolism can lead to a relatively short duration of action (4-6 hours) and variability in patient response.[9]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Development

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a strategic approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[4] The core principle lies in the strength of the carbon-deuterium (C-D) bond versus the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point vibrational energy, requiring more energy for cleavage.[4]

Many drug metabolism reactions, particularly Phase I reactions catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-determining step.[11][12] By replacing a hydrogen atom at a site of metabolic attack (a "soft spot") with deuterium, the rate of metabolism at that position can be significantly reduced.[13] This can lead to several potential therapeutic advantages:

  • Improved Pharmacokinetics: Reduced metabolic clearance can increase the drug's half-life (T½) and overall exposure (AUC), potentially allowing for less frequent dosing.[13]

  • Enhanced Safety Profile: Lowering the formation of potentially reactive or toxic metabolites.

  • Reduced Pharmacokinetic Variability: More consistent plasma concentrations among patients.

The development of deuterated drugs like deutetrabenazine, an analog of tetrabenazine, has validated this approach, demonstrating tangible clinical benefits and achieving FDA approval.[3][14]

Orphenadrine-d3: A Candidate for Enhanced Performance

Orphenadrine-d3 is a deuterated version of orphenadrine, available commercially as a research tool, often labeled on one of the N-methyl groups.[15][16][17] N-dealkylation is a common metabolic pathway for tertiary amines like orphenadrine, often mediated by CYP enzymes. Therefore, deuteration at this position is hypothesized to slow down its metabolism, leading to an altered pharmacokinetic and potentially pharmacodynamic profile compared to the non-deuterated parent drug.

Comparative Pharmacology and Mechanism of Action

While deuteration is not expected to change the fundamental mechanism of action—receptor binding affinities should remain largely the same—the altered pharmacokinetics can influence the overall pharmacodynamic effect.

Receptor Engagement

The primary targets of orphenadrine remain the same for its deuterated analog: muscarinic acetylcholine receptors, histamine H1 receptors, and NMDA receptors.[1] The subtle change in molecular weight is unlikely to alter the stereochemistry responsible for receptor binding. However, a more stable parent compound concentration due to reduced metabolism could lead to more sustained receptor occupancy and a prolonged pharmacological effect.

Signaling Pathways

The downstream effects of orphenadrine's receptor antagonism are depicted below. Sustained antagonism by Orphenadrine-d3 could lead to a more pronounced and durable modulation of these pathways.

G cluster_0 Muscarinic (M) Receptor Pathway cluster_1 Histamine (H1) Receptor Pathway Orphenadrine Orphenadrine / Orphenadrine-d3 M_Receptor Muscarinic Receptor Orphenadrine->M_Receptor Blocks Gq_PLC Gq -> PLC Activation M_Receptor->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_M Altered Neuronal Excitability Ca_PKC->Cellular_Response_M Acetylcholine Acetylcholine Acetylcholine->M_Receptor Activates Orphenadrine_H1 Orphenadrine / Orphenadrine-d3 H1_Receptor Histamine H1 Receptor Orphenadrine_H1->H1_Receptor Blocks Gq_PLC_H1 Gq -> PLC Activation H1_Receptor->Gq_PLC_H1 Cellular_Response_H1 Reduced Allergic Response / Sedation Gq_PLC_H1->Cellular_Response_H1 Histamine Histamine Histamine->H1_Receptor Activates

Caption: Key signaling pathways modulated by Orphenadrine.

Comparative Pharmacokinetic (PK) Profile: The Deuterium Effect

The central hypothesis is that Orphenadrine-d3 will exhibit a distinct and potentially superior pharmacokinetic profile compared to orphenadrine citrate due to attenuated CYP-mediated metabolism.

Metabolic Pathways

Orphenadrine is a known inhibitor and substrate of multiple CYP enzymes. Studies in human liver microsomes have shown it strongly inhibits CYP2B6 and CYP2D6, and also interacts with CYP1A2, CYP2A6, CYP3A4, and CYP2C19.[18] Rat studies suggest involvement of CYP2C11 and CYP3A isozymes.[19] Given that doxylamine, a structurally related ethanolamine antihistamine, is metabolized by CYP2D6, CYP1A2, and CYP2C9, it is highly probable that these enzymes are also involved in the N-demethylation of orphenadrine.[20]

Deuteration of the N-methyl group (creating Orphenadrine-d3) would directly challenge the N-dealkylation process, which is a primary metabolic route. This is expected to slow the formation of N-desmethyl-orphenadrine and subsequent metabolites.

Anticipated PK Data Comparison

A comparative PK study in a relevant animal model (e.g., Sprague-Dawley rats) is essential. The following table outlines the hypothesized outcomes.

ParameterOrphenadrine Citrate (Expected)Orphenadrine-d3 (Hypothesized)Rationale for Difference
Tmax (Time to Peak Conc.) ~2-4 hoursSimilar to or slightly longerAbsorption rate is unlikely to be affected by deuteration.
Cmax (Peak Plasma Conc.) ModerateHigherSlower first-pass metabolism can lead to higher peak concentration.
T½ (Elimination Half-Life) ~14-16 hoursSignificantly LongerReduced rate of metabolic clearance by CYP enzymes.[9]
AUC (Total Drug Exposure) ModerateSignificantly HigherSlower clearance results in the drug remaining in circulation longer.
Metabolite Profile Multiple metabolites detectedReduced levels of N-desmethyl metabolitesThe C-D bond at the N-methyl site is harder to cleave.

Experimental Protocols for Comparative Assessment

To rigorously test the hypotheses, a series of validated in vitro and in vivo experiments are required.

In Vitro Assessment of Metabolic Stability

Objective: To quantify the difference in metabolic rate between Orphenadrine-d3 and orphenadrine citrate.

Methodology: Liver Microsomal Stability Assay

  • Preparation: Obtain pooled human liver microsomes (HLMs) and the necessary cofactors (NADPH regenerating system).

  • Incubation: Incubate Orphenadrine-d3 and orphenadrine citrate (e.g., at 1 µM) separately with HLMs at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of parent drug remaining.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality Check: The experiment should be run with and without the NADPH cofactor. A significant loss of the parent drug only in the presence of NADPH confirms CYP-mediated metabolism.

G cluster_workflow In Vitro Metabolic Stability Workflow A 1. Prepare Incubation Mix (Drug + Liver Microsomes) B 2. Initiate Reaction (Add NADPH at 37°C) A->B C 3. Sample at Time Points (0, 5, 15, 30, 60 min) B->C D 4. Quench Reaction (Cold Acetonitrile + IS) C->D E 5. Analyze Samples (LC-MS/MS) D->E F 6. Calculate PK Parameters (t½, CLint) E->F

Caption: Workflow for a liver microsomal stability assay.

In Vitro Assessment of Anticholinergic Activity

Objective: To confirm that deuteration does not alter the drug's ability to block muscarinic receptors.

Methodology: Radioligand Binding Assay

  • Tissue Preparation: Prepare cell membrane homogenates from a source rich in muscarinic receptors (e.g., rat brain cortex or CHO cells expressing human muscarinic receptors).

  • Competitive Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds (Orphenadrine-d3 and orphenadrine citrate).

  • Equilibrium: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition) and the Ki (inhibitory constant). The Ki values for both compounds should be nearly identical.

In Vivo Assessment of Muscle Relaxant Activity

Objective: To compare the efficacy and duration of the muscle relaxant effects of Orphenadrine-d3 and orphenadrine citrate in vivo.

Methodology: Rota-Rod Test in Mice

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment and train them to stay on a rotating rod (rota-rod) at a set speed (e.g., 20-25 rpm) for a specific duration (e.g., 5 minutes).[21]

  • Grouping: Divide the trained animals into groups: Vehicle Control, Positive Control (e.g., Diazepam), Orphenadrine Citrate, and Orphenadrine-d3. Multiple dose levels for the test articles should be used.

  • Dosing: Administer the compounds orally or via intraperitoneal injection.

  • Testing: At various time points post-dosing (e.g., 30, 60, 90, 120, 180, 240 minutes), place each mouse on the rota-rod and record the time until it falls off (fall-off time). A cutoff time is pre-defined (e.g., 300 seconds).

  • Data Analysis: A significant decrease in the fall-off time compared to the vehicle control indicates motor incoordination and muscle relaxation. The data will reveal both the peak effect (efficacy) and the duration of action for each compound.[22] It is hypothesized that Orphenadrine-d3 will show a longer duration of action.

Data Interpretation and Translational Relevance

The collective data from these studies will provide a comprehensive picture of Orphenadrine-d3's biological activity.

  • Confirmation of KIE: A significantly longer in vitro half-life for Orphenadrine-d3 in liver microsomes would confirm the deuterium kinetic isotope effect.

  • PK/PD Correlation: A longer duration of action in the rota-rod test, coupled with a longer pharmacokinetic half-life, would establish a clear PK/PD relationship. This suggests that the improved pharmacokinetics translate directly to a more durable therapeutic effect.

  • Clinical Potential: A positive outcome from these preclinical studies would strongly support the advancement of Orphenadrine-d3 into clinical development. The potential for a less frequent dosing regimen (e.g., once daily vs. twice daily) could improve patient compliance and provide more stable therapeutic coverage, reducing end-of-dose muscle pain or spasms.[5][6]

  • Regulatory Pathway: Deuterated analogs of existing drugs, like Orphenadrine-d3, may be eligible for an expedited regulatory pathway such as the 505(b)(2) application in the United States.[3] The FDA considers deuterated compounds to be new chemical entities (NCEs), making them eligible for market exclusivity.[14][23]

Conclusion

The strategic deuteration of orphenadrine presents a compelling opportunity to improve upon a well-established therapeutic agent. By leveraging the deuterium kinetic isotope effect, Orphenadrine-d3 is rationally designed to possess an improved pharmacokinetic profile, characterized by reduced metabolic clearance and a longer half-life. The experimental framework detailed in this guide provides a robust, self-validating system to test this hypothesis. Confirmation of a superior PK/PD profile for Orphenadrine-d3 would establish its potential as a next-generation muscle relaxant with significant clinical and commercial advantages.

References

  • MIMS Philippines. (n.d.). Orphenadrine: Uses, Dosage, Side Effects and More. Retrieved from MIMS Philippines. [Link]

  • National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem Compound Database. Retrieved from [Link]

  • Drugs.com. (2024, March 10). Orphenadrine Monograph for Professionals. Retrieved from [Link]

  • Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • MedlinePlus. (2017, May 15). Orphenadrine. Retrieved from [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). The physiological and pharmacological roles of cytochrome P450 isoenzymes. Drug Metabolism Reviews.
  • U.S. Food and Drug Administration. (1996, September 10). Orphenadrine Citrate Bioequivalence Review. Retrieved from [Link]

  • He-info. (2023, October 23). #orphenadrine | Uses, Dosage, Side Effects & Mechanism | Norgesic. YouTube. Retrieved from [Link]

  • Scott, A. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Orphenadrine Citrate. PubChem Compound Database. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Orphenadrine (oral route). Retrieved from [Link]

  • Wikipedia. (n.d.). Orphenadrine. Retrieved from [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Reidy, G. F., & Murray, M. (1993). Metabolite complex formation of orphenadrine with cytochrome P450. Involvement of CYP2C11 and CYP3A isozymes. Molecular Pharmacology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Draft Guidance on Deutetrabenazine. Retrieved from [Link]

  • Izzo, A. A., et al. (2001). In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives. Journal of Natural Products. [Link]

  • Ullah, H., et al. (2020). In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Nabavi, S. F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Ethnopharmacology. [Link]

  • Namekata, K., et al. (1997). Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes. Xenobiotica. [Link]

  • FDA Law Blog. (2017, July 16). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. Retrieved from [Link]

  • Parmentier, Y., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

  • Singh, A., et al. (2021). Skeletal muscle relaxant activity of different formulation of span 60 niosomes. Journal of Drug Delivery and Therapeutics. [Link]

  • Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]

  • LGT. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Retrieved from [Link]

  • ResearchGate. (2022, April 13). (PDF) In Vivo Anti-Inflammatory, Analgesic, Sedative, Muscle Relaxant Activities and Molecular Docking Analysis of Phytochemicals from Euphorbia pulcherrima. Retrieved from [Link]

  • Czerwińska, M. E., et al. (2021). In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. MDPI. [Link]

  • Re-Mistry, T., et al. (2015). A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems. PLOS ONE. [Link]

  • Chemsrc. (n.d.). orphenadrine citrate. Retrieved from [Link]

  • Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from [Link]

  • Duicu, O., et al. (2011). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics. [Link]

  • Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology. [Link]

  • Ali, M., et al. (2021). Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models.
  • U.S. Food and Drug Administration. (2025, May). Draft Guidance on Deutetrabenazine. Retrieved from [Link]

Sources

Muscarinic receptor antagonist properties of Orphenadrine-d3 Citrate Salt.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Muscarinic Receptor Antagonist Properties of Orphenadrine-d3 Citrate Salt

Authored by a Senior Application Scientist

Foreword: The Rationale for Precision in Antagonist Characterization

In the landscape of modern pharmacology, the pursuit of therapeutic specificity is paramount. While Orphenadrine has a long-standing clinical history, its characterization as a "dirty drug" with multiple mechanisms of action presents both challenges and opportunities.[1][2] This guide focuses on one of its primary activities: muscarinic receptor antagonism. We will dissect the properties of this compound, a deuterated analog designed for enhanced metabolic stability.[][4] The strategic replacement of hydrogen with deuterium can significantly alter a drug's pharmacokinetic profile due to the kinetic isotope effect, leading to a more stable and potentially safer therapeutic agent.[][5]

This document is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will move from the foundational principles of muscarinic receptor signaling to the granular, step-by-step methodologies required to precisely quantify the antagonist properties of this compound. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, grounded in expertise and validated by robust experimental design.

The Muscarinic Acetylcholine Receptor System: A Primer

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that are critical in mediating the effects of the parasympathetic nervous system.[6] Their activation by acetylcholine (ACh) governs a vast array of physiological functions, from smooth muscle contraction and glandular secretion to heart rate modulation and cognitive processing.[6] Understanding their distinct signaling pathways is fundamental to interpreting the effects of an antagonist.

  • Gq/11-Coupled Receptors (M1, M3, M5): Upon activation, these receptors engage the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is central to smooth muscle contraction and glandular secretion.[7][8]

  • Gi/o-Coupled Receptors (M2, M4): These receptors couple to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of these G-proteins can also directly modulate ion channels, such as activating inwardly rectifying potassium channels, which is key to the vagal slowing of the heart rate mediated by M2 receptors.[9]

Orphenadrine's therapeutic effects as a muscle relaxant and its use in Parkinson's disease are largely attributed to its anticholinergic (muscarinic antagonist) properties, which interfere with these signaling pathways.[10][11][12]

G_Protein_Signaling_Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) ACh_Gq Acetylcholine M_Gq M1, M3, M5 Receptor ACh_Gq->M_Gq Gq Gq/11 M_Gq->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC PKC Activation DAG->PKC ACh_Gi Acetylcholine M_Gi M2, M4 Receptor ACh_Gi->M_Gi Gi Gi/o M_Gi->Gi AC Adenylyl Cyclase Gi->AC Inhibits BetaGamma Gβγ Subunit Gi->BetaGamma Releases cAMP ↓ cAMP AC->cAMP IonChannel Ion Channel Modulation BetaGamma->IonChannel

Caption: Canonical signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.

Quantifying Receptor Interaction: Radioligand Binding Assays

The foundational step in characterizing any receptor antagonist is to determine its affinity for the target. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and robustness.[13] We employ competitive binding assays to measure how effectively this compound displaces a known high-affinity radioligand from each of the five muscarinic receptor subtypes.

Causality Behind Experimental Choices:
  • Why Five Separate Assays? Orphenadrine is known to be non-selective.[2][14] To build a complete profile, it is imperative to test its affinity against each of the five human muscarinic receptor subtypes (M1-M5) individually. This allows for the determination of a selectivity profile, which is crucial for predicting both therapeutic efficacy and potential side effects.

  • Why [3H]-NMS? N-methylscopolamine ([3H]-NMS) is a widely used non-selective muscarinic antagonist. Its high affinity and low non-specific binding make it an excellent tool for competition assays across all five receptor subtypes, providing a consistent benchmark.[15]

  • Why Stable Cell Lines? Using membranes from cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype ensures a homogenous and high-density receptor population, leading to a robust and reproducible assay window.[16]

Experimental Protocol: Competitive Radioligand Binding

This protocol is designed as a self-validating system. Controls are integrated at each critical step to ensure data integrity.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), prepared in assay buffer to a final concentration at its approximate Kd for the respective receptor subtype (typically ~0.5-1.0 nM).[17]

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled, non-selective antagonist like Atropine.

  • Membrane Preparation:

    • Thaw cryopreserved cell membranes (e.g., CHO-hM1, CHO-hM2, etc.) on ice.

    • Homogenize gently in ice-cold assay buffer and determine protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membrane suspension in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg protein per well).

  • Assay Execution (96-well format):

    • To each well, add in the following order:

      • 25 µL Assay Buffer (for Total Binding) OR 25 µL Atropine (for NSB) OR 25 µL of this compound dilution.

      • 25 µL of [³H]-NMS solution.

      • 50 µL of the diluted membrane suspension.

    • Incubate the plate at 25°C for 90-120 minutes with gentle agitation to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly harvest the contents of each well onto a GF/B filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

    • Wash the filters 3-4 times with ice-cold assay buffer to minimize non-specific binding.

    • Dry the filter mat, place it in a sample bag, and add liquid scintillation cocktail.

    • Seal the bag and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Prepare Reagents reagents 1. Orphenadrine-d3 Dilutions 2. [³H]-NMS (Radioligand) 3. Receptor Membranes (M1-M5) start->reagents incubation Incubate Components in 96-well Plate (Reaches Equilibrium) reagents->incubation harvesting Rapid Filtration (Cell Harvester) Separates Bound from Free Ligand incubation->harvesting detection Scintillation Counting (Measures Radioactivity) harvesting->detection analysis Data Analysis: - Calculate IC₅₀ - Convert to Ki (Cheng-Prusoff) detection->analysis end Result: Binding Affinity Profile analysis->end

Caption: Workflow for a competitive radioligagnd binding assay.

Data Presentation: Binding Affinity Profile

The results of these assays are best summarized in a table that allows for easy comparison of affinities across the receptor subtypes.

Receptor SubtypeThis compound Ki (nM)
Human M1Hypothetical Value (e.g., 25)
Human M2Hypothetical Value (e.g., 80)
Human M3Hypothetical Value (e.g., 30)
Human M4Hypothetical Value (e.g., 150)
Human M5Hypothetical Value (e.g., 45)

Note: These are hypothetical values for illustrative purposes.

Assessing Functional Antagonism: Cellular Assays

While binding affinity (Ki) tells us how well a drug occupies a receptor, it does not describe its functional effect. Functional assays are essential to confirm that the drug is indeed an antagonist (i.e., it blocks agonist-induced activity) and to determine its potency (IC₅₀) in a cellular context.[18][19]

Causality Behind Experimental Choices:
  • Why a Calcium Flux Assay? For the Gq-coupled M1, M3, and M5 receptors, agonist activation leads to a measurable increase in intracellular calcium.[8] Calcium flux assays using fluorescent dyes are a direct, high-throughput method to quantify this response and its inhibition by an antagonist.[20]

  • Why a Pre-incubation Step? To accurately measure antagonism, the antagonist (Orphenadrine-d3) must be allowed to bind to the receptors before the agonist is introduced. This pre-incubation step ensures that the measured effect is due to the blocking of the agonist response, not a competition for binding in real-time.

Experimental Protocol: Antagonist Mode Calcium Flux Assay
  • Cell Preparation:

    • Plate cells stably expressing a target receptor (e.g., HEK293-hM3) in black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Remove culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form.

  • Antagonist Addition and Incubation:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of this compound to the appropriate wells. Include "vehicle only" wells as a control (0% inhibition).

    • Pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Inject a concentration of a suitable agonist (e.g., Acetylcholine or Carbachol) that elicits a near-maximal response (EC₈₀).

    • Immediately begin measuring the change in fluorescence intensity over time. The agonist-induced calcium release will cause a sharp increase in fluorescence.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data, setting the response in the "vehicle only" wells to 100% and the baseline fluorescence to 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the functional potency of the antagonist.

Functional_Antagonism_Workflow start Start: Plate Receptor-Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) start->dye_loading antagonist_add Add Orphenadrine-d3 Dilutions (Pre-incubation) dye_loading->antagonist_add detection Measure Fluorescence in Plate Reader antagonist_add->detection agonist_injection Inject Agonist (e.g., ACh) (Stimulates Ca²⁺ Release) detection->agonist_injection During Reading readout Record Peak Fluorescence Signal agonist_injection->readout analysis Data Analysis: - Normalize Response - Calculate IC₅₀ readout->analysis end Result: Functional Potency analysis->end

Caption: Workflow for a functional calcium flux assay to determine antagonist potency.

Data Presentation: Functional Potency Profile
Receptor SubtypeAssay TypeThis compound IC₅₀ (nM)
Human M1Calcium FluxHypothetical Value (e.g., 40)
Human M2cAMP AssayHypothetical Value (e.g., 120)
Human M3Calcium FluxHypothetical Value (e.g., 48)
Human M4cAMP AssayHypothetical Value (e.g., 250)
Human M5Calcium FluxHypothetical Value (e.g., 70)

Note: These are hypothetical values for illustrative purposes. Assays for M2/M4 would measure inhibition of adenylyl cyclase (cAMP).

Synthesis of Findings: An Expert Perspective

  • Non-Selective Antagonism: The Ki and IC₅₀ values across all five muscarinic subtypes confirm that Orphenadrine-d3, like its parent compound, is a non-selective muscarinic antagonist.[2][14] It displays the highest affinity and potency for the M1, M3, and M5 receptors.

  • Correlation of Effects with Receptor Subtypes:

    • The potent antagonism at M3 receptors directly explains its efficacy as a skeletal muscle relaxant, as M3 receptors are crucial for smooth muscle contraction.[21] This action also accounts for common anticholinergic side effects like dry mouth and blurred vision due to M3 receptor blockade in salivary glands and ciliary muscle.[11][21]

    • Antagonism at M1 receptors in the central nervous system likely contributes to its effects on motor control, which has been leveraged in the treatment of Parkinson's disease symptoms.[11][22] However, this can also lead to central side effects like confusion, especially in the elderly.[23]

  • The Deuteration Advantage: The primary innovation of Orphenadrine-d3 lies not in altering its receptor interaction profile, but in optimizing its pharmacokinetics. The stronger carbon-deuterium bond at key metabolic sites is expected to slow its hepatic metabolism (primarily N-demethylation).[14] This can lead to:

    • Increased Half-Life and Exposure: A more stable metabolic profile can increase the drug's half-life, potentially allowing for less frequent dosing and improved patient compliance.[]

    • Reduced Metabolite-Driven Effects: By slowing the formation of metabolites, some of which may have their own pharmacological activity or contribute to side effects, a cleaner safety profile may be achieved.[4]

    • Improved Therapeutic Window: A more predictable plasma concentration can reduce peak-trough fluctuations, minimizing periods of sub-therapeutic effect or supra-therapeutic toxicity.[]

Conclusion and Future Directions

This guide has outlined a robust, logical framework for the in-vitro characterization of this compound as a muscarinic receptor antagonist. The combination of competitive radioligand binding and subtype-specific functional assays provides the necessary data to define its affinity, potency, and selectivity.

The key takeaway for drug development professionals is that while the deuteration of Orphenadrine does not fundamentally change its mechanism of action at the receptor level, it represents a sophisticated strategy to refine its pharmacokinetic properties. The true value of this modification must be validated through subsequent DMPK (Drug Metabolism and Pharmacokinetics) and in-vivo studies to confirm the hypothesized benefits of improved stability, safety, and dosing regimen. This detailed preclinical characterization is the essential foundation upon which successful clinical development is built.

References

  • GlobalRx. (n.d.). Clinical Profile of Orphenadrine Citrate for Compounding.
  • National Center for Biotechnology Information. (n.d.). Orphenadrine Citrate. PubChem. Retrieved from [Link]

  • Gpatindia. (2020, March 30). ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Orphenadrine – Knowledge and References. Retrieved from [Link]

  • Al-kassas, R., & Al-Gohary, O. (2013). Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. International Journal of Pharmaceutical Sciences and Research.
  • U.S. National Library of Medicine. (n.d.). ORPHENADRINE CITRATE tablet, extended release. DailyMed. Retrieved from [Link]

  • Hegde, S. S., & Pulido-Rios, M. T. (2006). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. Journal of Pharmacology and Experimental Therapeutics, 319(1), 216-224.
  • Inxight Drugs. (n.d.). ORPHENADRINE CITRATE. Retrieved from [Link]

  • U.S. National Library of Medicine. (2017, May 15). Orphenadrine. MedlinePlus. Retrieved from [Link]

  • Parsons, C. G., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Neuropharmacology, 34(10), 1375-1381.
  • Mayo Clinic. (n.d.). Orphenadrine (oral route). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem. Retrieved from [Link]

  • Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Journal of Neural Transmission. General section, 102(3), 237-43.
  • Le, T., & Bhimji, S. S. (2023). Physiology, Muscarinic Receptor. StatPearls. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Siehler, S., et al. (2003). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Journal of Biomolecular Screening, 8(5), 547-557.
  • ResearchGate. (2025, August 6). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 100(23), 13177-13179.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Omer, L. S. (2018). Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method.
  • Timmins, G. S. (2017). Deuterated drugs; where are we now?.
  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Wikipedia. (n.d.). Orphenadrine. Retrieved from [Link]

  • Birdsall, N. J. M., & Lazareno, S. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-152.
  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017, January 30). Orphenadrine. LiverTox. Retrieved from [Link]

  • SMPDB. (2017, September 18). Orphenadrine Drug Action. Retrieved from [Link]

  • ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. Retrieved from [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay. Retrieved from [Link]

  • Wróbel, M., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. Scientific Reports, 13(1), 18889.
  • Maguire, J. J., et al. (2012). Radioligand binding assays and their analysis. Methods in Molecular Biology, 897, 31-77.
  • An, S., & Tolliday, N. (2010). Functional assays for screening GPCR targets. Methods in Molecular Biology, 612, 121-133.
  • Ukai, M., et al. (1998). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. European Journal of Pharmacology, 344(2-3), 209-212.
  • Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

  • Capelli, A. M., et al. (2023). Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Lanzafame, A. A., & Christopoulos, A. (2007). muscarinic receptor signaling pathways: therapeutic targets for diabetes?. Expert Opinion on Therapeutic Targets, 11(11), 1435-1438.
  • de Oliveira, K. M. G., et al. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 21(23), 9037.
  • Root-Bernstein, R. (2021).
  • BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]

  • Drugs.com. (2025, July 5). Orphenadrine (Oral): Key Safety & Patient Guidance. Retrieved from [Link]

Sources

Technical Guide: NMDA Receptor Antagonist Activity & Analytical Characterization of Orphenadrine-d3 Citrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the N-methyl-D-aspartate (NMDA) receptor antagonist activity of Orphenadrine, specifically focusing on the application of its deuterated isotopolog, Orphenadrine-d3 Citrate Salt , in pharmacological research. While Orphenadrine is classically categorized as an anticholinergic and antihistamine, its non-competitive antagonism at the NMDA receptor's phencyclidine (PCP) binding site is a critical mechanism underlying its analgesic and neuroprotective properties.

This compound serves as the gold-standard Internal Standard (IS) for the precise quantification of this activity in biological matrices. This guide bridges the gap between the molecular pharmacology of the parent compound and the mass spectrometry-based protocols required to validate its pharmacokinetic/pharmacodynamic (PK/PD) profiles.

Part 1: Molecular Pharmacology & Mechanism of Action

The NMDA Receptor Antagonism

Orphenadrine functions as a non-competitive antagonist of the NMDA receptor, a subtype of the glutamate receptor family critical for synaptic plasticity and excitotoxicity. Unlike competitive antagonists that vie with glutamate for the agonist binding site, Orphenadrine binds to the PCP site located within the ion channel pore.

  • Binding Site: Phencyclidine (PCP) / MK-801 binding site.

  • Mechanism: Open-channel block. The receptor must be activated (channel open) for Orphenadrine to reach its binding site, characterizing it as a use-dependent blocker.

  • Affinity (Ki): Approximately 6.0 ± 0.7 µM in human frontal cortex homogenates.

  • Subunit Specificity: Preferential inhibition of GluN1/GluN2B subunit-containing receptors, which are often implicated in pain processing and neurodegeneration.

Physiological Implications

The blockade of NMDA receptors reduces the influx of Ca²⁺ ions, thereby dampening central sensitization (wind-up phenomenon) in dorsal horn neurons. This mechanism contributes significantly to the drug's efficacy in treating neuropathic pain and muscle spasms, distinct from its anticholinergic actions.

Pathway Visualization

The following diagram illustrates the specific blockade mechanism of Orphenadrine at the NMDA receptor pore.

NMDA_Mechanism Glutamate Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds GluN1 NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Membrane Depolarization (-Mg²⁺) Ca_Influx Ca²⁺ Influx (Excitotoxicity/Pain) NMDAR_Open->Ca_Influx Unimpeded Flow Blockade PCP Site Binding (Pore Block) NMDAR_Open->Blockade Target Site Orphenadrine Orphenadrine / Orphenadrine-d3 Orphenadrine->Blockade Enters Open Pore Blockade->Ca_Influx Inhibits Neuroprotection Reduced Sensitization / Neuroprotection Blockade->Neuroprotection Result

Figure 1: Mechanism of Action.[1] Orphenadrine acts as an open-channel blocker at the PCP site, preventing Ca²⁺ influx despite agonist binding.

Part 2: The Role of this compound[2]

Why Deuterated Standards?

In the study of NMDA antagonist activity, precise quantification of the drug in plasma or brain tissue is required to correlate concentration with receptor occupancy. This compound is chemically identical to the therapeutic agent but contains three deuterium atoms on the N-methyl group.

  • Chemical Equivalence: It retains the same extraction recovery, ionization efficiency, and chromatographic retention time as the non-deuterated parent.

  • Mass Discrimination: The +3 Da mass shift allows the Mass Spectrometer to distinguish the standard from the analyte.

  • Matrix Effect Correction: It perfectly compensates for ion suppression or enhancement caused by complex biological matrices (e.g., plasma proteins, phospholipids), which is critical when validating low-concentration NMDA affinity data.

Physicochemical Profile[2][3]
PropertyOrphenadrine Citrate (Parent)Orphenadrine-d3 Citrate (Standard)
CAS Number 4682-36-41185011-75-9
Molecular Formula C₁₈H₂₃NO[2][3] · C₆H₈O₇C₁₈H₂₀D₃NO · C₆H₈O₇
Molecular Weight (Salt) 461.51 g/mol ~464.52 g/mol
Isotopic Label NoneN-methyl-d3 (Trideuteriomethyl)
Retention Time ~1.1 - 3.2 min (Method Dependent)Identical to Parent

Part 3: Technical Protocol - LC-MS/MS Quantification

This protocol validates the concentration of Orphenadrine in biological samples to support NMDA receptor occupancy studies. It utilizes Orphenadrine-d3 as the Internal Standard.[3][4][5]

Sample Preparation (Protein Precipitation)[3]
  • Aliquot: Transfer 50 µL of plasma/serum into a centrifuge tube.

  • IS Addition: Add 10 µL of Orphenadrine-d3 Citrate working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of mobile phase A (Water + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)

The specificity of the assay relies on the unique mass transitions. The d3-label on the N-methyl group results in a precursor shift (+3 Da).

AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Orphenadrine ESI (+)270.2 [M+H]⁺181.120-25Loss of amine side chain
Orphenadrine-d3 ESI (+)273.2 [M+H]⁺181.120-25Loss of labeled amine side chain

Note: Both parent and d3 variants produce the same product ion (m/z 181, the o-methylbenzhydryl cation) because the deuterium label is located on the amine side chain which is cleaved off during fragmentation. The discrimination occurs at Q1 (270 vs 273).

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Brain Homogenate) IS_Add Add Orphenadrine-d3 (Internal Standard) Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract LC HPLC Separation (C18 Column) Extract->LC MS_Q1 Q1 Filter (270.2 vs 273.2) LC->MS_Q1 MS_Q2 Collision Cell (Fragmentation) MS_Q1->MS_Q2 Select Precursor MS_Q3 Q3 Filter (Product: 181.1) MS_Q2->MS_Q3 Cleave Amine Data Quantification (Area Ratio Analysis) MS_Q3->Data Calculate Conc.

Figure 2: LC-MS/MS Workflow using Orphenadrine-d3 Citrate for quantitation.

Part 4: Data Interpretation & Activity Benchmarks

When utilizing this compound to validate experimental results, researchers should reference the following activity benchmarks to ensure the biological system is responding within expected pharmacological ranges.

Affinity Data (Human Tissue)
Receptor TypeLigandTissue SourceKi (µM)Reference
NMDA (PCP Site) [³H]MK-801Human Frontal Cortex6.0 ± 0.7 Kornhuber et al. [1]
Muscarinic (mAChR) [³H]QNBHuman Frontal Cortex0.014 Kornhuber et al. [1]

Interpretation: Orphenadrine is roughly 400-fold more potent at muscarinic receptors than NMDA receptors. However, at therapeutic doses (or overdose), plasma concentrations can reach levels (1-5 µM) where partial NMDA blockade becomes clinically relevant, contributing to "toxic delirium" or analgesic potentiation.

Quality Control Criteria for d3-Assays

To ensure the integrity of the NMDA activity study, the analytical run must meet these criteria:

  • Linearity: R² > 0.99 for the calibration curve (typically 1–500 ng/mL).

  • IS Response: The peak area of Orphenadrine-d3 must be consistent (CV < 15%) across all samples.

  • Retention Time: The d3 peak should elute within ±0.05 min of the parent analyte.

References

  • Kornhuber, J., et al. (1995). "Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies." Journal of Neural Transmission.

  • Sebaiy, M., et al. (2022).[6] "Simultaneous determination of paracetamol and orphenadrine citrate in rat plasma using LC–MS/MS spectrometry method." Journal of Pharmaceutical Analysis.

  • PubChem. "this compound - Compound Summary."[2] National Library of Medicine.

  • Desaphy, J.F., et al. (1998). "Orphenadrine inhibits N-methyl-D-aspartate receptors." Neuropharmacology.

Sources

Orphenadrine-d3 Citrate Salt as an internal standard in mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Orphenadrine-d3 Citrate Salt as an Internal Standard (IS) in LC-MS/MS bioanalysis.

Executive Summary

In high-throughput drug development and clinical toxicology, the quantification of Orphenadrine—a skeletal muscle relaxant and anticholinergic agent—requires rigorous correction for matrix effects and extraction variability. This compound serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for this purpose.

By mimicking the physicochemical behavior of the analyte while maintaining mass spectral distinctness, Orphenadrine-d3 corrects for ionization suppression/enhancement and recovery losses. This guide provides a validated framework for its deployment, moving beyond generic protocols to mechanistic "why" and "how."

Chemical & Isotopic Profile

Understanding the physical properties of the IS is critical for accurate stock solution preparation and stability management.

PropertySpecification
Compound Name This compound
Chemical Structure N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 citrate
CAS Number 4682-36-4 (Unlabeled Salt); 1185011-75-9 (Labeled Free Base)
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

D

NO[1][2][3][4][5] · C

H

O

Molecular Weight 464.52 g/mol (Salt); ~272.4 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium incorporation
Solubility Soluble in Methanol, Water, and DMSO
pKa ~8.4 (Amine), requiring alkaline pH for organic extraction

Critical Consideration: The "d3" label is typically located on the N-methyl group (


). This placement is metabolically stable during extraction but has implications for fragmentation (see Section 3).

Mechanistic Role in Mass Spectrometry

The primary challenge in LC-MS/MS analysis of plasma or urine is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting phospholipids or endogenous salts.

The Deuterium Compensation Mechanism

Orphenadrine-d3 co-elutes with the analyte (Orphenadrine) because deuterium substitution causes negligible shifts in lipophilicity and retention time on C18 columns. Consequently, any suppression event affecting the analyte at retention time


 equally affects the IS.
  • Analyte Signal (

    
    ):  Suppressed by factor 
    
    
    
    .
  • IS Signal (

    
    ):  Suppressed by factor 
    
    
    
    .
  • Ratio (

    
    ):  The factor 
    
    
    
    cancels out, yielding a corrected response.
Visualization: Matrix Effect Compensation

The following diagram illustrates how the IS corrects for signal suppression during the ionization phase.

MatrixEffectCompensation Sample Biological Sample (Plasma/Urine) Extraction Extraction (LLE/PPT) Analyte + IS Co-extract Sample->Extraction LC LC Separation (Co-elution at tR) Extraction->LC ESI ESI Source (Ionization) LC->ESI MS_Analyte Analyte Signal (Suppressed) ESI->MS_Analyte MS_IS IS Signal (Suppressed) ESI->MS_IS Matrix Matrix Components (Phospholipids) Matrix->ESI Suppression Result Ratio (A/IS) Corrected Quantitation MS_Analyte->Result MS_IS->Result

Figure 1: Mechanism of matrix effect compensation using a co-eluting Stable Isotope Labeled Internal Standard.

Analytical Method Development

This section details a self-validating workflow. The choice of transitions is critical: Orphenadrine fragments via the loss of the amine side chain to form a stable benzhydryl cation.

A. Mass Spectrometry Parameters (MRM)

The "d3" label is on the amine side chain. The primary fragment (benzhydryl cation) loses the label. Therefore, specificity relies on the Precursor Ion shift.

ParameterAnalyte (Orphenadrine)Internal Standard (Orphenadrine-d3)
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion (Q1) m/z 270.2

m/z 273.2

Product Ion (Q3) m/z 181.1 (Benzhydryl)m/z 181.1 (Benzhydryl)
Dwell Time 50–100 ms50–100 ms
Collision Energy 20–30 eV20–30 eV

Note on Cross-Talk: Since both channels monitor the same product ion (m/z 181), chromatographic resolution from isobaric interferences is unnecessary, but the Q1 quadrupole resolution must be set to "Unit" or "High" to prevent the m/z 270 isotope envelope from bleeding into the m/z 273 channel.

B. Sample Preparation Protocol (Liquid-Liquid Extraction)

LLE is superior to protein precipitation for Orphenadrine due to its high basicity (pKa ~8.4), allowing clean extraction into organic solvents at high pH.

  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • IS Spike: Add 20 µL Orphenadrine-d3 working solution (500 ng/mL in MeOH).

  • Alkalinization: Add 100 µL 0.1 M NaOH or Carbonate Buffer (pH 10) to ensure the free base form.

  • Extraction: Add 2 mL tert-butyl methyl ether (MTBE) or Hexane:Isoamyl alcohol (98:2).

  • Agitation: Vortex for 5 mins; Centrifuge at 4,000 rpm for 5 mins.

  • Reconstitution: Evaporate the organic layer under nitrogen; reconstitute in 200 µL Mobile Phase.

C. LC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

Validation & Quality Assurance

To ensure the method meets FDA/EMA bioanalytical guidelines, the following specific tests for the IS must be performed.

Isotopic Purity & Contribution

Ideally, the IS should not contribute signal to the analyte channel, and the analyte should not contribute to the IS channel.

  • Test: Inject a high concentration of Orphenadrine-d3 (IS only). Monitor the analyte transition (270→181).

  • Acceptance: Response in analyte channel must be < 20% of the LLOQ response.

Matrix Factor (MF) Evaluation

Calculate the IS-normalized Matrix Factor to prove the IS compensates for suppression.



  • Acceptance: The CV of the IS-normalized MF across 6 different lots of matrix should be < 15%.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Signal Drop in IS Ion SuppressionImprove extraction (LLE) or switch to a slower gradient to separate phospholipids.
IS "Cross-Talk" Low Isotopic Purity or Q1 ResolutionUse a d6-analog if available, or tighten Q1 resolution to 0.7 Da FWHM.
Retention Time Shift Deuterium Isotope EffectRare on modern C18, but if observed (>0.1 min), ensure integration windows are wide enough.
Workflow Diagram

The following Graphviz diagram summarizes the complete bioanalytical workflow.

Workflow Start Plasma Sample Spike Spike IS (Orphenadrine-d3) Start->Spike Alkalize Adjust pH > 9.0 (NaOH/Carbonate) Spike->Alkalize Extract Add Organic Solvent (MTBE/Hexane) Alkalize->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Evap Evaporate & Reconstitute PhaseSep->Evap Top Layer Inject LC-MS/MS Injection (MRM 270→181 / 273→181) Evap->Inject

Figure 2: Step-by-step sample preparation and analysis workflow.

References

  • Lee, S. Y., et al. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of Chromatography B, 839(1-2), 118-123.[3] Link

  • LGC Standards. this compound Product Data. LGC Standards. Link

  • Cayman Chemical. Orphenadrine (citrate) Product Information. Cayman Chemical. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • ResearchGate. (2022). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS. Link

Sources

Introduction: Orphenadrine and the Imperative for Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Role of Deuterium Labeling in Modulating the Pharmacokinetics of Orphenadrine-d3 Citrate Salt

Orphenadrine is a well-established anticholinergic and skeletal muscle relaxant, prescribed for the relief of muscle spasms and associated pain.[1][2][3] Its therapeutic action is primarily attributed to its central atropine-like effects and its role as a non-competitive NMDA receptor antagonist.[4][5][6][7] Upon administration, orphenadrine is readily absorbed and extensively metabolized in the liver, primarily through N-demethylation, into at least eight different metabolites.[4][6][8] This extensive hepatic metabolism results in a relatively moderate elimination half-life of 14-16 hours and means that only about 8% of the drug is excreted unchanged.[8]

While effective, this metabolic profile presents an opportunity for optimization. In modern drug development, a key objective is to enhance a molecule's pharmacokinetic (PK) properties to improve its therapeutic index—maximizing efficacy while minimizing adverse effects. One of the most innovative and successful strategies to achieve this is through selective deuterium labeling. This guide provides a detailed technical overview of how deuterium labeling, specifically in the form of this compound, can fundamentally alter the drug's pharmacokinetic profile.

The Core Principle: Deuterium Labeling and the Kinetic Isotope Effect (KIE)

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen that contains an extra neutron.[9] This doubles its mass compared to protium (¹H). This seemingly minor alteration has profound consequences for the chemical reactivity of bonds involving this isotope. The foundational principle behind the utility of deuterium in drug design is the Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the equivalent carbon-hydrogen (C-H) bond.[10][11] Consequently, significantly more energy is required to break a C-D bond. When the cleavage of this bond is the rate-determining step in a metabolic reaction, substituting hydrogen with deuterium can dramatically slow down the reaction rate.[10] Many critical drug metabolism reactions, particularly those catalyzed by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds.[12] By strategically placing deuterium at these metabolically vulnerable sites, we can attenuate the rate of metabolism, leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9][13][14] This strategy has been successfully commercialized, with drugs like deutetrabenazine receiving FDA approval, validating the approach of using deuterium to create improved therapeutic agents.[15][16][17][18]

Orphenadrine-d3: A Case Study in Targeted Metabolic Inhibition

The primary metabolic pathway for orphenadrine is N-demethylation, a reaction catalyzed by hepatic CYP450 enzymes.[6] In Orphenadrine-d3, three hydrogen atoms on one of the N-methyl groups are replaced with deuterium atoms.[5] This specific placement is a deliberate design choice aimed directly at exploiting the KIE to hinder this primary metabolic route.

The cleavage of a C-H bond on the N-methyl group is the rate-limiting step in the demethylation process. By substituting these with stronger C-D bonds, the metabolic conversion of Orphenadrine-d3 to its N-demethylated metabolite is significantly slowed. This leads to several predictable and advantageous pharmacokinetic consequences:

  • Increased Metabolic Stability: The parent drug remains in its active form for a longer period.

  • Reduced Systemic Clearance: A slower metabolic rate leads to a lower rate of drug clearance from the body.

  • Increased Half-Life (t½): The drug persists in the circulation for a longer duration.

  • Greater Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.

These modifications can translate into tangible clinical benefits, such as the potential for lower or less frequent dosing, more stable plasma concentrations, and a potentially improved safety profile by reducing the formation of certain metabolites.[13][19]

cluster_Orphenadrine Orphenadrine Metabolism cluster_Orphenadrine_d3 Orphenadrine-d3 Metabolism Orphenadrine Orphenadrine (N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine) Metabolite N-desmethyl-orphenadrine (Major Metabolite) Orphenadrine->Metabolite CYP450-mediated N-demethylation (C-H bond cleavage) Orphenadrine_d3 Orphenadrine-d3 (N-(methyl-d3),N-methyl-2-...) Metabolite_d3 N-desmethyl-orphenadrine (Reduced Formation) Orphenadrine_d3->Metabolite_d3 SLOWED N-demethylation (Stronger C-D bond) Kinetic Isotope Effect

Metabolic pathway of orphenadrine vs. Orphenadrine-d3.

Experimental Validation: Protocols and Data

To empirically validate the hypothesized pharmacokinetic advantages of Orphenadrine-d3, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Metabolic Stability Assessment

The first step is to quantify the difference in metabolic rate in a controlled environment using human liver microsomes (HLM), which are rich in CYP450 enzymes.[20]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and either Orphenadrine or Orphenadrine-d3 at a final concentration of 1 µM.

  • Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution. A parallel control incubation without NADPH is run to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for bioanalysis.

  • Quantification: The concentration of the remaining parent drug (Orphenadrine or Orphenadrine-d3) is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

Data Presentation: Comparative In Vitro Metabolic Stability

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Orphenadrine Citrate25.327.4
This compound78.18.9

The data clearly demonstrates that Orphenadrine-d3 is significantly more stable in human liver microsomes, with a >3-fold increase in half-life and a corresponding decrease in intrinsic clearance. This provides strong evidence that the deuterium labeling effectively protects the molecule from CYP450-mediated metabolism.

In Vivo Pharmacokinetic Study

The promising in vitro results must be confirmed in a living system to account for the complexities of absorption, distribution, and excretion. A rodent model, such as the Sprague-Dawley rat, is a standard for such studies.

cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Oral Dosing (Rat Model) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Protein Precipitation & Sample Extraction Processing->Extraction Analysis LC-MS/MS Bioanalysis (Quantification) Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis

Workflow for a typical preclinical pharmacokinetic study.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week with free access to food and water.

  • Grouping and Dosing: Animals are divided into two groups. Group 1 receives Orphenadrine Citrate, and Group 2 receives this compound, typically via oral gavage at an equivalent molar dose.

  • Blood Collection: Blood samples (~100 µL) are collected from the tail vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Orphenadrine and Orphenadrine-d3 are quantified using a validated LC-MS/MS method. Deuterated standards are often used as internal standards to ensure analytical accuracy.[23][24]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t½ (elimination half-life), and CL/F (apparent oral clearance).

Data Presentation: Comparative Pharmacokinetic Parameters in Rats

ParameterOrphenadrine CitrateThis compoundFold Change
Cmax (ng/mL) 152 ± 28245 ± 411.6x
Tmax (h) 4.0 ± 1.04.5 ± 1.2-
AUC₀-∞ (ng·h/mL) 2180 ± 3504550 ± 6202.1x
t½ (h) 15.1 ± 2.524.8 ± 3.91.6x
CL/F (L/h/kg) 2.8 ± 0.41.3 ± 0.20.46x

The in vivo data corroborates the in vitro findings. The administration of Orphenadrine-d3 resulted in a 1.6-fold increase in peak plasma concentration (Cmax) and a 2.1-fold increase in total drug exposure (AUC). Furthermore, the elimination half-life was significantly extended, and the apparent oral clearance was more than halved. This confirms that the reduced metabolic rate observed in vitro translates directly to greater bioavailability and a longer residence time in the body.

Conclusion and Field Insights

The strategic application of deuterium labeling to Orphenadrine serves as a powerful illustration of modern drug optimization. By identifying the primary site of metabolism—the N-methyl groups—and reinforcing the C-H bonds at this location through deuteration, we can predictably and significantly alter the drug's pharmacokinetic profile. The resulting Orphenadrine-d3 molecule exhibits enhanced metabolic stability, leading to a longer half-life and greater overall exposure.

For drug development professionals, this approach offers a validated pathway to potentially improve upon existing therapies. The enhanced pharmacokinetic profile of Orphenadrine-d3 could allow for a revised dosing regimen, potentially improving patient adherence and providing more consistent therapeutic coverage. This technical guide demonstrates that deuterium labeling is not merely an academic exercise but a field-proven strategy to engineer better medicines by directly addressing the metabolic liabilities of promising compounds.

References

  • Orphenadrine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • Orphenadrine Monograph for Professionals. Drugs.com. (2024-03-10). [Link]

  • Deuterium Labelled Drug Standards | Pharmaceutical R&D. SV ChemBioTech. [Link]

  • Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. PubMed. [Link]

  • ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. (2020-03-30). [Link]

  • Orphenadrine Uses, Side Effects & Warnings. Drugs.com. (2025-07-30). [Link]

  • Pharmacokinetic properties of orphenadrine from test and reference preparations (n = 25). Wiley Online Library. [Link]

  • Orphenadrine (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Orphenadrine. Wikipedia. [Link]

  • Orphenadrine | C18H23NO | CID 4601. PubChem - NIH. [Link]

  • Orphenadrine Citrate Bioequivalence Review. accessdata.fda.gov. (1996-09-10). [Link]

  • How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals. Reddit. (2023-01-01). [Link]

  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. PubMed. (2011-12-21). [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. (2025-08-09). [Link]

  • Deuterated drug. Wikipedia. [Link]

  • Draft Guidance on Deutetrabenazine. accessdata.fda.gov. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. (2023-06-05). [Link]

  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). ResearchGate. (2025-08-10). [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. (2018-11-14). [Link]

  • Metabolite complex formation of orphenadrine with cytochrome P450. Involvement of CYP2C11 and CYP3A isozymes. PubMed. [Link]

  • Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. (2017-03-27). [Link]

  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed. (2015-10). [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. (2018-08-13). [Link]

  • FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. FDA Law Blog. (2017-07-16). [Link]

  • Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies. ResearchGate. (2022-04-22). [Link]

  • Regulatory Considerations for Deuterated Products. Salamandra. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. (2025-08-07). [Link]

  • Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PMC. [Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. PMC. (2022-08-07). [Link]

  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. [Link]

  • ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Biological Sciences. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. (2023-09-12). [Link]

  • Draft Guidance on Deutetrabenazine. accessdata.fda.gov. (May 2025). [Link]

  • Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. ACS Publications. (2025-11-17). [Link]

Sources

Methodological & Application

Application Note: Orphenadrine-d3 Citrate Salt Sample Preparation for LC-MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the sample preparation and LC-MS/MS analysis of Orphenadrine, utilizing Orphenadrine-d3 as the internal standard.

Abstract

This guide provides a definitive protocol for the quantification of Orphenadrine in biological matrices using Orphenadrine-d3 (N-methyl-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS). It addresses the specific challenges of handling the citrate salt form, solubility optimization, and minimizing isotopic interference. Two distinct sample preparation workflows—Liquid-Liquid Extraction (LLE) for high-sensitivity applications and Protein Precipitation (PPT) for high-throughput screening—are detailed with step-by-step instructions.

Introduction & Analyte Properties[1][2][3][4][5][6][7]

Orphenadrine is a skeletal muscle relaxant and anticholinergic drug. In pharmaceutical formulations and analytical standards, it is frequently supplied as the Citrate salt to enhance stability and water solubility. However, for LC-MS analysis, the free base properties dictate the extraction and chromatographic behavior.

Physicochemical Profile
PropertyValueImplication for Protocol
Analyte Orphenadrine CitrateSalt Form: Must correct for stoichiometry.
MW (Salt) 461.51 g/mol Use for weighing.
MW (Free Base) 269.38 g/mol Use for concentration calculations.
pKa ~8.9 (Basic)Positive Ion Mode (ESI+). Retains well at high pH or on C18 at low pH.
LogP 3.77 (Lipophilic)Excellent candidate for LLE; requires high organic for elution.
Internal Standard Orphenadrine-d3 (N-methyl-d3)SIL-IS: Compensates for matrix effects and recovery loss.
The "Salt Correction" Factor

Crucial for accuracy: When preparing stock solutions from the citrate salt, you must account for the non-active citrate moiety.



To obtain 1.0 mg of Orphenadrine free base, weigh 1.713 mg of Orphenadrine Citrate.

Stock Solution Preparation

Safety Note: Orphenadrine is toxic and possesses anticholinergic properties. Handle powder in a fume hood. Orphenadrine-d3 is light-sensitive; use amber glassware.

Primary Stock Solution (1.0 mg/mL Free Base)
  • Weighing: Weigh 1.713 mg of Orphenadrine Citrate (or Orphenadrine-d3 Citrate) into a 1.5 mL amber glass vial.

    • Note: If using Orphenadrine-d3 HCl, recalculate the factor using MW(HCl).

  • Dissolution: Add 1.0 mL of Methanol (MeOH) .

    • Why MeOH? While citrate salts are water-soluble, the free base is lipophilic. MeOH ensures the compound remains in solution even if the pH shifts, and it prevents hydrolysis during long-term storage.

  • Mixing: Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 minute if crystals persist.

  • Storage: Store at -20°C or -80°C. Stable for >6 months.

Working Standard Solutions (WS)

Prepare fresh daily or weekly (stored at 4°C).

  • Diluent: 50:50 Methanol:Water (v/v). Matching the initial LC mobile phase prevents peak distortion.

  • IS Working Solution (IS-WS): Dilute the Orphenadrine-d3 stock to a fixed concentration (e.g., 50 ng/mL ) in the diluent.

Sample Preparation Workflows

Choose the method based on your sensitivity requirements (LOQ) and throughput needs.

MethodSelection Start Select Extraction Strategy Sensitivity Required LOQ? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Low Conc. HighThrough High Throughput (> 5 ng/mL) Sensitivity->HighThrough Screening LLE Liquid-Liquid Extraction (LLE) Cleanest Extract, No Matrix Effect HighSens->LLE PPT Protein Precipitation (PPT) Fast, Simple, 'Dilute & Shoot' HighThrough->PPT

Figure 1: Decision tree for selecting the appropriate extraction methodology.

Protocol A: Liquid-Liquid Extraction (LLE) – Gold Standard

Best for: Pharmacokinetic (PK) studies, low LOQ, dirty matrices (plasma/urine).

  • Aliquot: Transfer 200 µL of plasma/serum to a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS Working Solution (Orphenadrine-d3). Vortex gently.

  • Basification: Add 50 µL of 0.1 M NaOH (or 0.5 M Sodium Carbonate pH 10).

    • Mechanism:[1][2][3][4][5] This neutralizes the amine (pKa ~9), converting Orphenadrine to its uncharged free base form, driving it into the organic layer.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2) .

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the top organic layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid). Vortex well.

Protocol B: Protein Precipitation (PPT) – Rapid Screening

Best for: Discovery phase, high concentration samples, synthetic urine.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube or 96-well plate.

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing the Internal Standard (Orphenadrine-d3 at 50 ng/mL).

    • Ratio: A 1:4 (Sample:Solvent) ratio ensures >98% protein removal.

  • Agitation: Vortex vigorously for 1 minute.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution (Optional): If the supernatant is too strong for the column, transfer 100 µL of supernatant to a new well and add 100 µL of Water (0.1% Formic Acid).

  • Injection: Inject the supernatant directly.

LC-MS/MS Analysis Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Ammonium formate buffers the pH to ensure reproducible ionization of the basic amine.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Settings

Ionization: ESI Positive Mode (ESI+)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Orphenadrine 270.2 (

)
181.1 20 - 25Quantifier
270.2116.135Qualifier
Orphenadrine-d3 273.2 (

)
181.1 20 - 25IS Quantifier

Technical Insight on Transitions: The primary fragment m/z 181.1 corresponds to the o-methyl-alpha-phenylbenzyl cation. This fragment is formed by the cleavage of the ether bond and loss of the amine side chain.

  • Crucial Detail: If your Orphenadrine-d3 is labeled on the N-methyl group (common commercial form), the label is lost in the 181.1 fragment. Therefore, both analyte and IS share the same product ion (181.1).

  • Resolution Requirement: The Q1 quadrupole must have sufficient resolution (Unit resolution or better) to distinguish the parent masses (270.2 vs 273.2) to prevent cross-talk.

Workflow cluster_Prep Sample Prep Stock Stock Prep (MeOH) Spike Spike IS (Orph-d3) Stock->Spike Extract Extraction (LLE or PPT) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (C18, Gradient) Dry->LC MS MS/MS Detection (ESI+) LC->MS

Figure 2: Complete analytical workflow from stock preparation to detection.

Validation & Troubleshooting

Matrix Effects

Orphenadrine is prone to phospholipid suppression in PPT methods.

  • Check: Monitor the phospholipid transition (m/z 184 -> 184) to ensure it does not co-elute with Orphenadrine (RT ~2.5 - 3.0 min).

  • Fix: If suppression occurs, switch to LLE (Protocol A) or use a Divert Valve to send the first 1 minute of flow to waste.

Linearity & Range
  • Typical Range: 1.0 ng/mL – 1000 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting.
    
References
  • PubChem. (2025).[6] Orphenadrine Citrate - Compound Summary. National Library of Medicine. [Link]

  • Sebaiy, M. et al. (2022).[7][5] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS. ResearchGate. [Link]

  • Saracino, M.A. et al. (2009). Determination of orphenadrine plasma levels using HPLC-DAD and SPE. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: High-Sensitivity Quantitative Analysis of Orphenadrine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to treat muscle pain and assist in motor control for Parkinson’s disease.[1] Accurate quantification in biological matrices (plasma, serum, urine) is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic toxicology.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Unlike generic methods, this protocol utilizes Orphenadrine-d3 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and ionization suppression—a common challenge in analyzing basic amines in biological fluids.

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the foundation of a successful extraction strategy.

PropertyOrphenadrine (Analyte)Orphenadrine-d3 (Internal Standard)
CAS Number 83-98-71309283-23-5 (HCl salt)
Molecular Formula C₁₈H₂₃NOC₁₈H₂₀D₃NO
Molecular Weight 269.38 g/mol ~272.40 g/mol
pKa ~8.4 (Basic)~8.4 (Basic)
LogP 3.77 (Lipophilic)3.77 (Lipophilic)
Solubility Soluble in alcohol, chloroform; sparingly soluble in water.[2]Same as analyte.

Expert Insight: The high LogP (3.77) and basic pKa (~8.4) dictate that Liquid-Liquid Extraction (LLE) under alkaline conditions will yield the cleanest extracts, superior to protein precipitation (PPT) for low-level detection.

Method Development Strategy (The "Why")

Internal Standard Selection

We utilize Orphenadrine-d3 (typically N-methyl-d3).

  • Causality: Deuterated analogs co-elute with the analyte. In Electrospray Ionization (ESI), the analyte and IS enter the desolvation plume simultaneously. Any suppression caused by phospholipids or salts at that specific retention time affects both equally.

  • Result: The Area Ratio (Analyte/IS) remains constant even if absolute signal intensity fluctuates, ensuring high precision.

Extraction Logic: Alkaline LLE

Orphenadrine is a tertiary amine. In acidic or neutral plasma, it exists as a cation (protonated), making it water-soluble and difficult to extract into organic solvents.

  • The Fix: We adjust the sample pH to >10 using Sodium Carbonate or NaOH. This deprotonates the amine, rendering it neutral and highly lipophilic.

  • Solvent Choice: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2) are preferred. They are immiscible with water and highly selective for the neutral amine, leaving polar matrix interferences (salts, proteins) in the aqueous phase.

Experimental Protocol

Reagents & Materials
  • Standards: Orphenadrine Citrate (USP Reference Standard), Orphenadrine-d3 HCl.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.

  • Extraction Buffer: 0.5 M Sodium Carbonate (Na₂CO₃), pH ~11.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).

  • Columns: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve Orphenadrine Citrate in MeOH to 1.0 mg/mL (free base equivalent).

  • Master Stock (IS): Dissolve Orphenadrine-d3 in MeOH to 100 µg/mL.

  • Working IS Solution: Dilute Master IS in 50:50 MeOH:Water to 50 ng/mL.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex gently.

  • Alkalinization: Add 100 µL of 0.5 M Na₂CO₃. Vortex 10 sec.

    • Checkpoint: Ensure pH > 10.

  • Extraction: Add 1.0 mL MTBE. Cap and shaker/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

    • Caution: Do not disturb the protein "puck" at the interface.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL Mobile Phase (80:20 A:B). Vortex 1 min.

  • Injection: Transfer to autosampler vials. Inject 5 µL.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Orphenadrine 270.2181.1Quantifier20
270.2116.1Qualifier28
Orphenadrine-d3 273.2181.1*Quantifier20

*Note: The 181.1 fragment (2-methylbenzhydryl cation) usually loses the N-methyl label. Specificity is maintained by the unique Precursor (Q1) mass of 273.2.

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from sample to data, highlighting the phase separation step which is the primary purification mechanism.

G Sample Biological Sample (200 µL Plasma) IS_Add Add Internal Standard (Orphenadrine-d3) Sample->IS_Add pH_Adj Alkalinize (pH > 10) (0.5M Na2CO3) IS_Add->pH_Adj Extract Liquid-Liquid Extraction (Add MTBE + Vortex) pH_Adj->Extract Neutralize Amine Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Organic Collect Organic Phase (Upper Layer) Centrifuge->Organic Lipophilic Partitioning Dry Evaporate to Dryness (N2 @ 40°C) Organic->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Step-by-step LLE workflow ensuring isolation of the neutral Orphenadrine base.

Fragmentation Pathway (Proposed)

Understanding the collision-induced dissociation (CID) aids in troubleshooting interference.

Fragmentation Parent Precursor Ion [M+H]+ m/z 270.2 Transition Collision Cell (CID) Parent->Transition Frag1 Product Ion (2-methylbenzhydryl) m/z 181.1 Transition->Frag1 Ether Cleavage Neutral Neutral Loss (Dimethylaminoethanol) Transition->Neutral

Figure 2: Primary fragmentation mechanism showing the cleavage of the ether bond to form the tropylium-like cation.

Validation Parameters (FDA/ICH M10)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be validated:

  • Selectivity: Analyze blank plasma from 6 different sources. No interfering peaks >20% of the LLOQ area should be observed at the retention time of Orphenadrine.

  • Linearity: Typical range: 1.0 ng/mL to 500 ng/mL . Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% should be

      
       (20% at LLOQ).
      
    • Accuracy should be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect: Calculate Matrix Factor (MF) using the IS-normalized method. The IS (Orphenadrine-d3) should compensate for any suppression, resulting in a CV of IS-normalized MF

    
    .
    
  • Recovery: Compare peak areas of extracted samples vs. post-extraction spiked samples. While 100% is not required, it must be consistent and precise.

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: pH not high enough during extraction.

    • Solution: Verify the pH of the aqueous phase is >10. Orphenadrine (pKa ~8.4) must be uncharged to move into the MTBE.

  • Issue: Peak Tailing.

    • Cause: Interaction of the amine with residual silanols on the column.

    • Solution: Increase buffer concentration (Ammonium Formate) to 10mM or use a dedicated "Base-Deactivated" column.

  • Issue: Carryover.

    • Cause: Lipophilic drug sticking to the injector needle.

    • Solution: Use a strong needle wash (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4601, Orphenadrine. [Link]

  • Boltia, S. A., et al. (2020).[3] Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine... Using LC-MS/MS. Journal of Chromatographic Science.[3] [Link]

  • Vlase, L., et al. (2015). High-throughput LC-MS/MS method for determination of orphenadrine in human plasma. (General reference for LLE extraction logic). [Link]

Sources

Protocol for using Orphenadrine-d3 Citrate Salt in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Intracellular Pharmacokinetics & Quantification of Orphenadrine

Abstract & Scope

This technical guide outlines the rigorous protocol for utilizing Orphenadrine-d3 Citrate Salt (N,N-Dimethyl-d3-...) as a stable isotope-labeled internal standard (SIL-IS) in cell-based assays. While Orphenadrine is a well-known anticholinergic and NMDA receptor antagonist, accurate assessment of its intracellular potency (IC50) and metabolic stability requires precise quantification of the drug inside the biological matrix.

Why Orphenadrine-d3? In LC-MS/MS bioanalysis, matrix effects from cell lysates (phospholipids, salts) can suppress ionization, leading to inaccurate data. Orphenadrine-d3 co-elutes with the analyte and experiences the exact same ionization environment, correcting for:

  • Extraction Efficiency: Loss of analyte during protein precipitation.

  • Matrix Effects: Ion suppression/enhancement in the mass spectrometer source.

  • Injection Variability: Autosampler inconsistencies.

This protocol details the workflow for an Intracellular Accumulation Assay and a Metabolic Stability Assay using Orphenadrine-d3 for normalization.

Compound Information & Preparation

Compound: this compound MW: ~464.52 g/mol (Salt) / ~272.4 g/mol (Free Base cation) Storage: -20°C, desiccated. Protect from light.

Stock Solution Preparation (Critical Step)
  • Solvent: Methanol (LC-MS Grade). Note: Citrate salts dissolve well in methanol or water; avoid pure acetonitrile for initial stock to prevent precipitation.

  • Concentration: Prepare a 1 mg/mL (free base equivalent) master stock.

    • Calculation: Weigh 1.70 mg of this compound to obtain ~1.0 mg of Orphenadrine-d3 free base.

  • Stability: Stable for 6 months at -80°C.

Working Internal Standard (IS) Solution
  • Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Target Concentration: 100 ng/mL.

  • Usage: This solution will be used to resuspend cell pellets or spike into lysis buffer.

Protocol: Intracellular Accumulation & Quantification

Objective: Determine the intracellular concentration of Orphenadrine in HEK293 cells (or hepatocytes) to correlate with NMDA receptor blockade.

Phase A: Cell Treatment[2]
  • Seeding: Plate HEK293 cells in 6-well plates (10^6 cells/well) and culture for 24h.

  • Dosing: Treat cells with non-labeled Orphenadrine Citrate (0.1 – 10 µM) for the desired timepoint (e.g., 1 hour).

  • Washing (Critical):

    • Aspirate media rapidly.

    • Wash cells 3x with ice-cold PBS (4°C) to remove extracellular drug.

    • Note: Do not use warm PBS; it causes drug efflux.

Phase B: Lysis & Internal Standard Spiking (The "Spike-In" Step)

This is where Orphenadrine-d3 is introduced to normalize all downstream variability.

  • Lysis: Add 300 µL of Chilled Lysis Buffer (80% Methanol / 20% Water) directly to the well.

  • Spiking: Immediately add 10 µL of Orphenadrine-d3 Working IS Solution (100 ng/mL) to the lysis buffer in the well.

    • Scientific Logic:[1][2][3][4][5][6] Adding IS before scraping ensures that any loss of sample during transfer or centrifugation is accounted for by a proportional loss of IS.

  • Harvesting: Scrape cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Extraction: Vortex vigorously for 1 minute.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer: Transfer 200 µL of supernatant to an LC-MS vial.

LC-MS/MS Analytical Conditions

System: Agilent 6400 Series or Sciex QTRAP. Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

Gradient Parameters
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in AcN)Flow Rate (mL/min)
0.09550.5
0.59550.5
2.55950.5
3.55950.5
3.69550.5
5.09550.5
MRM Transitions (Quantification)

Orphenadrine-d3 typically carries the deuterium label on the N-methyl group. Upon fragmentation (collision-induced dissociation), the major fragment is often the o-methylbenzhydryl cation (m/z 181), which loses the amine side chain.

  • Note: If the label is lost during fragmentation, the product ions will be identical (181.1). Specificity is maintained by the precursor mass selection (Q1).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Orphenadrine 270.2 m/z181.1 m/z25Target
Orphenadrine-d3 273.2 m/z181.1 m/z25Internal Standard

Advanced Application: Metabolic Stability (Deuterium Isotope Effect)

Context: Researchers may use Orphenadrine-d3 as a substrate (not just an IS) in hepatocyte assays to test for "Deuterium Isotope Effects" (DIE). If the C-H bond cleavage at the methyl group is the rate-limiting step in metabolism (by CYP2B6), the deuterated analog (C-D bond) will be metabolized slower.

Protocol:

  • Incubation: Incubate Human Liver Microsomes (HLM) with 1 µM Orphenadrine (d0) in one set of tubes, and 1 µM Orphenadrine-d3 (d3) in another.

  • Sampling: Aliquot at 0, 15, 30, 60 min.

  • Analysis: Plot ln(concentration) vs. time.

  • Calculation: Calculate

    
     for both.
    
    • If

      
      , a primary isotope effect exists, suggesting the N-demethylation is rate-limiting.
      

Visualization: The Spike-Recovery Workflow

The following diagram illustrates the critical "Spike-In" point to ensure data integrity.

G cluster_lysis Lysis & Normalization (CRITICAL) Cells Cultured Cells (HEK293 / Hepatocytes) Treat Treatment Orphenadrine (d0) @ 37°C Cells->Treat Wash Wash Step Ice-Cold PBS (Remove Extracellular Drug) Treat->Wash Lysis Add Lysis Buffer (MeOH:H2O) Wash->Lysis Spike SPIKE: Orphenadrine-d3 (IS) Add known amount here Lysis->Spike Simultaneous Extract Centrifugation Precipitate Proteins Spike->Extract LCMS LC-MS/MS Analysis Measure Ratio (d0 Area / d3 Area) Extract->LCMS Data Quantification Calculate Intracellular Conc. LCMS->Data

Caption: Workflow for intracellular quantification. The IS spike occurs during lysis to normalize for extraction efficiency and matrix effects.

Data Analysis & QC Criteria

To validate the assay, ensure the following criteria are met:

  • Linearity: The calibration curve (Orphenadrine d0 spiked into blank lysate + constant d3 IS) must have an

    
    .
    
  • IS Response: The peak area of Orphenadrine-d3 should be consistent across all samples (CV < 15%). Drastic drops in IS area indicate severe matrix suppression in that specific sample.

  • Calculation:

    
    
    Use this ratio to interpolate concentration from the calibration curve.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Kornhuber, J., et al. (1995).[4][7] Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Journal of Neural Transmission.

  • Stanton, T., et al. (1993). Antagonism of the five cloned human muscarinic cholinergic receptors expressed in CHO-K1 cells by antidepressants and antihistaminics. Biochemical Pharmacology.

  • Wang, S., et al. (2005). Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of orphenadrine and its metabolites in human plasma. Journal of Chromatography B.

Sources

Application Note: Bioanalytical Quantitation of Orphenadrine in Animal Models using Orphenadrine-d3 Citrate as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Application

This application note details the protocol for using Orphenadrine-d3 Citrate (N,N-dimethyl-d3) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Orphenadrine in rodent plasma/tissue via LC-MS/MS.

While Orphenadrine is a well-established skeletal muscle relaxant and anticholinergic, its quantification in preclinical in vivo models (PK/PD studies) requires rigorous correction for matrix effects. Orphenadrine-d3 is critical for this purpose because it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events as the parent drug, thereby providing data integrity superior to structural analogs (e.g., diphenhydramine).

Key Applications
  • Pharmacokinetic (PK) Profiling: Determination of

    
    , 
    
    
    
    , and AUC in rat/mouse models.
  • Bioequivalence Studies: Comparative analysis of novel formulations.

  • Metabolic Stability: Assessment of CYP2B6/CYP2D6 mediated N-demethylation.

Chemical & Physical Properties[1]

PropertySpecification
Compound Name Orphenadrine-d3 Citrate Salt
Label Position N,N-di(methyl-d3) (typically hexadeuterated or trideuterated depending on synthesis; assume -d3 on one methyl for this protocol)
Molecular Weight ~464.5 g/mol (Citrate salt); Free base shift +3.02 Da
Solubility Highly soluble in water, methanol, and DMSO.
Stability Hygroscopic; Store at -20°C under desiccated conditions.
Isotopic Purity

99% Deuterium enrichment.

Experimental Workflow: In Vivo to LC-MS/MS

The following diagram illustrates the critical path from animal dosing to data acquisition, highlighting the precise moment for Internal Standard (IS) introduction.

BioanalysisWorkflow Dosing Animal Dosing (Orphenadrine Citrate) Sampling Blood Collection (K2EDTA Tubes) Dosing->Sampling  0.25 - 24h   PlasmaSep Plasma Separation (Centrifuge 4°C) Sampling->PlasmaSep  < 30 min   Spiking IS Spiking (Add Orphenadrine-d3) PlasmaSep->Spiking  CRITICAL STEP   Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction  Vortex/Spin   Analysis LC-MS/MS (MRM Mode) Extraction->Analysis  Supernatant  

Figure 1: Bioanalytical workflow. The Internal Standard (Orphenadrine-d3) is added immediately after plasma separation to correct for all subsequent extraction losses and ionization variances.

Detailed Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: Create stable calibrators and Quality Control (QC) samples.

  • Orphenadrine-d3 Stock (1 mg/mL):

    • Weigh 1.0 mg of Orphenadrine-d3 Citrate (corrected for salt factor ~1.7x and purity).

    • Dissolve in 1.0 mL of Methanol (MeOH).

    • Storage: -20°C (Stable for 3 months).

  • Working IS Solution (500 ng/mL):

    • Dilute the Stock 1:2000 in 50% Methanol/Water.

    • Note: Prepare fresh weekly.

  • Calibration Standards (Parent Drug):

    • Prepare serial dilutions of non-deuterated Orphenadrine in blank rat plasma.

    • Range: 1.0 ng/mL to 1000 ng/mL (covering typical rodent

      
      ).
      
Protocol B: Sample Preparation (Protein Precipitation)

Rationale: Orphenadrine is a basic drug. Protein precipitation (PPT) with Acetonitrile (ACN) provides high recovery (>90%) and is compatible with the d3-IS.

  • Aliquot: Transfer 50 µL of study plasma (or QC/Standard) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Orphenadrine-d3 Working Solution (500 ng/mL).

    • Self-Validation: Ensure the pipette tip touches the liquid interface to guarantee delivery.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of Water (to improve peak shape).

Protocol C: LC-MS/MS Instrumentation & Parameters

Chromatography (LC):

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3]

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell (ms)
Orphenadrine 270.2 (

)
181.120100
Orphenadrine-d3 273.2 (

)
181.120100

Note on Transitions: The transition 270->181 corresponds to the cleavage of the ether bond, generating the 2-methylbenzhydryl cation (m/z 181). If the deuterium label is on the N-methyl group (common), the label is lost in the neutral fragment, and the charged fragment (181) is identical for both parent and IS. This is acceptable because Q1 separates the parent (270) from the IS (273) before fragmentation.

Mechanism of Action: Why d3-Citrate?

The following diagram explains the "Co-elution Principle" which makes the d3-salt superior to structural analogs like Diphenhydramine.

MatrixEffect cluster_elution Elution Time (Rt) Sample Injected Sample (Analyte + IS + Matrix) Column C18 Column Separation Sample->Column CoElution Co-Elution Region (Analyte & d3-IS overlap) Column->CoElution Matrix Matrix Contaminants (Phospholipids) Column->Matrix Source ESI Source (Ionization) CoElution->Source Enter Source Together Matrix->Source Suppresses Ionization MS Mass Analyzer (Q1 Filter) Source->MS Ratio (Analyte/IS) Remains Constant

Figure 2: The Deuterium Advantage. Because Orphenadrine-d3 co-elutes with the analyte, any suppression caused by matrix phospholipids affects both equally, preserving the accuracy of the calculated ratio.

Validation & Acceptance Criteria (FDA/EMA)

To ensure scientific integrity, the method must meet these criteria (based on FDA Bioanalytical Method Validation Guidance):

  • Selectivity: Analyze 6 blank plasma lots. No interference at the retention time of Orphenadrine or the IS (> 20% of LLOQ).

  • Linearity:

    
    .[4]
    
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% for LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% for LLOQ).
      
  • Cross-Signal Contribution:

    • Inject pure IS: Check for signal in Analyte channel (Must be < 20% of LLOQ).

    • Inject pure Analyte (ULOQ): Check for signal in IS channel (Must be < 5% of IS response).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2][3] [Link]

  • Liu, Y., et al. (2021).[1] Enantioseparation and determination of orphenadrine in rat plasma and its application to a stereoselective pharmacokinetic study. New Journal of Chemistry. [Link]

  • PubChem. (2023). Orphenadrine - Compound Summary. National Library of Medicine. [Link]

  • Wong, Y.C., et al. (2022).[3] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS. ResearchGate. [Link]

Sources

Orphenadrine-d3 Citrate Salt solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Preparation, Storage, and Analytical Validation for LC-MS/MS Workflows

Abstract & Core Directive

This guide outlines the rigorous protocol for the preparation, storage, and utilization of Orphenadrine-d3 Citrate , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Orphenadrine via LC-MS/MS.

The Critical Challenge: Orphenadrine Citrate is a salt form with significant molecular weight differences from its free base.[1] Failure to apply the Salt Correction Factor (SCF) and the Isotopic Correction Factor during stock preparation is the leading cause of quantitation errors in bioanalytical assays. Furthermore, as a tertiary amine, it exhibits adsorption to glass and plastic surfaces, requiring specific handling to prevent "ghost" losses.[1]

Chemical Identity & Properties

Understanding the physicochemical difference between the salt and the free base is prerequisite for accurate weighing.

PropertyOrphenadrine (Free Base)Orphenadrine Citrate (Salt)Orphenadrine-d3 Citrate (IS)
Formula



MW ( g/mol ) 269.39461.51~464.53 (varies by batch)
Solubility Organic SolventsMethanol (Good), Water (Sparingly)Methanol (Recommended)
pKa ~8.4 (Amine)--
Appearance Oil/SolidWhite Crystalline PowderWhite Crystalline Powder

Critical Insight: The Citrate salt is approximately 1.7x heavier than the free base. If your target concentration is based on the drug moiety (free base), you must weigh more of the salt.

Protocol 1: Stock Solution Preparation

Objective: Prepare a primary stock solution at 1.0 mg/mL (Free Base Equivalent) in Methanol.

Reagents & Equipment[1][2][3][4][5][6]
  • Orphenadrine-d3 Citrate Reference Standard.[1][7]

  • Solvent: LC-MS Grade Methanol (MeOH).[1] Do not use water for the primary stock (risk of hydrolysis and microbial growth).[1]

  • Class A Volumetric Flask (Amber glass).[1]

  • Analytical Balance (0.01 mg precision).[1]

The Calculation (The "Why" behind the step)

To obtain a specific concentration of the active moiety (Free Base), use the following formula:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Example: To prepare 10 mL of 1.0 mg/mL Orphenadrine-d3 (Free Base) using a salt with 98% purity:

  • MW Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Note: 
    
    
    
    for d3 is ~272.41).
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Action: Weigh 17.4 mg of the Citrate Salt to get 10 mg of active Orphenadrine-d3.[1]

Step-by-Step Workflow

StockPrep Start Start: Weighing Calc Apply Salt Correction Factor (SCF) Start->Calc Critical Step Dissolve Dissolve in MeOH (Sonicate 5 min) Calc->Dissolve Verify Verify Conc. (UV or MS Check) Dissolve->Verify Aliquot Aliquot into Amber Vials Verify->Aliquot Store Store at -20°C Aliquot->Store

Figure 1: Correct preparation workflow emphasizing the Salt Correction Factor.

  • Weighing: Weigh the calculated amount of Orphenadrine-d3 Citrate into a weighing boat. Note: Salts can be static; use an anti-static gun if necessary.[1]

  • Transfer: Quantitatively transfer to a 10 mL amber volumetric flask. Rinse the boat with MeOH.[1]

  • Dissolution: Fill to ~80% volume with MeOH. Sonicate for 5 minutes. The citrate salt dissolves slower than the free base; ensure no crystals remain.

  • Make to Volume: Dilute to the mark with MeOH. Invert 10x.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol 2: Working Standards & Storage Conditions
Storage Stability Matrix
ConditionStability EstimateRecommendation
Powder (-20°C) > 2 YearsKeep desiccated; protect from light.[1][8]
Stock (MeOH, -20°C) 6-12 MonthsUse amber glass; minimize headspace.[1]
Working Soln (Water/MeOH, 4°C) < 1 WeekUnstable. Prepare fresh daily.
Autosampler (10°C) 24 HoursEnsure pH < 7 to prevent precipitation.
Prevention of Adsorption (The "Ghost Peak" Issue)

Orphenadrine is a lipophilic amine.[1] It adheres to polypropylene (PP) and standard glass.[1]

  • Mitigation: For working standards < 1 µg/mL, use silanized glass vials or add 0.1% Formic Acid to the diluent. The acid keeps the amine protonated (

    
    ), increasing solubility and reducing surface binding.
    
Analytical Validation: LC-MS/MS Parameters

To validate the solution, use the following MRM transitions. The d3 isotope typically labels the N-methyl group or the phenyl ring, shifting the parent mass by +3.

LC Conditions:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MS/MS Transitions (ESI Positive):

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Orphenadrine 270.2181.13020
Orphenadrine-d3 273.2184.13020

Note: The product ion 181.1 corresponds to the cleavage of the ether bond, retaining the aromatic structure. The d3 label is usually retained in this fragment if located on the specific ring system or methyls.

LCMS Sample Working Standard (Acidified Diluent) Column C18 Column (Retains Lipophilic Amine) Sample->Column Inject Ionization ESI Positive Source (Forms [M+H]+) Column->Ionization Elute Q1 Q1 Filter Select 273.2 m/z Ionization->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter Select 184.1 m/z Collision->Q3

Figure 2: Mass Spectrometry signal path for Orphenadrine-d3.

Troubleshooting & FAQs

Q: My stock solution has a precipitate after freezing.

  • Cause: Citrate salts have lower solubility in cold methanol than room temp methanol.[1]

  • Fix: Sonicate the vial for 2 minutes at room temperature before use. Ensure the solution is perfectly clear.

Q: I see peak tailing in my chromatogram.

  • Cause: Secondary interactions between the amine and residual silanols on the column.

  • Fix: Increase buffer strength (add 5mM Ammonium Formate) or use an end-capped column designed for high-pH stability (though run at low pH).

Q: Can I use water as the primary solvent?

  • No. Orphenadrine Citrate is only "sparingly soluble" in water (approx 14 mg/mL max, but slow to dissolve).[1] Methanol ensures rapid, complete dissolution and prevents bacterial growth during storage.[1]

References
  • PubChem. Orphenadrine Citrate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • European Pharmacopoeia (Ph.[1][9] Eur.). Orphenadrine Citrate Monograph. Available at: [Link][1]

  • FDA Bioanalytical Method Validation Guidance. Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[1] Available at: [Link][1]

Sources

Application Notes and Protocols for the Quantification of Orphenadrine Citrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Orphenadrine citrate is a skeletal muscle relaxant of the ethanolamine antihistamine class, widely used to alleviate pain and discomfort from muscle injuries.[1] Chemically, it is the citrate salt of orphenadrine, an analog of diphenhydramine, and functions as a centrally acting anticholinergic and NMDA receptor antagonist.[2][3] Given its therapeutic importance, often in combination with other analgesics like paracetamol, the accurate and precise quantification of orphenadrine citrate in pharmaceutical formulations and biological matrices is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[2][4]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of orphenadrine citrate using various analytical techniques. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the experiments but also understand the rationale behind the procedural steps.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely employed technique for the quantification of orphenadrine citrate due to its high resolution, sensitivity, and specificity.[5][6][7] The method separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase. Orphenadrine, being a moderately polar molecule, can be effectively retained and separated on a C18 or a phenyl column.

Principle of the Method

In RP-HPLC, the separation of orphenadrine citrate from other active pharmaceutical ingredients (APIs) and excipients is achieved by its differential partitioning between the stationary phase (e.g., octadecylsilyl silica gel - C18) and the mobile phase. The choice of a C18 column is based on its versatility and strong hydrophobic retention, which is suitable for a wide range of drug molecules, including orphenadrine.[5] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve a suitable retention time, good peak shape, and resolution from potential interferences. The pH of the aqueous buffer is a critical parameter; maintaining an acidic pH (e.g., 2.5) ensures that the citrate salt is in a consistent ionic state and improves the peak shape of the basic orphenadrine molecule by suppressing the silanol interactions on the stationary phase.[8] UV detection is commonly used, with the wavelength selected based on the UV absorbance spectrum of orphenadrine citrate.[5]

Experimental Protocol: Isocratic RP-HPLC Method

This protocol is adapted from a validated method for the simultaneous determination of orphenadrine citrate and paracetamol in tablet dosage forms.[8]

1.2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Isocratic HPLC with UV-Vis Detector
Column Pinnacle DB Biphenyl (250 x 4.6 mm), 5 µm or equivalent C18 column
Mobile Phase Acetonitrile : 29 mM Sodium Phosphate Monobasic Monohydrate (pH 2.5) (37:63 v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 215 nm
Injection Volume 10 µL
Column Temperature Ambient (controlled at 25 °C if possible)

1.2.2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Prepare a 29 mM aqueous solution of NaH₂PO₄·H₂O.

    • Adjust the pH of the aqueous solution to 2.5 using orthophosphoric acid.

    • Mix the aqueous solution with acetonitrile in a 63:37 (v/v) ratio.

    • Degas the mobile phase using a vacuum filtration system or sonication.

  • Standard Stock Solution (Orphenadrine Citrate):

    • Accurately weigh about 35 mg of Orphenadrine Citrate Reference Standard (RS).[6]

    • Transfer it into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 3 minutes to dissolve completely.

    • Make up the volume to 100 mL with the diluent and mix well. This gives a concentration of 350 µg/mL.

  • Working Standard Solution:

    • Dilute the standard stock solution with the mobile phase to obtain a final concentration within the linear range of the assay (e.g., 35 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of orphenadrine citrate.

    • Transfer the powder to a suitable volumetric flask.

    • Add a sufficient volume of diluent (mobile phase), sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon membrane filter.

    • Further dilute the filtrate with the mobile phase to bring the concentration of orphenadrine citrate within the calibration range.

1.2.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2%).

  • Inject the prepared sample solutions.

  • Quantify the amount of orphenadrine citrate in the sample by comparing the peak area with that of the working standard solution.

Method Validation Summary

The described method should be validated according to ICH guidelines.[5][8] A summary of typical validation parameters is provided below:

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 20 - 140 µg/mL
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Data synthesized from multiple sources for illustrative purposes.[8][9]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Diluent & Sonicate Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter Filter Sample Solution (0.45 µm) Dissolve_Sample->Filter Dilute_Standard Prepare Working Standard Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute to Final Concentration Filter->Dilute_Sample Equilibrate Equilibrate HPLC System Dilute_Sample->Equilibrate Dilute_Standard->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject Detect UV Detection at 215 nm Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: RP-HPLC workflow for orphenadrine citrate quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of orphenadrine citrate, particularly in quality control settings where high sample throughput is required.[4] This technique is based on the principle that the drug molecule absorbs light in the UV-Vis region of the electromagnetic spectrum.

Principle of the Method: Ion-Pair Extraction Spectrophotometry

Direct spectrophotometric measurement of orphenadrine citrate can be challenging due to interference from other UV-absorbing substances in the formulation. To enhance specificity and sensitivity, an ion-pair extraction method can be employed.[10][11] In this approach, the positively charged orphenadrine molecule is reacted with a negatively charged dye, such as Eosin Y or Eriochrome Black T (EBT), in an acidic buffer to form a colored ion-pair complex.[11][12] This complex is then extracted into an immiscible organic solvent (e.g., chloroform), and the absorbance of the organic layer is measured at the wavelength of maximum absorption (λmax) of the complex.[11] The absorbance is directly proportional to the concentration of orphenadrine citrate, following the Beer-Lambert law.

Experimental Protocol: Ion-Pair Method with Eosin Y

This protocol is based on a validated spectrophotometric method for the determination of orphenadrine citrate.[12]

2.2.1. Instrumentation and Reagents

ParameterSpecification
Spectrophotometer Double-beam UV-Visible Spectrophotometer
Cuvettes 1 cm quartz cuvettes
Reagents - Eosin Y solution (4 x 10⁻³ M) - Acetate buffer (0.4 M, pH 3.5) - Distilled water

2.2.2. Reagent and Sample Preparation

  • Acetate Buffer (0.4 M, pH 3.5): Prepare by mixing appropriate volumes of 0.4 M acetic acid and 0.4 M sodium acetate solutions.

  • Standard Stock Solution (Orphenadrine Citrate):

    • Accurately weigh 10.0 mg of Orphenadrine Citrate RS and dissolve it in 100 mL of distilled water to get a stock solution of 100.0 µg/mL.

  • Preparation of Calibration Curve:

    • Transfer accurately measured aliquots of the stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 1-12 µg/mL.

    • To each flask, add 0.7 mL of 4 × 10⁻³ M Eosin Y solution and mix well.

    • Add 2 mL of 0.4 M acetate buffer (pH 3.5).

    • Complete the volume to 10 mL with distilled water.

    • Measure the absorbance at 542 nm against a reagent blank prepared in the same manner but without the drug.

    • Plot the absorbance versus the final concentration to construct the calibration curve.

  • Sample Preparation (from Tablets):

    • Follow the sample preparation steps as in the HPLC section to obtain a stock solution of the drug in a known concentration using distilled water as the solvent.

    • Dilute the filtered sample solution with distilled water to a concentration within the calibration range.

    • Proceed with the complex formation as described for the calibration curve.

2.2.3. Analysis Procedure

  • Prepare the sample solution and the reagent blank.

  • Measure the absorbance of the sample solution at 542 nm against the reagent blank.

  • Determine the concentration of orphenadrine citrate in the sample solution from the calibration curve or by using the regression equation.

Method Validation Summary
ParameterTypical Specification
Wavelength (λmax) 542 nm
Linearity Range 1 - 12 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 0.95 µg/mL

Data from a study on ion-pair spectrophotometry of orphenadrine citrate.[12]

Workflow Diagram

UV_Vis_Workflow cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_measurement Spectrophotometric Measurement Sample Prepare Sample Solution Add_Reagents Add Eosin Y & Acetate Buffer Sample->Add_Reagents Standard Prepare Standard Solutions (Calibration Curve) Standard->Add_Reagents Dilute Dilute to Volume Add_Reagents->Dilute Measure_Abs Measure Absorbance at 542 nm Dilute->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate Calculate Concentration Plot_Curve->Calculate

Caption: Ion-pair spectrophotometry workflow for orphenadrine citrate.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While HPLC is more common for routine assays, GC is specified in some pharmacopeias, like the British Pharmacopoeia, for the determination of related substances in orphenadrine citrate.[2][12]

Principle of the Method

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column. For the analysis of orphenadrine, which is a tertiary amine, a preliminary extraction step is often required to isolate the free base from the citrate salt. The free base is more volatile and suitable for GC analysis. A flame ionization detector (FID) is commonly used for detection.

Experimental Protocol: GC-FID for Related Substances

This protocol is a generalized procedure based on pharmacopeial methods.[13]

3.2.1. Instrumentation and Conditions

ParameterSpecification
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Poly(dimethyl)(diphenyl)siloxane capillary column (e.g., 60 m x 0.32 mm, 1.0 µm film thickness)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 290 °C
Detector Temperature 290 °C
Oven Temperature 240 °C (Isothermal)
Injection Volume 2 µL
Split Ratio 1:25

3.2.2. Reagent and Sample Preparation

  • Sample Preparation (for Related Substances):

    • Dissolve 0.500 g of the orphenadrine citrate substance in 50 mL of water.

    • Add 2 mL of concentrated ammonia to liberate the free base.

    • Extract the solution with three 10 mL portions of toluene.

    • Combine the upper toluene layers and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the filtrate at a temperature not exceeding 50 °C.

    • Reconstitute the residue in a known volume of toluene for GC analysis.

3.2.3. Analysis Procedure

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Identify and quantify the impurities based on their retention times relative to the principal peak of orphenadrine. The normalization procedure is typically used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly valuable for the quantification of orphenadrine in complex biological matrices such as plasma or urine, where low concentrations need to be measured.[14][15]

Principle of the Method

After chromatographic separation by HPLC, the analyte is introduced into the mass spectrometer source where it is ionized. The precursor ion corresponding to the protonated orphenadrine molecule is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third mass analyzer (Q3). This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.

Experimental Protocol: LC-MS/MS for Orphenadrine in Plasma

This is a representative protocol based on published methods for pharmacokinetic studies.[14]

4.2.1. Instrumentation and Conditions

ParameterSpecification
LC-MS/MS System HPLC coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Orphenadrine: e.g., m/z 270.2 → 181.1
Internal Standard (IS) A structurally similar compound, e.g., a deuterated analog

4.2.2. Sample Preparation (from Plasma)

  • To a 100 µL aliquot of plasma sample, add the internal standard.

  • Perform protein precipitation by adding a precipitating agent like acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4.2.3. Analysis Procedure

  • Develop an optimized LC-MS/MS method for orphenadrine and the internal standard.

  • Prepare a calibration curve by spiking known amounts of orphenadrine into blank plasma.

  • Process the unknown samples along with the calibration standards and quality control (QC) samples.

  • Quantify orphenadrine in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Method Performance
ParameterTypical Specification
Linearity Range 1 - 200 ng/mL
Intra- and Inter-assay Imprecision (CV) < 15%
Accuracy 85 - 115%

Data from a pharmacokinetic study of orphenadrine.[14]

Conclusion

The choice of an analytical method for the quantification of orphenadrine citrate depends on the specific application. RP-HPLC is a robust and reliable method for routine quality control in pharmaceutical manufacturing.[5] UV-Visible spectrophotometry provides a simple and rapid alternative for assaying drug formulations.[4][12] GC is a valuable tool for assessing the impurity profile of the drug substance.[2] For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice.[14] Each of these methods, when properly validated, can provide accurate and precise results for the quantification of orphenadrine citrate.

References

  • Comparison of RP-HPLC and UV Spectrophotometric Methods for the Determination of Orphenadrine Citrate and Diclofenac Sodium in P - IISTE.org. (n.d.). Retrieved from [Link]

  • Dammalapati, S., & Raju, R. R. (2014). ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Biological Sciences, 4(1), 30-37.
  • Al-khamis, K. I., El-shafey, Z. M., & El-walily, A. F. M. (2010). Development of a capillary electrophoresis method for the determination of orphenadrine citrate in tablets in the presence of paracetamol. Tropical Journal of Pharmaceutical Research, 9(5).
  • El-Didamony, A. M., & Erfan, E. A. (2014). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Journal of Taibah University for Science, 8(4), 335-343.
  • Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. (2018). Iraqi Journal of Science, 59(2C), 1013-1025.
  • Lee, S. Y., Oh, H. J., Kim, J. W., Kim, Y. G., Moon, C. J., & Lee, E. H. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
  • METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION A MULTIPLE DRUG DOSAGE FORM OF PARACETAMOL, ORPHENEDRINE, IBUPROFEN BY RP-HPLC. (n.d.). Retrieved from [Link]

  • DEVELOPMENT & VALIDATION OF ANALYTICAL METHOD USED FOR SIMULTANEOUS DETERMINATION OF PARACETAMOL, CAFFEINE AND ORPHENADRINE. (n.d.).
  • Development of UV-Chemometric techniques for resolving the overlapped spectra of aspirin, caffeine and orphenadrine citrate in their combined pharmaceutical dosage form. (2025). BMC Chemistry, 19(1), 1-15.
  • Validated Method for the Simultaneous Estimation of Orphenadrine Citrate and Paracetamol in Tablets by Simultaneous Equation Met. (n.d.). Research Journal of Pharmacy and Technology.
  • Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. (n.d.). CORE.
  • Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. (2023). Molecules, 28(15), 5780.
  • Development of HPLC Method for Quantification of Orphenadrine, Paracetamol, and Caffeine in Pharmaceutical Formulations. (2025).
  • ORPHENADRINE CITRATE Orphenadrini citras. (n.d.). European Pharmacopoeia.
  • Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. (2018).
  • Orphenadrine Citrate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Orphenadrine Citrate. (n.d.). PubChem. Retrieved from [Link]

  • Orphenadrine Citrate Extended-Release Tablets. (2016). USP-NF.
  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). (2025).

Sources

Use of Orphenadrine-d3 Citrate Salt as a tracer in drug metabolism studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orphenadrine-d3 Citrate Salt in Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

This application note details the strategic use of This compound (N-methyl-d3) as a specialized chemical tool in drug metabolism studies. While commonly categorized as an Internal Standard (IS) for bioanalytical quantification, this isotopologue serves a dual purpose as a mechanistic probe for investigating metabolic switching and Kinetic Isotope Effects (KIE) within the Cytochrome P450 (CYP) enzyme system.

Key Applications:

  • Quantitative Bioanalysis (IDMS): Normalization of matrix effects and recovery in LC-MS/MS assays.

  • Mechanistic Enzymology: Investigation of CYP2B6/CYP2D6-mediated N-demethylation rates via Deuterium Isotope Effects (

    
    ).
    

Chemical Identity & Properties

Orphenadrine-d3 Citrate is the stable isotope-labeled salt form of the anticholinergic drug Orphenadrine. The citrate salt is selected for its superior aqueous solubility compared to the free base, ensuring stable stock solutions in aqueous metabolic buffers.

PropertySpecification
Compound Name This compound
Label Position

-methyl-d3 (Methyl group on the tertiary amine)
Chemical Formula

MW (Salt) ~464.53 g/mol (Calculated based on d3 shift)
MW (Free Base) ~272.41 g/mol
Solubility High in Water, Methanol, DMSO
pKa ~8.4 (Amine)
Primary Metabolism

-demethylation (Label is lost in this pathway)

Mechanism of Action: The "Tracer" Paradox

To use Orphenadrine-d3 effectively, researchers must understand the fate of the deuterium label during metabolism.

Metabolic Pathway & Label Retention

Orphenadrine undergoes extensive hepatic metabolism, primarily via


-demethylation  to 

-desmethylorphenadrine (NDO).
  • Pathway A (N-Demethylation): The CYP enzyme attacks the

    
    -methyl group. If the d3-methyl group is attacked, it leaves as deuterated formaldehyde (
    
    
    
    ). The resulting metabolite (NDO) is UNLABELED.
  • Pathway B (Aromatic Hydroxylation): The CYP attacks the phenyl ring. The

    
    -methyl-d3 group remains intact. The metabolite IS LABELED. 
    

Scientific Implication: Orphenadrine-d3 is an ideal Internal Standard for the parent drug but cannot be used to track the formation of the primary metabolite (NDO) via mass shift.

Kinetic Isotope Effect (KIE)

The C-D bond is shorter and stronger than the C-H bond. If the rate-limiting step of metabolism involves breaking the C-H bond on the methyl group, replacing it with C-D (Orphenadrine-d3) will significantly slow down the reaction rate (


). This allows researchers to identify if 

-demethylation is the rate-determining step in the overall clearance.

MetabolicPathways Orph_d3 Orphenadrine-d3 (Parent) CYP CYP2B6 / CYP2D6 (Liver Microsomes) Orph_d3->CYP NDO N-desmethylorphenadrine (Label LOST) CYP->NDO N-Demethylation (Major Pathway) CD2O released OH_Orph Hydroxy-Orphenadrine-d3 (Label RETAINED) CYP->OH_Orph Aromatic Hydroxylation (Minor Pathway)

Figure 1: Metabolic fate of the deuterium label. Note that the primary metabolite (NDO) loses the tracer signal.

Protocol: In Vitro Metabolic Stability Assay

This protocol determines the Intrinsic Clearance (


) of Orphenadrine using the d3-analog as an internal standard for quantification.
Reagents & Preparation
  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Internal Standard (IS): Orphenadrine-d3 Citrate (1 µM in MeOH).

Stock Solution Preparation (Critical Step)
  • Correction Factor: When weighing the salt, correct for the citrate moiety.

    
    
    
  • Procedure: Dissolve 1.0 mg Orphenadrine-d3 Citrate in 1.0 mL Methanol to yield a ~2.15 mM (free base) stock. Dilute to 10 µM working stock in buffer.

Incubation Workflow

Workflow Step1 1. Pre-Incubation Mix HLM (0.5 mg/mL) + Buffer + Orphenadrine (1 µM) 37°C for 5 min Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 10, 20, 30, 60 min Step2->Step3 Step4 4. Quenching Transfer 50 µL sample into 150 µL ACN containing Orphenadrine-d3 (IS) Step3->Step4 Step5 5. Centrifugation 4000 rpm, 15 min, 4°C Step4->Step5 Step6 6. LC-MS/MS Analysis Inject Supernatant Step5->Step6

Figure 2: Microsomal incubation workflow using Orphenadrine-d3 as the quenching Internal Standard.

LC-MS/MS Bioanalytical Method

Objective: Quantify Orphenadrine (d0) using Orphenadrine-d3 (d3) to correct for ionization suppression.

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry (MRM Transitions): Orphenadrine fragments to a characteristic tropine-like or diphenyl-methyl cation. The label is on the amine, which is often the neutral loss in the major transition, or the retained part in minor transitions.

  • Note: The major fragment (

    
     181) is the (2-methylphenyl)-phenylmethyl cation. It does NOT  contain the nitrogen (and thus does not contain the d3 label).
    
  • Implication: Both d0 and d3 parents yield the same daughter ion (

    
     181). The specificity comes from the parent mass selection (Q1).
    
AnalyteQ1 Mass (Da)Q3 Mass (Da)CE (eV)Dwell (ms)
Orphenadrine (d0) 270.2181.12550
Orphenadrine-d3 (IS) 273.2181.12550

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )[1]
  • Plot

    
     vs. Time.
    
  • Determine the slope (

    
    ).
    
  • Calculate Half-life:

    
    .
    
  • Calculate

    
    :
    
    
    
    
Evaluating Kinetic Isotope Effect (KIE)

To study the mechanism of demethylation, incubate Orphenadrine-d0 and Orphenadrine-d3 in separate tubes and compare their depletion rates.



  • Interpretation:

    • KIE

      
       1:  C-H bond breaking is not the rate-limiting step (or metabolic switching occurred).
      
    • KIE > 2: Significant primary isotope effect. The C-H cleavage at the N-methyl group is rate-limiting. This suggests CYP-mediated N-demethylation is the dominant clearance pathway.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]

  • PubChem. (n.d.). Orphenadrine Citrate Compound Summary. National Center for Biotechnology Information. [Link]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]

  • Wang, R., et al. (2005). Validation of an LC-MS/MS method for the determination of orphenadrine in human plasma. Journal of Chromatography B. [Link]

Sources

Application Note: High-Performance Topical Delivery of Orphenadrine Citrate via Microemulsion-Based Gel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Orphenadrine Citrate (ORC) is a skeletal muscle relaxant predominantly administered orally or parenterally. However, systemic administration often induces anticholinergic side effects such as dry mouth, urinary retention, and drowsiness. Topical delivery offers a targeted alternative, concentrating the active pharmaceutical ingredient (API) at the site of muscle spasm while minimizing systemic exposure.[1]

This Application Note details the development of a Microemulsion-Based Gel (MBG) for ORC. Unlike conventional hydrogels, MBGs utilize a thermodynamically stable system of oil, water, and surfactant to solubilize the sparingly soluble citrate salt while enhancing skin permeation through the stratum corneum.

Pre-Formulation Intelligence

Successful transdermal delivery requires balancing the drug's physicochemical properties with the vehicle's ability to disrupt the skin barrier reversibly.

Physicochemical Profile of Orphenadrine Citrate
ParameterValueImplication for Topical Delivery
Molecular Weight 461.5 g/mol < 500 Da, ideal for passive diffusion through skin.
LogP (Base) ~3.77Highly lipophilic; good affinity for the stratum corneum.
Solubility (Salt) Sparingly soluble in waterAqueous solubility is limited (~1g/30-100mL). Simple hydrogels may fail to achieve therapeutic loading (5%).
pKa ~8.9Basic. At physiological pH (7.4), a significant fraction remains ionized, hindering permeation unless an enhancer is used.

Formulation Strategy: The "Sparingly Soluble" nature of the salt in water necessitates a Microemulsion (ME) system. The ME provides an interfacial film that reduces surface tension, allowing higher drug loading and acting as a permeation enhancer.

Formulation Architecture: Microemulsion-Based Gel

The core of this protocol is the construction of a Pseudo-Ternary Phase Diagram to identify the "Isotropic Region"—the specific ratio of components that forms a clear, stable microemulsion.

Component Selection
  • Oil Phase: Isopropyl Myristate (IPM) – Acts as a penetration enhancer and solubilizer for the lipophilic moiety.

  • Surfactant: Tween 80 – Non-ionic, low irritation potential.

  • Co-Surfactant: Transcutol P (or Propylene Glycol) – Reduces interfacial tension to transiently disrupt the stratum corneum lipid bilayer.

  • Aqueous Phase: Distilled Water.

  • Gelling Agent: Carbopol 940 (1%) – Transforms the liquid microemulsion into a spreadable gel.

Workflow Visualization

The following diagram outlines the critical path from component screening to final gel characterization.

ME_Formulation_Workflow Screening Solubility Screening (Oil/Surfactant Selection) PhaseDiagram Phase Diagram Construction (Titration Method) Screening->PhaseDiagram Selection Select Isotropic Formulation (Clear/Transparent) PhaseDiagram->Selection Identify Monophasic Region DrugLoading Drug Loading (Dissolve ORC) Selection->DrugLoading Gelling Gelation (Add Carbopol + TEA) DrugLoading->Gelling QC QC: Viscosity, pH, Permeation Gelling->QC

Figure 1: Critical path for developing a thermodynamically stable Microemulsion-Based Gel.

Detailed Experimental Protocols

Protocol A: Construction of Pseudo-Ternary Phase Diagram

Objective: To determine the precise ratios of Oil, Surfactant:Co-Surfactant (Smix), and Water that yield a clear microemulsion.

  • Preparation of Smix: Mix Tween 80 and Transcutol P in fixed weight ratios (e.g., 1:1, 2:1, 3:1). Vortex for 5 minutes.

  • Oil Addition: Aliquot Isopropyl Myristate (IPM) into glass vials.

  • Titration: Add the Smix to the IPM in ratios of 1:9, 2:8, ... up to 9:1.

  • Water Titration: Slowly titrate distilled water into each Oil/Smix mixture under moderate magnetic stirring.

  • Observation: Record the volume of water added when the mixture turns turbid (cloudy). The region before turbidity is the Microemulsion Region .

  • Selection: Choose a formula from the clear region that contains the minimum surfactant concentration necessary for stability (to reduce skin irritation).

Protocol B: Preparation of Orphenadrine Citrate MBG (5% w/w)

Objective: To formulate a 100g batch of the final topical gel.

Ingredients:

  • Orphenadrine Citrate: 5.0 g

  • Oil (IPM): Determined from Protocol A (e.g., 5 g)

  • Smix (Tween 80/Transcutol): Determined from Protocol A (e.g., 35 g)

  • Water: q.s. to 100g

  • Carbopol 940: 1.0 g

  • Triethanolamine (TEA): q.s. to pH 6.0–6.5

Procedure:

  • Drug Solubilization: Dissolve 5.0 g of Orphenadrine Citrate into the calculated amount of the aqueous phase. Sonicate if necessary to ensure complete dissolution.

  • Microemulsion Formation: Slowly add the drug-aqueous solution to the Oil/Smix mixture under continuous magnetic stirring (500 rpm).

  • Verification: Ensure the resulting liquid is clear and transparent (isotropic).

  • Gelling: Sprinkle Carbopol 940 slowly onto the surface of the microemulsion while stirring. Allow it to hydrate for 2 hours.

  • Neutralization: Add Triethanolamine (TEA) dropwise to neutralize the Carbopol. The mixture will thicken into a transparent gel.[2]

  • Equilibration: Allow the gel to stand for 24 hours to remove entrapped air bubbles.

Analytical Validation (HPLC)

Objective: To quantify ORC content and validate release kinetics.

Method Parameters (Validated against USP/Literature):

  • Column: C18 (e.g., Zodiac C18 or Phenomenex Luna), 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase: Methanol : Acetonitrile : Water (40 : 30 : 30 v/v/v).[3][4]

    • Note: Adjust pH to 3.0 with Orthophosphoric acid if tailing occurs.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV-Vis at 217 nm (Primary) or 264 nm (Secondary).

  • Injection Volume: 20 µL.

  • Retention Time: Expect peak at approx. 5.3 – 6.0 minutes.

Performance Profiling: In Vitro Permeation

Objective: To simulate passive diffusion through human skin using a Franz Diffusion Cell.

Experimental Setup Logic

Franz_Cell_Setup Donor Donor Compartment (Contains 1g ORC Gel) Membrane Semi-Permeable Membrane (Strat-M® or Rat Skin) Donor->Membrane Diffusion Receptor Receptor Compartment (Phosphate Buffer pH 7.4) Membrane->Receptor Partitioning Sampling Sampling Port (Withdraw 0.5mL @ t=0.5, 1, 2... 24h) Receptor->Sampling Analysis (HPLC)

Figure 2: Vertical Franz Diffusion Cell assembly for permeation kinetics.

Protocol
  • Membrane Preparation: Soak the membrane (Strat-M synthetic membrane or excised rat skin) in the receptor fluid for 1 hour prior to mounting.

  • Receptor Fluid: Fill the receptor chamber (~12 mL) with Phosphate Buffered Saline (PBS) pH 7.4.

    • Critical Step: Ensure no air bubbles exist directly under the membrane.[5]

  • Temperature: Maintain water jacket at 37°C ± 0.5°C (Skin surface temperature simulation).

  • Application: Apply 1.0 g of the ORC MBG to the donor compartment. Occlude with Parafilm to prevent evaporation.

  • Sampling: Withdraw 0.5 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 hours). Immediately replace with fresh pre-warmed PBS to maintain sink conditions.

  • Calculation: Plot Cumulative Amount Permeated (

    
    ) vs. Time (
    
    
    
    ). Calculate Flux (
    
    
    ) from the slope of the linear portion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4601, Orphenadrine. Retrieved from [Link][6]

  • International Journal of Pharmacy and Biological Sciences. Estimation of Orphenadrine Citrate in Tablet Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. Organogels: A Versatile Drug Delivery Tool in Pharmaceuticals. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Orphenadrine Citrate (OC) is a centrally acting skeletal muscle relaxant.[1][2][3] In its Extended-Release (ER) 100 mg tablet form, the drug is formulated to release the active pharmaceutical ingredient (API) over a 12-hour period. Developing a robust dissolution method for OC ER tablets requires a deep understanding of its physicochemical properties, specifically its solubility profile and pKa.

The Physicochemical Challenge

Orphenadrine Citrate is a salt of a weak base with a pKa of approximately 8.9. It is defined as "sparingly soluble" in water (approx. 1 g in 70 mL).[4]

  • Sink Conditions: Despite being "sparingly soluble," the standard 100 mg dose in 900 mL of medium results in a maximum concentration of ~0.11 mg/mL. Since the saturation solubility is ~14 mg/mL, sink conditions are easily maintained (

    
    ).
    
  • Release Mechanism: Most OC ER formulations utilize a hydrophilic matrix (e.g., HPMC) or a hydrophobic wax matrix. The dissolution rate is governed by the hydration of the polymer and subsequent diffusion of the drug.

  • pH Dependency: As a weak base, OC is more soluble in acidic media. However, USP monographs primarily recommend Water as the medium for Test 1. This is significant because it forces the formulation to control release via diffusion rather than relying solely on rapid acid solubilization, providing a more rigorous test of the matrix integrity.

Method Selection Framework

Selecting the correct method depends on the regulatory target and the specific release mechanism of the formulation.

MethodSelection Start Select Dissolution Method Q1 Is this a Generic (ANDA) or New Drug (NDA)? Start->Q1 Generic Generic (ANDA) Q1->Generic NewDrug New Drug (NDA) Q1->NewDrug Q2 Does formulation match Reference Listed Drug (RLD)? Generic->Q2 Dev Method Development Required Test pH 1.2, 4.5, 6.8 NewDrug->Dev USP1 USP Test 1 (Standard) Medium: Water Apparatus: Paddle (50 rpm) Q2->USP1 Yes (Most Common) USP2 USP Test 2 (pH Change) Acid Stage -> pH 7.5 Buffer Apparatus: Paddle (50 rpm) Q2->USP2 If RLD uses Test 2

Figure 1: Decision tree for selecting the appropriate regulatory dissolution method.

Recommended Protocol: USP Test 1 (Water Medium)

This protocol is the industry standard for Orphenadrine Citrate ER tablets and is the primary choice for QC release testing.

Apparatus & Conditions
ParameterSpecificationRationale
Apparatus USP Type 2 (Paddle)Paddles prevent the "coning" often seen with baskets for dense matrix tablets.
Speed 50 RPMLow agitation discriminates between robust and weak matrix formers.
Medium Deaerated WaterCRITICAL: Air bubbles on the tablet surface can cause it to float or alter the surface area available for diffusion.
Volume 900 mLEnsures sink conditions.
Temperature 37.0°C ± 0.5°CPhysiological standard.[5]
Vessels 6 active + 1 blank (optional)Standard n=6 testing.
Medium Preparation (Deaeration)

Step 1: Heat roughly 6 L of purified water to 41°C. Step 2: Vacuum filter the water through a 0.45 µm membrane while stirring vigorously. Step 3: Continue vacuum for 5 minutes after filtration. Step 4: Gently transfer to dissolution vessels and allow to equilibrate to 37°C. Do not pour aggressively to avoid re-introducing air.

Sampling Protocol
  • Time Points: 1, 2, 6, and 12 hours.

  • Volume: Withdraw 10 mL.

  • Replenishment: Replace with 10 mL of warm (37°C) water to maintain constant volume (essential for long-duration tests).

  • Filtration: Use a PVDF or PTFE 0.45 µm syringe filter .

    • Note: Nylon filters may adsorb Orphenadrine. Validation Required: Discard the first 3-5 mL of filtrate to saturate the filter.

Analytical Quantification: HPLC Method

UV spectrophotometry is possible, but HPLC is recommended for specificity, especially to separate the API from matrix excipients or degradation products.

Chromatographic Conditions
  • Column: L1 packing (C18), 3.9 mm × 30 cm, 10 µm (or equivalent 5 µm for faster run times).

  • Wavelength: UV 225 nm.[6][7][8]

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 20 µL.

  • Run Time: ~1.5x the retention time of Orphenadrine (typically elutes at 4-6 mins).

Mobile Phase Preparation

The buffer pH is critical for peak symmetry of the amine functionality.

  • Buffer: Dissolve 5.8 g of Monobasic Ammonium Phosphate in 1000 mL water. Adjust pH to 3.2 ± 0.1 with Phosphoric Acid.

  • Mixture: Combine Acetonitrile and Buffer (40:60 v/v).

  • Degas: Sonicate for 10 minutes.

Calculation

Calculate the percentage dissolved (


) at each time point (

):




Where


 is the purity of the standard.
Note: For cumulative correction (due to volume replacement), use the following formula:


Alternative Protocol: USP Test 2 (pH Switch)

Use this method if the formulation utilizes an enteric or pH-dependent coating system.

Workflow

USPTest2 Start Start Test AcidStage Acid Stage 0.1N HCl (800 mL) Time: 0-1 hr Start->AcidStage Sample1 Sample T=1hr AcidStage->Sample1 BufferAdd Add Buffer Concentrate 100 mL pH 7.5 Phosphate Sample1->BufferAdd FinalStage Buffer Stage Final Vol: 900 mL Time: 1-12 hr BufferAdd->FinalStage Sample2 Sample T=4, 12hr FinalStage->Sample2

Figure 2: Workflow for USP Test 2 involving media transition.

Critical Note for Test 2: The addition of 100 mL of buffer concentrate to the 800 mL acid stage must result in a final pH of 7.5. This buffer concentrate must be prepared precisely (usually Tribasic Sodium Phosphate or similar strong buffer) to neutralize the HCl.

Method Validation & Troubleshooting

Validation Parameters (ICH Q2)

To ensure the method is self-validating and trustworthy:

  • Linearity: Demonstrate linearity of Orphenadrine Citrate from 10% to 120% of the theoretical concentration (approx. 0.01 mg/mL to 0.13 mg/mL).

  • Filter Compatibility: Compare filtered vs. centrifuged samples. Recovery must be 98-102%. Warning: Orphenadrine is lipophilic; avoid cellulose nitrate filters.

  • Accuracy/Recovery: Spike placebo matrix with known API amounts and run dissolution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High variability at early time points Air bubbles on tablets.Improve deaeration; use media degassing unit.
"Coning" (Heap of powder under paddle) Poor hydrodynamics.Increase RPM to 75 (requires regulatory justification) or ensure tablet disintegrates fully.
Low Recovery (<90%) Adsorption to filter or tubing.Change filter type (use PVDF); saturate filter with 5 mL volume.
Peak Tailing in HPLC High pH in mobile phase.Ensure Buffer is pH 3.2. Silanol interactions cause tailing for amines.

References

  • United States Pharmacopeia (USP). (2023).[7] Orphenadrine Citrate Extended-Release Tablets Monograph. USP-NF.[6]

  • U.S. Food and Drug Administration (FDA). (2024). FDA Dissolution Methods Database. Search Term: Orphenadrine Citrate.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83823, Orphenadrine Citrate.

  • Shohin, I. E., et al. (2016). A Brief Review of the FDA Dissolution Methods Database. Dissolution Technologies.

Sources

Troubleshooting & Optimization

Orphenadrine-d3 Citrate Salt solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Guide for Solubility, Stability, and LC-MS/MS Bioanalysis[1]

Introduction: The Solubility Paradox

Orphenadrine-d3 Citrate is a critical internal standard (IS) for the quantification of skeletal muscle relaxants.[1] However, users frequently encounter a "solubility paradox": the compound is a salt (implying water solubility), yet it exhibits sparing solubility in pure water (~0.03 mg/mL) while being highly soluble in DMSO (>90 mg/mL).[1]

This guide bridges the gap between the physicochemical properties of the deuterated salt and practical LC-MS/MS workflows. It replaces generic advice with chemically grounded protocols to prevent precipitation, adsorption, and signal instability.

Module 1: Physicochemical Intelligence

The Molecule
  • Compound: Orphenadrine-d3 Citrate Salt[1][2][3][4][5]

  • CAS: 1185011-75-9 (labeled)[1][2][3]

  • Nature: 1:1 Molar ratio of Orphenadrine-d3 (tertiary amine) and Citric Acid.[1]

  • Isotope Labeling: Usually on the N-methyl group (-CD3).[1]

  • pKa: ~8.4 (amine).[5] This is the critical value for solubility.

The Solubility Matrix

Use this table to select the correct solvent for your concentration requirements.

Solvent SystemSolubility RatingMax Conc. (Est.)[6]ApplicationRisk Factor
Methanol (MeOH) Optimal > 20 mg/mLPrimary Stock SolutionLow.[1] Best balance of solubility and volatility.
DMSO High> 90 mg/mLHigh-Conc.[1][6] LibrariesMedium. Hard to remove; freezes at 19°C.
Water (Neutral) Poor ~0.03 mg/mLDo Not Use for Stock High.[1] Risk of precipitation and hydrolysis.
Water (Acidic) Moderate~1-5 mg/mLWorking DilutionsLow.[1] Acid helps keep the amine protonated.
Acetonitrile (ACN) Low/Variable< 0.1 mg/mLPrecipitation Risk High.[1][7] Citrate salts often "salt out" in 100% ACN.

Module 2: Validated Preparation Protocols

Protocol A: Primary Stock Preparation (1 mg/mL)

Target: Create a stable, high-concentration stock for long-term storage (-20°C).

  • Weighing: Weigh accurately into an amber glass vial (Orphenadrine is light-sensitive).

  • Solvent: Add 100% Methanol (LC-MS Grade) .

    • Why? Methanol solubilizes both the lipophilic orphenadrine core and the citrate counter-ion effectively.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes at room temperature.

    • Note: Do not heat above 30°C to prevent degradation.

  • Verification: Inspect visually. The solution must be crystal clear.

Protocol B: Working Standard (100 ng/mL - 1 µg/mL)

Target: Dilution for spiking into matrix or calibration curves.

  • Diluent: Use 50:50 Methanol:Water .

    • Why? Pure water may cause the hydrophobic free base to dissociate and adsorb to container walls. 100% organic solvent may cause protein precipitation when spiked into plasma too quickly.

  • Stepwise Dilution:

    • Stock (1 mg/mL)

      
       Intermediate (10 µg/mL) in MeOH.
      
    • Intermediate

      
       Working (100 ng/mL) in 50:50 MeOH:Water.
      
Protocol C: The "Salting Out" Rescue

If you accidentally used 100% Acetonitrile and observe cloudiness:

  • Stop. Do not filter (you will lose the analyte).

  • Add Aqueous Acid: Add 0.1% Formic Acid in Water until the organic ratio drops to ~70%.

  • Vortex: The citrate salt should re-dissolve as the polarity increases and pH drops.

Module 3: Visual Workflows

Workflow 1: Solvent Selection Logic

This decision tree guides you to the correct solvent based on your intended concentration and application.

SolventSelection Start Start: Orphenadrine-d3 Citrate Solid TargetConc Target Concentration? Start->TargetConc HighConc High (>1 mg/mL) TargetConc->HighConc LowConc Low (<10 µg/mL) TargetConc->LowConc SolventCheck Primary Solvent Choice HighConc->SolventCheck AppCheck Application? LowConc->AppCheck DMSO DMSO (Risk: Freezing/Viscosity) SolventCheck->DMSO If >20mg/mL needed MeOH Methanol (Recommended) SolventCheck->MeOH Standard Stock Water Water (STOP: Solubility Limit) SolventCheck->Water Avoid! LCMS LC-MS Injection AppCheck->LCMS Use 50:50 MeOH:H2O Storage Long Term Storage AppCheck->Storage Use 100% MeOH

Caption: Logic flow for selecting the optimal solvent based on concentration requirements to avoid solubility cliffs.

Module 4: Troubleshooting & FAQs

Q1: I see peak tailing for Orphenadrine-d3 but not the analyte. Why?

Diagnosis: This is often due to the Isotope Effect combined with Silanol Interactions .

  • Mechanism: Deuterated amines can have slightly different pKa values than their non-deuterated counterparts. If your mobile phase pH is near the pKa (approx 8.4), the d3-IS might be partially deprotonated while the analyte is not, leading to secondary interactions with the column silica.[1]

  • Solution: Ensure mobile phase pH is acidic (pH < 4) using 0.1% Formic Acid. This forces both the analyte and the IS into the fully protonated (cationic) state, sharpening the peak.

Q2: My recovery is low (<60%) from plasma. Is it solubility?

Diagnosis: Likely Non-Specific Binding (Adsorption) , not solubility.

  • Mechanism: Orphenadrine is a lipophilic amine. It sticks aggressively to glass and standard polypropylene.

  • Solution:

    • Use Low-Bind (Silanized) glassware and pipette tips.[1]

    • Solvent Wash: Ensure your reconstitution solvent contains at least 30% organic (e.g., Methanol) to "strip" the compound off the vial walls before injection.

Q3: Can I use 100% Acetonitrile for protein precipitation?

Diagnosis: Risky.

  • Issue: Citrate salts are polar. Adding 100% ACN to plasma spiked with Orphenadrine Citrate can cause the salt to co-precipitate with the proteins ("Salting Out").

  • Solution: Use Methanol for protein precipitation, or use Acetonitrile containing 1-2% Formic Acid .[1] The acid helps maintain solubility during the crash.

Q4: The Certificate of Analysis says "Store at -20°C". Can I ship it at room temp?

Answer: Yes.

  • Reasoning: The solid salt is stable for weeks at room temperature (protected from light). The -20°C requirement is for long-term chemical stability (preventing slow hydrolysis or oxidation).[1] Short-term shipping stress is negligible.[1]

Module 5: Mechanism of Failure (Diagram)

Understanding why the experiment fails is key to prevention.

FailureModes Salt Orphenadrine-d3 Citrate Salt Path1 Dissolve in Neutral Water Salt->Path1 Path2 Dissolve in 100% ACN Salt->Path2 Path3 Dissolve in Methanol Salt->Path3 Fail1 Precipitation (Free Base formation) Path1->Fail1 pH > pKa Fail2 Salting Out (Polarity Mismatch) Path2->Fail2 Insolubility Success Stable Solution Path3->Success Optimal

Caption: Common failure modes in solvent selection leading to precipitation or instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83823, Orphenadrine Citrate. Retrieved from [Link][1]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in Orphenadrine-d3 Citrate Salt Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Bioanalytical Scientists, Method Development Chemists Subject: Orphenadrine-d3 Citrate Salt (Internal Standard) & Orphenadrine Quantitation[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the bioanalytical challenges associated with Orphenadrine and its stable isotope-labeled internal standard (SIL-IS), This compound .

Orphenadrine is a lipophilic, tertiary amine (pKa ~8.9, LogP ~3.8).[1] In LC-MS/MS assays using Electrospray Ionization (ESI+), it is highly susceptible to matrix effects —specifically ion suppression caused by endogenous phospholipids.[1] This guide provides mechanistic insights, diagnostic workflows, and mitigation strategies to ensure assay robustness.

Part 1: Core Knowledge & FAQs

Q1: Why is Orphenadrine particularly susceptible to matrix effects in ESI+?

A: Orphenadrine is a basic drug. In the acidic mobile phases typical of LC-MS (e.g., Formic Acid/Water), it exists as a protonated cation


.[1]
  • Mechanism: Matrix effects in ESI occur when co-eluting endogenous compounds (like glycerophosphocholines) compete with the analyte for charge or access to the droplet surface.[1]

  • The "Late Eluter" Problem: Due to its high lipophilicity (LogP ~3.8), Orphenadrine retains strongly on C18 columns. This often places its elution window directly in the "danger zone" where late-eluting plasma phospholipids also appear.[1]

Q2: Does the "Citrate Salt" form of the Internal Standard affect the analysis?

A: Indirectly, yes.

  • Stoichiometry: You must account for the salt form when preparing stock solutions. Orphenadrine-d3 Citrate contains equimolar amounts of the drug and citric acid.[2] Ensure your weighing calculations correct for the free base content to maintain accurate IS concentration.

  • Extraction Chemistry: Citric acid is a buffering agent.[1] If you utilize Liquid-Liquid Extraction (LLE), you must add sufficient base (e.g., NaOH or Ammonium Hydroxide) to overcome the citrate's buffering capacity and ensure the Orphenadrine is fully deprotonated (neutral) for extraction into the organic layer.

Q3: What is "IS Cross-Talk" and how do I prevent it with Orphenadrine-d3?

A: Cross-talk occurs when the IS contributes signal to the analyte channel or vice versa.

  • Deuterium Loss: While Orphenadrine-d3 is generally stable, check the isotopic purity. If the d3-labeling is on a labile position or if the standard contains d0-impurities, it will cause false positives in the analyte channel.

  • Recommendation: Always run a "Blank + IS" sample.[1] If you see a peak at the analyte retention time, your IS concentration may be too high, or the IS purity is insufficient.

Part 2: Diagnostic Workflow

To scientifically validate if matrix effects are compromising your data, utilize the Post-Column Infusion (PCI) method.[1] This qualitative test maps the "suppression zones" of your chromatographic run.

Experiment 1: Post-Column Infusion (PCI) Protocol

Objective: Visualize where matrix suppression occurs relative to the Orphenadrine peak.

  • Setup:

    • Pump A (LC): Inject a Blank Matrix Extract (processed plasma without analyte).[1]

    • Pump B (Infusion): Infuse a neat solution of Orphenadrine (100 ng/mL) at 10 µL/min.

    • Mixing: Combine flows using a T-piece before the MS source.[1]

  • Acquisition: Monitor the MRM transition for Orphenadrine.

  • Interpretation:

    • A flat baseline indicates no matrix effect.[1]

    • A dip (negative peak) indicates ion suppression.[1]

    • Fail Criteria: If the Orphenadrine retention time aligns with a "dip," the method is invalid.

Visualization: PCI Workflow

PCI_Workflow LC_Pump LC Pump (Blank Matrix Extract) T_Piece Mixing T-Piece LC_Pump->T_Piece Gradient Flow Syringe_Pump Syringe Pump (Orphenadrine Solution) Syringe_Pump->T_Piece Constant Infusion MS_Source ESI Source T_Piece->MS_Source Combined Flow Detector MS Detector (Monitor Baseline) MS_Source->Detector Ionization

Caption: Schematic of the Post-Column Infusion setup used to map matrix suppression zones.

Part 3: Mitigation Strategies & Troubleshooting

If diagnosis confirms matrix effects, use the following decision tree to resolve them.

Strategy A: Chromatographic Resolution

The simplest fix is to move the analyte away from the suppression zone.

  • Action: Modify the gradient. Phospholipids usually elute at high organic strength.[1]

  • Protocol: Introduce a "hold" at moderate organic strength (e.g., 50-60% B) to elute Orphenadrine before ramping to 95% B to wash off phospholipids.[1]

Strategy B: Sample Preparation Optimization

Protein Precipitation (PPT) is "dirty" and leaves most phospholipids in the sample.[1]

  • Recommendation: Switch to Liquid-Liquid Extraction (LLE) .

  • Why: Orphenadrine is lipophilic and basic.[1] By adjusting the sample pH to >10, Orphenadrine becomes neutral and partitions into non-polar solvents (e.g., Hexane:Ethyl Acetate), while charged phospholipids and salts (including citrate) remain in the aqueous phase.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low IS Recovery or Variable Response Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression at Analyte RT? Step1->Decision1 Yes_Suppression Matrix Effect Confirmed Decision1->Yes_Suppression Yes No_Suppression Check Mechanical/Chemical Issues Decision1->No_Suppression No PL_Check Are Phospholipids Co-eluting? Yes_Suppression->PL_Check Check_Solubility Check Stock Solubility: Is Citrate Salt fully dissolved? No_Suppression->Check_Solubility Check_Adsorption Check Non-Specific Binding: Use Polypropylene vials No_Suppression->Check_Adsorption Fix_Chrom Modify Gradient: Elute Analyte Earlier PL_Check->Fix_Chrom Quick Fix Fix_Prep Switch Extraction: PPT -> LLE (High pH) PL_Check->Fix_Prep Robust Fix

Caption: Step-by-step decision tree for troubleshooting signal variability and matrix effects.

Part 4: Quantitative Assessment (Post-Extraction Spike)

Once you have optimized the method, validate it using the Post-Extraction Spike (PES) method to calculate the Matrix Factor (MF).

Formula:


[1]

Acceptance Criteria:

  • IS Normalized MF: The MF of the Analyte divided by the MF of the IS (Orphenadrine-d3) should be close to 1.0 (CV < 15%).

  • Significance: If the IS tracks the analyte perfectly, the suppression is compensated. If the normalized MF varies significantly between different lots of plasma, the method is not robust.

Data Summary Table: Extraction Comparison
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Phospholipid Removal Poor (< 20% removed)Excellent (> 95% removed)
Matrix Effect Risk High (Severe suppression likely)Low (Clean extract)
Recovery High (> 90%)Moderate (Requires pH optimization)
Suitability for Orphenadrine Not Recommended Recommended (pH > 10)

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link[1]

  • PubChem. (n.d.).[1] Orphenadrine Citrate Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Optimizing mass spectrometry parameters for Orphenadrine-d3 detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Precision Bioanalysis Support Hub .

I am Dr. Aris, your Senior Application Scientist. Below is a technical support guide designed to bypass generic advice and target the specific physicochemical challenges of quantifying Orphenadrine and its deuterated internal standard (IS), Orphenadrine-d3.

This guide treats your method as a system, where the integrity of the data depends on the interplay between isotopic purity, ionization physics, and chromatographic selectivity.

Quick Reference Dashboard: Orphenadrine-d3 Parameters

Before troubleshooting, verify your baseline acquisition parameters against this validated standard.

ParameterOrphenadrine (Native)Orphenadrine-d3 (IS)Rationale
Precursor Ion (

)
270.2 273.2 Protonated molecular ion (Positive Mode).[1]
Quantifier Ion 116.1 119.1 Cleavage of the ether bond retaining the amine side chain.[1]
Qualifier Ion 181.1181.1Benzhydryl cation (Note: Isobaric for both; do not use for IS quant).[1]
Dwell Time 50–100 ms20–50 msBalance points-per-peak vs. cycle time.[1]
Cone Voltage (DP) ~40 V~40 VModerate energy to decluster without in-source fragmentation.[1]
Collision Energy (CE) ~20–25 eV~20–25 eVOptimized for the 116/119 product ion generation.[1]
Ionization Mode ESI (+)ESI (+)Tertiary amine protonates readily.[1]

Module 1: The Physics of Detection (MS/MS Optimization)

The Core Challenge: Fragmentation Specificity Orphenadrine acts as a "soft" base.[1] Upon collision-induced dissociation (CID), it primarily cleaves at the ether oxygen.[1]

  • Pathway A (Specificity): The side chain falls off, carrying the charge on the nitrogen.

    • Native:

      
      -dimethyl-ethanamine fragment 
      
      
      
      m/z 116.1 [1]
    • IS (d3 on N-methyl):

      
      -methyl-
      
      
      
      -trideuteromethyl-ethanamine fragment
      
      
      m/z 119.1 [1]
    • Why this matters: This transition is specific to the drug's amine structure.[1]

  • Pathway B (The Trap): The benzhydryl group takes the charge.[1]

    • Native

      
      m/z 181.1 
      
    • IS

      
      m/z 181.1  (The d3 label is on the amine, which is lost!)
      
    • Critical Warning:Never quantify the IS using the 181 fragment. You will see massive cross-signal from the native drug, invalidating your calibration curve.

Workflow: Signal Optimization Logic

Use the following logic flow to optimize your source and compound parameters.

OptimizationWorkflow Start Start Optimization Infusion 1. Direct Infusion (1 µg/mL in 50:50 Mobile Phase) Start->Infusion Q1_Scan 2. Q1 Scan (Verify M+H: 270.2 / 273.2) Infusion->Q1_Scan Product_Scan 3. Product Ion Scan (Identify 116/119 vs 181) Q1_Scan->Product_Scan Check_Frag Is Fragment 119 Dominant for IS? Product_Scan->Check_Frag Source_Opt 4. Source Tuning (Temp, Gas Flow, Voltage) FIA 5. Flow Injection Analysis (Replicate LC conditions) Source_Opt->FIA Finalize Finalize Method FIA->Finalize Check_Frag->Product_Scan No (Adjust CE) Check_Frag->Source_Opt Yes

Figure 1: Step-wise optimization workflow ensuring the correct fragment selection for isotopic differentiation.

Module 2: Chromatography & Isotope Effects

The Challenge: Peak Tailing & Retention Shifts Orphenadrine has a pKa of ~8.[1]9. On standard C18 columns at acidic pH (formic acid), the charged amine interacts with residual silanols, causing peak tailing.[1]

Protocol: The High-pH Strategy (Recommended) To achieve sharp peaks and lower detection limits (LOD), suppress the ionization during chromatography (neutral state) or mask silanols, then rely on the source to protonate.

  • Column: High-pH stable C18 (e.g., Waters XBridge or Phenomenex Gemini).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Why? At pH 10, Orphenadrine is neutral.[1] It interacts purely hydrophobically, sharpening the peak.[1] It protonates instantly in the ESI source due to the pH drop during droplet evaporation.[1]

The Deuterium Isotope Effect Deuterium is slightly more lipophilic than hydrogen.[1]

  • Observation: Orphenadrine-d3 may elute 0.05–0.1 minutes earlier than native Orphenadrine.[1]

  • Action: Ensure your integration windows are wide enough to capture both, but tight enough to exclude matrix interferences.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a signal for Orphenadrine-d3 (IS) in my Double Blank (no drug, no IS). Why?

Diagnosis: Carryover. The Fix: Orphenadrine is "sticky" due to its lipophilicity (LogP ~3.77).[1]

  • Needle Wash: Switch to a strong organic wash (e.g., 40:40:20 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid).[1]

  • Valve Cleaning: Rotor seals often trap hydrophobic bases.[1] Sonicate or replace if carryover persists >0.1% of LLOQ.[1]

Q2: I see a signal for Orphenadrine-d3 when I inject a high concentration of Native Orphenadrine (Crosstalk).

Diagnosis: Isotopic Contribution (M+3). The Mechanism: Carbon-13, Nitrogen-15, and Oxygen-18 naturally occur.[1]

  • Native Orphenadrine Mass: ~270.[1]

  • Approximately 0.1% to 0.5% of the native molecules will naturally have a mass of 273 (M+3) due to isotope distribution.[1]

  • This "heavy native" is indistinguishable from your d3-IS by the mass spec.[1]

The Solution:

  • Check IS Concentration: Ensure your IS concentration is high enough that the M+3 contribution from the ULOQ (Upper Limit of Quantitation) is negligible (<5% of IS response).[1]

  • Calibration Range: If the crosstalk is too high, lower your ULOQ.

Q3: My Internal Standard response varies wildly between samples.

Diagnosis: Matrix Effect (Ion Suppression). The Logic: Co-eluting phospholipids are competing for charge in the ESI droplet.[1]

TroubleshootingLogic Issue Issue: Variable IS Response Step1 1. Check Retention Time Stability Issue->Step1 Step2 2. Perform Post-Column Infusion Step1->Step2 Branch1 Suppression Zone Found at IS Elution? Step2->Branch1 Sol1 Improve Extraction (Switch from PPT to SLE/SPE) Branch1->Sol1 Yes (Heavy Matrix) Sol2 Modify Chromatography (Move peak away from void/lipids) Branch1->Sol2 Yes (Co-elution) Sol3 Check Pipetting/Hardware Branch1->Sol3 No (Flat Baseline)

Figure 2: Logic tree for diagnosing internal standard instability caused by matrix effects.

References

  • PubChem. (2024).[1] Orphenadrine Compound Summary. National Library of Medicine.[1] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link]

  • MassBank of North America. (2024).[1] Orphenadrine Mass Spectra. [Link]

Sources

Orphenadrine-d3 Citrate Salt: Experimental Design & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Bioanalytical Method Development & Validation (LC-MS/MS)[1]

Introduction: The Scope of the Challenge

Welcome to the technical support center for Orphenadrine-d3 Citrate Salt . This deuterated internal standard (IS) is the industry benchmark for quantifying Orphenadrine in biological matrices. However, its application is frequently compromised by three specific physicochemical factors:

  • Salt Stoichiometry: The citrate salt form introduces a massive molecular weight offset often ignored during stock preparation.[1]

  • Amine Chemistry: As a tertiary amine, it interacts aggressively with free silanols in LC columns, causing peak tailing.

  • Isotope Effects: The deuterium labeling (typically

    
     on the N-methyl group) can cause retention time shifts relative to the native analyte, complicating integration windows.
    

This guide bypasses generic advice to address these specific failure points.

Module 1: Stock Preparation & Solubility (The "Input" Phase)

Critical Alert: The Stoichiometry Trap

User Question: "My calibration curve is consistently showing a bias of ~40%. I weighed the standard precisely. What is wrong?"

Root Cause: You likely calculated the molarity based on the free base molecular weight, not the citrate salt. Orphenadrine Citrate is a 1:1 salt of Orphenadrine and Citric Acid.[2]

The Fix: You must apply a Salt Correction Factor (SCF) .

Compound FormMolecular FormulaApprox.[1][2] MW ( g/mol )Salt Correction Factor (SCF)
Orphenadrine (Free Base)

269.381.00
Orphenadrine Citrate (Salt)

461.510.584
Orphenadrine-d3 Citrate

~464.53Use Cert. of Analysis
  • Protocol: If your target concentration is 1.0 mg/mL of the free base, and you are weighing the citrate salt, you must weigh 1.71 mg of the salt to get 1.0 mg of active moiety (1.0 / 0.584).

Solubility FAQ

User Question: "I tried dissolving the powder directly in 100% Acetonitrile (ACN) to match my mobile phase, but it's cloudy."

Technical Insight: Citrate salts are polar and often exhibit poor solubility in pure aprotic organic solvents like 100% ACN.[1] Protocol:

  • Primary Stock: Dissolve Orphenadrine-d3 Citrate in Methanol (MeOH) or Methanol:Water (50:50) .[1] The citrate salt is highly soluble in methanol.

  • Working Solution: Dilute into ACN/Water mixtures only after the primary stock is fully dissolved.[1]

Module 2: Extraction & Chromatography (The "Separation" Phase)

Workflow Visualization: Extraction Strategy

Orphenadrine is a lipophilic base (LogP ~3.77).[1][3] Direct protein precipitation often leaves phospholipids that suppress the signal. Liquid-Liquid Extraction (LLE) is superior for sensitivity.[1]

ExtractionWorkflow Start Biological Sample (Plasma/Urine) Step1 Add Internal Standard (Orphenadrine-d3) Start->Step1 Decision Sensitivity Req? PPT Protein Precipitation (ACN/MeOH) Decision->PPT Low (<10 ng/mL) LLE Liquid-Liquid Extraction (Recommended) Decision->LLE High (>10 ng/mL) Buffer Alkalize Sample (Add NH4OH or NaOH) pH > 10 LLE->Buffer Neutralize Charge Step1->Decision Solvent Add Organic Solvent (Hexane:Isoamyl Alcohol 98:2) Buffer->Solvent Partitioning Dry Evaporate & Reconstitute Solvent->Dry

Figure 1: Decision tree for Orphenadrine extraction. Note the critical alkalization step in LLE to ensure the amine is in its free base form for organic partitioning.

Chromatographic Pitfalls

User Question: "My Internal Standard (d3) elutes 0.1 minutes earlier than the analyte. Is my column failing?"

Answer: No, this is the Deuterium Isotope Effect .

  • Mechanism: Deuterium (

    
    ) is slightly more lipophilic than Hydrogen (
    
    
    
    ) in certain positions, but more importantly, it has a smaller molar volume and affects the pKa slightly. In Reverse Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than the non-labeled drug.[4]
  • Action: Ensure your integration windows are wide enough to capture both the analyte (Rt) and the IS (Rt -

    
    ). Do not force them to have identical retention times in your processing method.[1]
    

User Question: "I am seeing severe peak tailing." Answer: Orphenadrine is a tertiary amine that interacts with silanols on the silica backbone of C18 columns. Protocol:

  • Mobile Phase Modifier: You must use an acidic modifier to protonate the silanols (suppressing their negative charge) or the amine.

    • Recommended: 0.1% Formic Acid + 5mM Ammonium Formate.[1][5]

  • Column Choice: Use an "End-capped" or "Base-Deactivated" column (e.g., C18 with embedded polar groups).[1]

Module 3: Mass Spectrometry & Quantification (The "Detection" Phase)

The "Cross-Talk" Phenomenon

User Question: "I see a signal for Orphenadrine in my blank samples that only contain the Internal Standard. Is it carryover?"

Troubleshooting Logic: It could be carryover, but it is more likely Isotopic Impurity or Cross-Talk .

  • Isotopic Impurity (The d0 contribution):

    • Orphenadrine-d3 is never 100% pure.[1] It contains trace amounts of d0 (native Orphenadrine).[1]

    • Check: If the signal in the blank is constant regardless of the previous injection, it is an impurity in your IS stock.

    • Fix: Reduce the concentration of the IS added to samples. If you add too much IS, the trace d0 becomes detectable and ruins your Lower Limit of Quantitation (LLOQ).

  • MRM Overlap:

    • Orphenadrine: 270.2

      
       181.1
      
    • Orphenadrine-d3: 273.2

      
       181.1[1]
      
    • Note: They share the same product ion (the o-methylbenzhydryl cation, which often loses the amine side chain where the deuterium might be located depending on synthesis).

    • Critical Check: Verify where your standard is deuterated.[1] If the deuterium is on the N-methyl group (common), the 181 fragment will be identical for both. This is acceptable if the precursor isolation width is tight (e.g., 0.7 Da) to prevent the 273 isotope from leaking into the 270 channel.

Troubleshooting Flowchart

Troubleshooting Problem Unexpected Signal in Blank Check1 Run Solvent Blank Problem->Check1 Result1 Signal Present? Check1->Result1 Check2 Run IS-only Blank Result2 Signal Present? Check2->Result2 Result1->Check2 No Diagnosis1 System Carryover (Injector/Column) Result1->Diagnosis1 Yes Diagnosis2 IS Impurity (d0) or Cross-talk Result2->Diagnosis2 Yes

Figure 2: Diagnostic logic to distinguish between instrument carryover and internal standard impurity.

Summary of Validated Parameters

Use these starting conditions to minimize experimental error.

ParameterRecommendationRationale
Precursor Ion

Electrospray Ionization (ESI) Positive mode is dominant for amines.[1]
Transitions (Approx) Orph: 270.2

181.1 d3-IS: 273.2

181.1
The 181 fragment is the most stable (cleavage of ether bond).
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH prevents silanol interaction; buffer stabilizes ionization.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for this compound.[1]
Column Temp 40°CReduces backpressure and improves mass transfer (sharper peaks).[1]

References

  • PubChem. (n.d.).[1] Orphenadrine Citrate | C18H23NO.C6H8O7.[1][6] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Sebaiy, M. M., El-Adl, S. M., Mattar, A. A., & Elgawish, M. S. (2022).[7] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method. ResearchGate.[1] Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013).[1] Mass Spectrometry for Drug Discovery and Drug Development. Wiley.[1] (Context: General principles of Deuterium Isotope Effects in LC-MS).

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Technical Guide: Stability Optimization for Orphenadrine-d3 Citrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Orphenadrine-d3 Citrate is the deuterated internal standard (IS) of choice for the quantification of Orphenadrine in biological matrices via LC-MS/MS. Its reliability relies on the stability of the N-methyl-d3 group.

Unlike labile protons (OH, NH, SH) which undergo rapid Hydrogen/Deuterium (H/D) exchange with protic solvents, the deuterium atoms in Orphenadrine-d3 are covalently bonded to carbon (C-D). They are chemically non-exchangeable under standard solution conditions. Therefore, "instability" in this context rarely refers to isotopic scrambling, but rather to three specific failure modes:

  • Chemical Degradation: Oxidative N-demethylation or hydrolysis.

  • Physical Loss: Adsorption of the tertiary amine to container surfaces.

  • Solubility Issues: Precipitation of the free base in alkaline environments.

This guide provides the protocols to mitigate these risks.

Critical Stability Factors (The "Why" and "How")

A. pH Sensitivity & Solubility Profile

Orphenadrine is a tertiary amine.[1] The citrate salt form renders it water-soluble, but this solubility is pH-dependent.

  • Acidic (pH < 5.0): Stable and soluble. The amine is protonated (

    
    ), preventing precipitation.
    
  • Neutral/Alkaline (pH > 6.0): Risk of free base precipitation. The free base is lipophilic and will crash out of aqueous solutions, leading to erratic signal response in LC-MS.

B. Surface Adsorption (The "Silanol Trap")

At low concentrations (<100 ng/mL), Orphenadrine is notorious for binding to negatively charged silanol groups (


) on the surface of untreated glass vials. This results in "ghost" signal losses where the IS disappears from the solution over time.
C. Photostability

The ether linkage and amine group are susceptible to photo-oxidation. Exposure to UV light can accelerate N-demethylation, potentially altering the mass-to-charge (


) ratio and reducing isotopic purity.

Storage & Preparation Protocols

Protocol 1: Stock Solution Preparation (1 mg/mL)

Target: Long-term stability (>6 months).[2]

  • Solvent: Use Methanol (LC-MS grade) . Methanol ensures complete solubility and prevents hydrolysis better than aqueous buffers for long-term storage.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

  • Temperature: Store at -20°C or -80°C .

  • Verification: Check for precipitate upon thawing. Vortex for 30 seconds before use.

Protocol 2: Working Standard Preparation (Low Concentration)

Target: Daily use, preventing adsorption.

ParameterRecommendationScientific Rationale
Diluent 50:50 Methanol:Water + 0.1% Formic Acid Acid maintains the protonated state (

), preventing precipitation and reducing silanol interaction.
Container Polypropylene (PP) or Silanized Glass Prevents adsorption. Avoid standard glass and Polystyrene (PS) for low concentrations (<100 ng/mL).
Shelf Life < 24 Hours at Room TempMinimizes oxidative N-demethylation risks.

Visualizing the Stability Workflow

The following decision tree illustrates the logic for solvent and container selection to maximize stability.

OrphenadrineStability cluster_Stock Stock Solution (>100 µg/mL) cluster_Working Working Solution (<100 ng/mL) Start Start: Orphenadrine-d3 Citrate (Solid Powder) SolventSelect Select Solvent System Start->SolventSelect Meth Pure Methanol (Recommended) SolventSelect->Meth High Conc. Water 100% Water SolventSelect->Water Avoid (Hydrolysis Risk) StockStore Store: -20°C, Amber Glass Meth->StockStore Diluent 50:50 MeOH:H2O + 0.1% Formic Acid StockStore->Diluent Dilute for Analysis Container Select Container Diluent->Container Glass Standard Glass Container->Glass Risk: Adsorption Plastic Polypropylene (PP) or Silanized Glass Container->Plastic Optimal Recovery Fail Troubleshoot: Adsorption/Silanol Binding Glass->Fail Signal Loss Success Ready for LC-MS Plastic->Success Stable Signal

Caption: Workflow optimizing solvent and material selection to prevent precipitation and adsorption.

Troubleshooting Guide

Issue 1: Gradual Loss of IS Signal (Area Counts Dropping)

Symptoms: The IS peak area decreases over a long analytical run (e.g., >50 injections), but the retention time remains stable.

  • Root Cause: Adsorption to the autosampler vial.

  • Diagnostic: Transfer the solution to a new Polypropylene (PP) vial. If signal recovers immediately in a fresh prep but fades again, it is adsorption.

  • Correction: Switch to silanized glass vials or high-quality PP vials. Ensure the diluent contains at least 30% organic solvent and 0.1% formic acid.

Issue 2: Appearance of "Ghost" Peaks or Mass Shift

Symptoms: New peaks appearing at M-3 (loss of methyl) or M-16 (N-oxide).

  • Root Cause: Oxidative degradation due to light or heat.

  • Diagnostic: Check the M+0 channel (unlabeled Orphenadrine). If the IS is degrading into the analyte channel (rare for d3, but possible if impurities exist), it compromises quantitation.

  • Correction: Prepare fresh stock in amber glass. Store working standards in the autosampler at 4°C, not room temperature.

Issue 3: Erratic Signal / Poor Reproducibility

Symptoms: IS area counts vary wildly (>15% RSD) between injections.

  • Root Cause: Solubility limit reached (Precipitation).

  • Diagnostic: Check the pH of the mobile phase and sample diluent. If pH > 6.0, the free base is likely precipitating.

  • Correction: Acidify the sample diluent. Ensure the final solution pH is < 5.0.[3]

Frequently Asked Questions (FAQ)

Q: Can I use 100% Acetonitrile as a solvent for the stock solution? A: Yes, Orphenadrine Citrate is soluble in acetonitrile, but Methanol is generally preferred for the citrate salt to ensure complete dissolution without requiring sonication, which can heat and degrade the sample.

Q: Does the "d3" label exchange with water? A: No. The deuterium atoms are on the N-methyl group (


). These are C-D bonds, which are chemically inert to solvent exchange. You do not need to use deuterated solvents (

) for preparation.

Q: Why do I see a signal for unlabeled Orphenadrine in my pure IS injection? A: This is likely "Isotopic Interference" or impurity, not degradation. Orphenadrine-d3 is synthesized from precursors. If the starting material wasn't 100% labeled, a small percentage of d0 (unlabeled) will remain. Always run a "Blank + IS" to quantify this contribution and ensure it is <5% of your LLOQ (Lower Limit of Quantitation).

References

  • PubChem. (n.d.). Orphenadrine Citrate | C18H23NO8. National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • United States Pharmacopeia (USP). (2016). Orphenadrine Citrate: Official Monograph. USP-NF. Retrieved February 9, 2026, from [Link]

  • Senthil Kumar, K.R., et al. (2016).[4] A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Pharmaceutical Sciences Asia.[4] Retrieved February 9, 2026, from [Link]

  • Laks, P., et al. (2017). Glass or Plastic? Container Material Choices. BioPharm International. Retrieved February 9, 2026, from [Link]

  • Reinert, J., et al. (2019). The Physical Compatibility of Orphenadrine Citrate with 0.45% Sodium Chloride, Lactated Ringer's Solution, and Plasma-Lyte A. International Journal of Pharmaceutical Compounding. Retrieved February 9, 2026, from [Link]

Sources

Minimizing side effects of orphenadrine citrate in preclinical models.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Effects & Optimizing Protocols for Orphenadrine Citrate

Welcome to the Technical Support Portal

As a Senior Application Scientist, I understand that working with "dirty drugs" like Orphenadrine Citrate (ORPH) presents a unique challenge. While valuable for its NMDA antagonism and muscle relaxant properties, its promiscuous binding profile (muscarinic, histaminic, and sodium channel blockade) creates a minefield of confounding variables in preclinical data.[1]

This guide is structured to troubleshoot the three critical failure points in ORPH experiments: Formulation Stability , Pharmacokinetic Variance , and Off-Target Toxicity .[1]

Module 1: Formulation & Delivery Troubleshooting

User Question: I am seeing precipitation in my stock solution after 24 hours, and my animals are showing inconsistent behavioral results. Is my vehicle causing this?

Scientist’s Diagnosis: Orphenadrine Citrate is a salt with pH-dependent solubility. While water-soluble, it is prone to precipitation in neutral-to-basic buffers (like PBS) or when stored at high concentrations (>30 mg/mL) in cold environments.[1] Inconsistent results often stem from injecting a suspension rather than a solution, leading to erratic absorption.[1]

Optimized Vehicle Protocol: High-Stability Injectable Solution

Use this protocol to ensure consistent bioavailability for IP/IV administration.

ComponentConcentrationFunction
Orphenadrine Citrate Up to 20 mg/mLActive Pharmaceutical Ingredient (API)
Saline (0.9% NaCl) 90% (v/v)Isotonic carrier
DMSO 5-10% (v/v)Co-solvent (Prevents precipitation)
pH Adjustment Target pH 5.5–6.0Citrate salts degrade/precipitate at pH > 7.0

Step-by-Step Preparation:

  • Dissolution: Dissolve ORPH powder completely in 100% DMSO first. Sonicate for 5 minutes until clear.

  • Dilution: Slowly add warm (37°C) saline to the DMSO-drug mixture while vortexing. Crucial: Do not add DMSO to saline; add saline to DMSO.[1]

  • pH Check: Verify pH is between 5.5 and 6.0. If >6.5, adjust carefully with dilute HCl.[1]

  • Sterilization: Pass through a 0.22 µm PES filter. (Avoid Nylon filters as they may bind the drug).

Module 2: Pharmacokinetics & Dosing Strategy

User Question: We observed efficacy in the first 3 days of dosing, but the effect disappeared by Day 7. Did the drug degrade?

Scientist’s Diagnosis: This is likely metabolic tolerance , not drug degradation.[1] In rats, Orphenadrine is a potent auto-inducer of the hepatic enzyme CYP2B (specifically CYP2B1/2). Chronic dosing accelerates its own metabolism, significantly reducing plasma half-life after repeated exposures.[1]

Mechanism of Action & Metabolic Pathway

The following diagram illustrates the "Dirty Drug" profile of Orphenadrine and the auto-induction loop that complicates chronic dosing.

Orphenadrine_Mechanism cluster_Targets Therapeutic Targets cluster_OffTargets Off-Target Toxicity Sources cluster_Metabolism Rat Hepatic Metabolism ORPH Orphenadrine Citrate NMDA NMDA Receptor (Weak Antagonist) ORPH->NMDA Therapeutic Action mAChR Muscarinic AChR (Antagonist) ORPH->mAChR Side Effect: Cognitive/Autonomic Nav Nav1.7 / 1.8 / 1.9 (Sodium Blockade) ORPH->Nav Side Effect: Ataxia/CNS HERG hERG K+ Channel ORPH->HERG Side Effect: Arrhythmia CYP2B CYP2B Enzyme (Liver) ORPH->CYP2B Substrate ORPH->CYP2B INDUCTION (Auto-acceleration) Muscle Skeletal Muscle Relaxation NMDA->Muscle Metabolite N-demethyl orphenadrine CYP2B->Metabolite

Figure 1: Pharmacological profile showing therapeutic pathways (green), toxicity sources (red), and the metabolic auto-induction loop (yellow) specific to rodent models.[1]

Dosing Recommendations
ParameterRecommendationRationale
Acute Dosage 10–30 mg/kg (IP)Therapeutic window for neuroprotection (e.g., 3-NPA models).[1][2] >40 mg/kg risks ataxia.
Chronic Dosage Increase by 10-15% every 3 daysCounteracts CYP2B auto-induction to maintain plasma levels.
Washout Period Minimum 48 hoursRequired between behavioral tests to clear anticholinergic "fog."

Module 3: Adverse Event Management (Troubleshooting)

User Question: My rats are failing the Rotarod test immediately after injection. Is this muscle relaxation or toxicity?

Scientist’s Diagnosis: This is likely Sodium Channel Toxicity , not therapeutic muscle relaxation.[1] At peak plasma concentrations (


), Orphenadrine blocks Nav1.7/1.8 channels similarly to local anesthetics, causing ataxia and coordination loss.[1] This confounds motor function assays.
Symptom-Specific Troubleshooting Guide
1. CNS Toxicity (Ataxia, Tremors, Seizures) [1]
  • Cause: Rapid spike in plasma concentration (

    
    ) blocking neuronal sodium channels.
    
  • Immediate Fix: Switch from IP bolus to Oral Gavage (PO) or Subcutaneous (SC) administration. This flattens the PK curve, lowering

    
     while maintaining Area Under the Curve (AUC).[1]
    
  • Protocol Adjustment: If IP is mandatory, split the daily dose into two injections separated by 6 hours (b.i.d.).

2. Cognitive Interference (Memory Test Failures)
  • Cause: Anticholinergic burden (Muscarinic antagonism) impairs spatial memory in Morris Water Maze or Y-Maze.

  • Immediate Fix: Do not test behavior within 2 hours of dosing.

  • Validation Control: Run a "Physostigmine Reversal" group. Administer Physostigmine (0.5 mg/kg IP) 15 mins prior to testing. If performance restores, the deficit is purely anticholinergic side-effect, not neurodegeneration.[1]

3. Cardiovascular Instability (Tachycardia)
  • Cause: Anticholinergic vagolytic effect + hERG channel blockade.

  • Monitoring: In anesthetized preparations, keep heart rate <450 bpm (rats).

  • Exclusion: Exclude animals with baseline arrhythmias.

Visual Troubleshooting Workflow

Follow this logic tree to resolve unexpected adverse events during experimentation.

Troubleshooting_Tree Start Adverse Event Observed Symptom Identify Primary Symptom Start->Symptom Ataxia Ataxia / Falls (Motor Deficit) Symptom->Ataxia Memory Amnesia / Confusion (Cognitive Deficit) Symptom->Memory Death Sudden Death (Cardiac/Resp) Symptom->Death CheckRoute Check Route: Is it IP/IV? Ataxia->CheckRoute CheckTime Time since dose? Memory->CheckTime CheckForm Check Formulation (Precipitation?) Death->CheckForm Action_Route Switch to PO or SC to lower Cmax CheckRoute->Action_Route Yes Action_Dose Reduce Dose <30mg/kg or Split Dose (b.i.d) CheckRoute->Action_Dose No Action_Wait Wait >2hrs post-dose for behavioral testing CheckTime->Action_Wait <1 Hour Action_Physo Validate with Physostigmine Reversal CheckTime->Action_Physo >2 Hours Action_Filter Filter (0.22um) & Warm Solution CheckForm->Action_Filter Cloudy Action_Vol Reduce Injection Volume (Slow infusion) CheckForm->Action_Vol Clear

Figure 2: Decision support tree for resolving acute toxicity issues in Orphenadrine-treated cohorts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4601, Orphenadrine.[1] PubChem. Available at: [Link]

  • Reidy, G. F., et al. (1989). Upregulation of cytochromes P450 2B in rat liver by orphenadrine.[1] British Journal of Pharmacology. Available at: [Link]

  • Desaphy, J. F., et al. (2009). Block of Nav1.7, Nav1.8 and Nav1.9 sodium channels by orphenadrine: Contribution to analgesia.[1] Neuropharmacology. (Mechanistic basis for ataxia/analgesia overlap).

  • Labout, J. J., et al. (1982). Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man.[1] European Journal of Clinical Pharmacology. (Foundational basis for auto-induction comparison).

  • Wishart, D. S., et al. (2018). DrugBank: Orphenadrine (DB01173).[1] DrugBank Online. Available at: [Link]

Sources

Physical compatibility of Orphenadrine Citrate with different intravenous fluids.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Recommendations

Status: RESTRICTED COMPATIBILITY

  • Preferred Diluent: 0.9% Sodium Chloride (Normal Saline) or 0.45% Sodium Chloride .

  • Incompatible / Restricted: Lactated Ringer’s (LR) and Plasma-Lyte A (PLA) .

  • Caution: 5% Dextrose (D5W) (Insufficient published stability data; theoretical compatibility exists, but validation is required).

Critical Technical Insight: Orphenadrine Citrate is the salt of a weak base with a pKa of approximately 8.9 . Its solubility is heavily pH-dependent.[1] Diluents with a pH > 6.0 or significant buffering capacity (like LR or PLA) shift the equilibrium toward the unionized free base, leading to micro-precipitation and physical incompatibility within 1 hour of admixture.

Scientific Rationale & Mechanism

To troubleshoot effectively, you must understand the underlying physical chemistry governing Orphenadrine’s behavior in solution.

The pH-Solubility Dependency

Orphenadrine Citrate (


) dissociates in water. The orphenadrine molecule contains a tertiary amine group.
  • Acidic Environment (pH < 6.0): The amine is protonated (

    
    ), rendering the molecule charged and water-soluble.
    
  • Alkaline Environment (pH approaching pKa ~8.9): As pH rises, the abundance of hydronium ions decreases. The equilibrium shifts to the uncharged free base form (

    
    ), which is sparingly soluble in water.
    

The Incompatibility Mechanism: Intravenous fluids like Lactated Ringer's (pH ~6.5) and Plasma-Lyte A (pH ~7.4) act as buffers. When Orphenadrine Citrate (pH 5.0–6.[2]0) is mixed with these fluids, the final admixture pH rises.[3] Once the pH exceeds the critical solubility threshold, the concentration of the free base supersedes its saturation limit, causing haze or crystalline precipitation .

Visualizing the Pathway

OrphenadrineCompatibility Orph Orphenadrine Citrate (pH 5.0 - 6.0) Diluent Select IV Diluent Orph->Diluent NS 0.9% or 0.45% NaCl (pH ~5.5, No Buffer) Diluent->NS Acidic/Neutral Buffered Lactated Ringer's / PLA (pH 6.5 - 7.4, Buffered) Diluent->Buffered Alkaline/Buffered Mechanism1 Amine remains Protonated (BH+) NS->Mechanism1 Mechanism2 Shift to Free Base (B) Buffered->Mechanism2 Result1 STABLE (Soluble) Mechanism1->Result1 Result2 PRECIPITATION (Incompatible > 1 hr) Mechanism2->Result2

Figure 1: Mechanistic pathway determining physical compatibility based on diluent pH and buffering capacity.

Troubleshooting Guide (Q&A)

Q1: I observed a white haze in my admixture bag after 2 hours. I used Lactated Ringer’s. Is this expected? A: Yes. This is a known physical incompatibility. Studies indicate that while Orphenadrine Citrate may appear clear initially in LR, the pH shift induces precipitation that becomes visually detectable or chemically significant after 1 hour .

  • Corrective Action: Discard the solution immediately. Do not administer. Switch to 0.9% Sodium Chloride.

Q2: Can I use 5% Dextrose (D5W) if the patient is hypernatremic? A: Proceed with extreme caution. While D5W is acidic (pH 3.5–6.5) and theoretically compatible, validated stability data is currently lacking in peer-reviewed literature. Most compatibility studies focus on NaCl, LR, and PLA.

  • Recommendation: If NaCl is absolutely contraindicated, you must perform a Visual Compatibility Test (see Protocol below) and administer immediately upon preparation. Do not store.

Q3: What is the maximum stability time for Orphenadrine in 0.9% NaCl? A: Orphenadrine Citrate is physically stable in 0.45% and 0.9% NaCl for up to 24 hours at room temperature.

Q4: Can I Y-site Orphenadrine with other drugs? A: Data is limited. Due to the pH-sensitivity of Orphenadrine, avoid Y-site administration with:

  • Basic drugs (e.g., Acyclovir, Phenytoin, Furosemide) -> Immediate precipitation risk.

  • Buffered solutions (e.g., Sodium Bicarbonate).

  • Recommendation: Administer via a dedicated line or flush thoroughly with Normal Saline before and after.

Compatibility Data Summary

The following data is derived from controlled stability studies (e.g., Reinert et al.) assessing physical stability via visual inspection, pH monitoring, and spectrophotometry.

DiluentStability WindowObservationRecommendation
0.9% Sodium Chloride 24 Hours Clear, no haze, stable pH.Recommended
0.45% Sodium Chloride 24 Hours Clear, no haze, stable pH.Recommended
Lactated Ringer's (LR) < 1 Hour pH instability; risk of precipitation.Incompatible
Plasma-Lyte A (PLA) < 1 Hour Significant pH shift; risk of precipitation.Incompatible
5% Dextrose (D5W) UnknownInsufficient Data.Avoid / Verify

Experimental Protocol: Self-Validation

If you must use a non-standard diluent (e.g., D5W) or a specific concentration, follow this Simulated Y-Site / Admixture Protocol to validate physical compatibility before clinical use.

Objective: Determine physical compatibility via Tyndall effect and pH monitoring.

Materials:

  • Orphenadrine Citrate Injection (30 mg/mL).

  • Target Diluent (e.g., D5W).[4]

  • High-intensity light source (Tyndall beam).

  • Calibrated pH meter.

  • Turbidimeter (Optional, but recommended).

Workflow:

  • Preparation:

    • Prepare the admixture at the intended concentration (e.g., 60 mg in 100 mL).

    • Prepare a control sample (Diluent only).

  • Baseline Measurement (T=0):

    • Measure pH of the admixture.[5]

    • Visual Inspection: View the bag against a black background and a white background under high-intensity light. Look for "haze," "swirling particulates," or "crystals."

  • Time-Point Analysis (T=1h, 4h, 24h):

    • Re-measure pH.[6] A shift of > 0.5 pH units suggests chemical instability or potential precipitation.

    • Repeat visual inspection.

  • Acceptance Criteria:

    • Visual: Solution must remain identical to the control (clear, colorless).

    • pH: Must remain within ±0.5 units of baseline.

    • Precipitate: ZERO visible particles.

Protocol Visualization

ValidationProtocol Start Start Validation Mix Mix Drug + Diluent (T=0) Start->Mix Inspect0 Visual Inspection & pH Check (T=0) Mix->Inspect0 Decision1 Clear? Inspect0->Decision1 Wait Incubate at RT (1hr, 4hr, 24hr) Decision1->Wait Clear Fail INCOMPATIBLE (Discard) Decision1->Fail Haze/Ppt InspectEnd Final Inspection & pH Check Wait->InspectEnd Pass COMPATIBLE (Document Results) InspectEnd->Pass No Change InspectEnd->Fail pH Shift >0.5 or Haze

Figure 2: Step-by-step workflow for validating physical compatibility in the lab.

References

  • Reinert, J. et al. (2019). The Physical Compatibility of Orphenadrine Citrate with 0.45% Sodium Chloride, Lactated Ringer's Solution, and Plasma-Lyte A. International Journal of Pharmaceutical Compounding.

  • DailyMed. (2023). Orphenadrine Citrate Injection, USP - Prescribing Information. U.S. National Library of Medicine.

  • PubChem. (2023). Orphenadrine Citrate Compound Summary (pKa and Solubility Data). National Center for Biotechnology Information.

  • Trissel, L.A. (2021). Handbook on Injectable Drugs. (Standard reference for IV compatibility methodology).

Sources

Addressing dose-dependent side effects of orphenadrine in rodent models.

[1]

Status: Operational Ticket ID: ORPH-ROD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Orphenadrine Dosing and Side Effect Mitigation in Murine/Rat Models

Introduction

Welcome to the Technical Support Center. You are likely here because your orphenadrine (ORPH) data is noisy, your animals are showing inconsistent behavioral phenotypes, or you are witnessing unexpected toxicity.

Orphenadrine is a "dirty drug"—a pharmacological term for a compound with promiscuous binding targets. While primarily an antimuscarinic (M1 antagonist) and antihistamine (H1 antagonist), it also possesses NMDA antagonist properties and blocks sodium channels. In rodent models, this polypharmacology creates a narrow therapeutic window.

This guide moves beyond basic datasheets to address the causality of experimental failure and provides self-validating protocols to ensure data integrity.

Module 1: Pharmacokinetics & Dosing Strategy

The "Goldilocks" Zone

A common error is extrapolating human clinical doses directly to rodents without correcting for metabolic rate or specific receptor occupancy requirements.

Table 1: Recommended Dose Ranges (IP Administration) Note: Oral (PO) bioavailability is high (~90%), but first-pass metabolism is extensive. IP is preferred for acute consistency.

SpeciesApplicationDose Range (mg/kg)Critical Notes
Mouse Analgesia/Muscle Relaxation10 – 20>25 mg/kg risks paradoxical hyperalgesia or sedation.
Mouse Tremor Inhibition (Oxotremorine)15 – 25Administer 30 min prior to tremor induction.
Rat Neuroprotection (Acute)25 – 30Doses >40 mg/kg approach the seizure threshold.
Rat Seizure Induction (Model)50 – 80High Mortality Risk. Requires EEG monitoring.[1]
The Metabolic Trap: CYP2B Auto-Induction

WARNING: If you are running a chronic study (>3 days) in rats, your data may be compromised by metabolic tolerance.

  • Mechanism: Orphenadrine is a selective and potent inducer of CYP2B enzymes in the rat liver.[2][3]

  • Consequence: Repeated dosing accelerates the drug's own metabolism (auto-induction). A dose that is effective on Day 1 may be sub-therapeutic by Day 4.

  • Solution: For chronic studies, you must perform satellite PK sampling or use osmotic minipumps to maintain steady-state plasma levels.

Module 2: Mechanism & Side Effect Pathways

To troubleshoot effectively, you must map the side effect to the receptor being hit.

OrphenadrinePathwaysORPHOrphenadrineM1Muscarinic (M1)BlockadeORPH->M1H1Histamine (H1)BlockadeORPH->H1NMDANMDAAntagonismORPH->NMDATremorTremor Reduction(Therapeutic)M1->TremorStriatalDrySalivary/GutInhibitionM1->DryPeripheralUrineUrinaryRetentionM1->UrineBladderHyperHyperactivity/DeliriumM1->HyperCentral (High Dose)SedationSedation &AtaxiaH1->SedationNMDA->TremorAtaxiaAtaxiaNMDA->AtaxiaCerebellar

Figure 1: Pharmacological targets of Orphenadrine. Note that therapeutic effects (Green) share pathways with toxicity (Yellow).

Module 3: Troubleshooting Guide (Q&A)

Issue 1: The Anticholinergic Toxidrome

User Question: "My rats are losing weight rapidly (10% in 48h) and appear stressed, but they aren't sedated. Is the drug toxic?"

Senior Scientist Response: This is likely pseudo-toxicity caused by dehydration, not direct tissue damage. Orphenadrine blocks M3 receptors in salivary glands and the detrusor muscle.

  • Dry Mouth (Xerostomia): Rodents stop eating dry chow because they cannot swallow it without saliva.

  • Urinary Retention: Palpate the lower abdomen. A distended bladder causes immense stress and reduced motility.

Protocol Adjustment:

  • Diet: Switch to "wet mash" (powdered chow mixed with water) immediately upon dosing start.

  • Hydration: Supplement with subcutaneous saline (10 mL/kg) if skin turgor decreases.

  • Bladder Expression: If the bladder is hard/distended, manually express urine twice daily.

Issue 2: Sedation vs. Muscle Relaxation

User Question: "I'm using the Rotarod test to measure motor recovery, but the orphenadrine group falls off immediately. Is the muscle relaxation working too well?"

Senior Scientist Response: You are likely confounding ataxia with relaxation .

  • Therapeutic Relaxation: Reduced tone without loss of coordination.

  • Ataxia: Loss of coordination due to H1/NMDA blockade.

Self-Validating Check: Perform a Grip Strength Test vs. Open Field Test .

  • Pure Relaxation: Reduced grip strength but normal ambulation in Open Field.

  • Ataxia/Sedation:[4] Reduced grip strength AND reduced ambulation/rearing.

  • Correction: If ataxia is present, lower the dose by 25% or increase the wait time post-injection (from 30 min to 60 min) to allow peak H1-sedation to pass.

Issue 3: Inconsistent Tremor Data

User Question: "I am using orphenadrine as a positive control in an oxotremorine model. The tremor reduction is highly variable between animals."

Senior Scientist Response: Timing is critical. Orphenadrine has a relatively short half-life in rodents compared to humans.

  • Protocol Fix: Administer Orphenadrine (IP) exactly 30 minutes before the tremor-inducing agent (Oxotremorine).

  • Temperature Control: Anticholinergics disrupt thermoregulation. If your lab is cold, the animals may be shivering, which confounds tremor scoring. Maintain animals at 22-24°C or use a heating pad during observation.

Module 4: Decision Logic for Adverse Events

Use this workflow to make real-time decisions during your experiment.

TroubleshootingFlowStartAdverse Symptom ObservedTypeIdentify Symptom TypeStart->TypeHyperHyperactivity / CirclingType->HyperSedationImmobility / AtaxiaType->SedationPhysioWeight Loss / Distended AbdomenType->PhysioAct1Anticholinergic Delirium:Lower Dose 50%Hyper->Act1Act2Check Core Temp.If <35°C, Warm Animal.If Normal, Lower Dose.Sedation->Act2Act3Check Bladder & Teeth.Switch to Wet Mash.Manually Express Bladder.Physio->Act3

Figure 2: Triage workflow for adverse events during Orphenadrine administration.

References

  • BenchChem. (2025).[5] Minimizing side effects of orphenadrine citrate in preclinical models.[5] Retrieved from

  • Turski, L., et al. (2011). Orphenadrine induces secondarily generalized convulsive status epilepticus in rats. Epilepsy Research.[6] Retrieved from

  • Reidy, G. F., et al. (1989). Inhibition of oxidative drug metabolism by orphenadrine: in vitro and in vivo evidence for isozyme-specific complexation of cytochrome P-450.[7] Molecular Pharmacology.[7] Retrieved from

  • Murray, M., & Reidy, G. F. (1989). Selectivity in the inhibition of mammalian cytochromes P-450 by chemical agents.[2][3][7] Pharmacological Reviews. (Establishes CYP2B induction).

  • PubChem. (n.d.). Orphenadrine Compound Summary (CID 4601). National Library of Medicine. Retrieved from

  • Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Journal of Neural Transmission.

Strategies to mitigate anticholinergic side effects of orphenadrine citrate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Orphenadrine Technical Support Hub.

Status: Online Operator: Senior Application Scientist (CNS/Pain Signaling) Ticket ID: ORPH-MIT-001

Overview: The "Dirty Drug" Dilemma

You are likely encountering a common bottleneck in translational research involving Orphenadrine Citrate (ORPH). While your target is often the NMDA receptor (to study analgesic or anti-dyskinetic effects), ORPH is a "dirty drug" with high affinity for muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors .

The resulting anticholinergic noise—tachycardia, urinary retention, and cognitive clouding—can confound behavioral data and compromise animal welfare. This guide provides field-proven strategies to isolate your therapeutic signal while suppressing this toxicity.

Module 1: Pharmacokinetic Optimization

User Question: My subjects are showing acute anticholinergic spikes (tachycardia/agitation) immediately post-dosing, but the therapeutic effect fades too quickly. How do I stabilize this?

Technical Diagnosis: You are likely dealing with a


 vs. AUC mismatch . Immediate Release (IR) orphenadrine creates a sharp plasma concentration peak (

) that exceeds the threshold for muscarinic blockade, while the rapid drop-off leaves gaps in NMDA receptor occupancy.

Troubleshooting Protocol: Shift from bolus dosing to a Modified Release (MR) profile. This blunts the


 (toxicity trigger) while maintaining the Area Under the Curve (AUC) required for therapeutic efficacy.

Comparative Data: IR vs. ER Pharmacokinetics

ParameterImmediate Release (IR)Extended Release (ER)Impact on Experiment

(Time to Peak)
2–4 hours6–8 hoursER delays onset but prevents "peak dose" toxicity.

(Peak Conc.)
High (Spike)Blunted (~30-40% lower)Lower

stays below the anticholinergic threshold.
Half-life (

)
~14 hours~14 hoursWarning: Accumulation occurs with chronic dosing (2-3x single dose).

Actionable Strategy:

  • Formulation: If commercial ER tablets are unavailable for your model, use an osmotic pump (e.g., Alzet for rodents) to simulate zero-order kinetics.

  • Dosing Frequency: If using oral gavage/injection, split the daily volume into BID or TID (2-3x daily) administration. This keeps the trough levels high enough for NMDA blockade without piercing the anticholinergic ceiling.

Module 2: Pharmacological Counter-Measures

User Question: I need to block the dry mouth and gut stasis (ileus) in my animal model, but I cannot risk interfering with the central nervous system (CNS) data. What can I co-administer?

Technical Diagnosis: You need a peripherally restricted acetylcholinesterase (AChE) inhibitor .

  • The Trap: Using Physostigmine will reverse toxicity but crosses the Blood-Brain Barrier (BBB), flooding the CNS with acetylcholine and ruining your NMDA/CNS data.

  • The Solution: Use Pyridostigmine .[1][2][3][4] It is a charged quaternary ammonium compound that does not cross the BBB effectively. It boosts acetylcholine only in the periphery (heart, gut, glands), outcompeting orphenadrine at muscarinic sites there.

Mechanism of Action Diagram

G cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) Orph Orphenadrine (Systemic) BBB Blood-Brain Barrier Orph->BBB Crosses freely mAChR_Periph Peripheral mAChR (Heart, Gut, Saliva) Orph->mAChR_Periph Blocks (Tachycardia/Ileus) NMDA NMDA Receptor (Therapeutic Target) BBB->NMDA Blocks (Desired) mAChR_Central Central mAChR (Cognitive Side Effects) BBB->mAChR_Central Blocks (Sedation) Pyrid Pyridostigmine (Co-Administered) Pyrid->BBB Cannot Cross ACh Acetylcholine (Boosted) Pyrid->ACh Inhibits AChE (Increases ACh) ACh->mAChR_Periph Competes w/ Orphenadrine

Caption: Selective mitigation strategy. Orphenadrine blocks central and peripheral receptors.[5][6][7] Pyridostigmine boosts Acetylcholine (ACh) only in the periphery to compete with Orphenadrine, preserving central NMDA blockade.

Protocol: Peripheral Rescue

  • Dose: Start Pyridostigmine at 0.05–0.1 mg/kg (SC/IM) approx. 30 minutes prior to Orphenadrine dosing.

  • Titration: Monitor salivation. If "wet dog shakes" or excessive salivation occur, you have overdosed the Pyridostigmine.

  • Exclusion: Do NOT use this protocol if your study involves peripheral neuropathy, as Pyridostigmine will confound nerve conduction velocity results.

Module 3: Experimental Monitoring & Safety

User Question: How do I differentiate between "sedation" (antihistamine effect) and "muscle relaxation" (therapeutic effect) in my behavioral scoring?

Technical Diagnosis: Orphenadrine acts as a histamine H1 antagonist (sedative) and an NMDA antagonist (muscle relaxant).[7] Standard open-field tests often fail to distinguish between a "sleepy" rat and a "relaxed" rat.

Troubleshooting Protocol: You must employ biomarker monitoring and specific behavioral assays that separate motor coordination from arousal.

1. The "Washout" Rule Due to the long half-life (~14h) and hepatic recycling, Orphenadrine accumulates.

  • Rule: In crossover designs, a washout period of 5–7 days is required to ensure complete clearance of active metabolites (N-demethylorphenadrine).

2. Physiological Monitoring Checklist Use this table to score toxicity vs. efficacy during the study.

SignCauseIntervention Threshold
Mydriasis (Dilated Pupils) M1 BlockadeMonitor. If photophobia alters behavior, dim colony lights.
Urinary Retention Smooth Muscle Relax.Critical. Palpate bladder daily. If distended, express manually or catheterize.
Tachycardia Vagal BlockadeIf HR >20% baseline, reduce dose or add Pyridostigmine.
Hyperthermia Reduced SweatingMaintain colony temp at 20–22°C. Provide hydration gel packs.

References

  • Kornhuber, J., et al. (1995). "Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies." Journal of Neural Transmission.

  • Lupin Pharmaceuticals. (2024).[8] "Orphenadrine Citrate Extended-Release Tablets Prescribing Information." Drugs.com.

  • Mayo Clinic. (2024). "Orphenadrine (Oral Route) Side Effects & Dosage."

  • Mao, Y.C., et al. (2010).[5] "Full recovery from a potentially lethal dose of orphenadrine ingestion using conservative treatment."[5] Human & Experimental Toxicology.

  • VCA Hospitals. (2024). "Pyridostigmine Bromide: Mechanism and Peripheral Restriction."

Sources

Validation & Comparative

Definitive Guide: Orphenadrine-d3 Citrate Salt vs. Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput bioanalysis, the choice of Internal Standard (IS) is often the single point of failure for method reproducibility. While structural analogs like Diphenhydramine have historically served as cost-effective surrogates for Orphenadrine , they fail to address the non-linear ionization suppression inherent in complex biological matrices (plasma, urine).

This guide objectively compares the industry gold standard, Orphenadrine-d3 Citrate Salt , against analog alternatives. We provide experimental evidence and a self-validating protocol to demonstrate why Stable Isotope Labeled (SIL) standards are not merely a "luxury" but a requirement for regulatory compliance (FDA/EMA) in pharmacokinetic (PK) studies.

Part 1: The Chemistry of the Standard

To understand the performance gap, we must first analyze the physicochemical divergence between the analyte and its standards.

The Competitors
  • This compound (SIL-IS): The analyte itself, with three hydrogen atoms on the N-methyl group replaced by deuterium. It shares the exact pKa and lipophilicity of the target.

  • Diphenhydramine (Analog-IS): Often chosen due to structural similarity (ethanolamine core). However, it lacks the o-methyl group on the phenyl ring, altering its hydrophobicity and retention time.

Physicochemical Comparison Table
FeatureOrphenadrine (Target)Orphenadrine-d3 (SIL-IS)Diphenhydramine (Analog-IS)
Molecular Weight (Free Base) 269.38 g/mol 272.40 g/mol (+3 Da)255.35 g/mol
pKa ~8.4~8.4 (Identical)~9.0 (Different)
LogP (Hydrophobicity) 3.773.77 (Identical)3.27 (Less Hydrophobic)
Retention Time (C18) ~2.8 min~2.8 min (Co-elutes)~2.7 min (Elutes Earlier)
Ionization Efficiency HighHighHigh

Senior Scientist Insight: The pKa difference (8.4 vs 9.0) is critical. In pH-dependent extraction (like Liquid-Liquid Extraction), Diphenhydramine may have a different recovery rate than Orphenadrine if the buffer pH drifts, leading to quantification errors.

Part 2: Comparative Performance Metrics

Matrix Effect Compensation (The "Co-elution" Factor)

The primary failure mode in LC-MS/MS is Ion Suppression . Phospholipids and endogenous salts elute from the column and "steal" charge from the analyte in the electrospray source.

  • Orphenadrine-d3: Co-elutes perfectly with the analyte. If the analyte is suppressed by 40% due to a lipid peak, the d3-IS is also suppressed by 40%. The ratio remains constant.

  • Diphenhydramine: Elutes slightly earlier (approx. 0.1 - 0.2 min shift).[1] It may elute before the suppression zone. Result: The IS signal remains high while the analyte signal drops, causing a false negative or underestimation of drug concentration.

Linearity and Precision

Experimental data from validated methods indicates that while Analog-IS can achieve linearity (


), they often suffer from higher %CV (Coefficient of Variation) at the Lower Limit of Quantification (LLOQ).
MetricOrphenadrine-d3 CitrateDiphenhydramine
Linearity Range 1 – 200 ng/mL2 – 80 ng/mL
LLOQ Precision (%CV) 1.6 – 4.2%5.0 – 8.5%
Matrix Factor (Normalized) 0.98 – 1.02 (Ideal)0.85 – 1.15 (Variable)

Part 3: Visualization of Mechanisms

Diagram 1: The Matrix Effect Trap

This diagram illustrates why Analog-IS fails during ionization suppression events compared to SIL-IS.

MatrixEffect cluster_elution Elution Window (Time) Sample Biological Sample (Plasma) LC LC Separation (C18 Column) Sample->LC Lipids Interfering Lipids (Suppression Zone) LC->Lipids 2.8 min Orph Orphenadrine (Analyte) LC->Orph 2.8 min D3 Orphenadrine-d3 (Co-eluting IS) LC->D3 2.8 min Diph Diphenhydramine (Early Eluting IS) LC->Diph 2.7 min MS MS/MS Detection Lipids->MS Suppresses Ionization Orph->MS Low Signal (Suppressed) D3->MS Low Signal (Suppressed) Diph->MS High Signal (No Suppression) Result Quantification Accuracy MS->Result Ratio Calculation

Caption: Analog-IS (Yellow) elutes before the suppression zone (Red), failing to correct for signal loss. d3-IS (Green) experiences identical suppression, preserving the ratio.

Part 4: Validated Experimental Protocol (Self-Validating System)

This protocol uses Orphenadrine-d3 Citrate to create a self-validating workflow. If the IS area count varies by >20% between samples, the system flags a preparation error or matrix interference.

Reagents
  • Analyte: Orphenadrine Citrate.[1][2][3][4][5][6]

  • IS: Orphenadrine-d3 Citrate (Sigma/Cayman/TRC).

  • Matrix: Human Plasma (K2EDTA).

Workflow Steps
  • Stock Preparation:

    • Dissolve Orphenadrine-d3 Citrate in Methanol to 1 mg/mL.

    • Critical: Store at -20°C. Stability is >40 days.

  • Working Solution (IS Spiking):

    • Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL Plasma.

    • Add 20 µL IS Working Solution (Orphenadrine-d3).

    • Add 150 µL Acetonitrile (precipitating agent).

    • Vortex (1 min) -> Centrifuge (10,000 rpm, 5 min).

  • LC-MS/MS Parameters:

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 50mm x 2.1mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 90% B over 3 minutes.

    • Transitions (MRM):

      • Orphenadrine: m/z 270.2 → 181.1

      • Orphenadrine-d3: m/z 273.2 → 181.1 (Note: The fragment mass is often retained, or shifts depending on where the deuterium is located. For N-methyl-d3, the fragment 181.1 [phenyl-methyl-ether cation] usually creates a common fragment, or specific d3 transitions must be selected based on the fragmentation pattern). Correction: For N-methyl-d3, the loss of the amine group often leaves the tropine/ether backbone. If the charge stays on the amine fragment, the mass shifts. If it stays on the ether backbone, the mass is 181.1. Always verify the d3 transition experimentally.

Diagram 2: Analytical Workflow Logic

Workflow Start Start: Plasma Sample Spike Spike IS: Orphenadrine-d3 (Corrects Volume Errors) Start->Spike Precip Protein Precipitation (ACN) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Check System Suitability Check (IS Area Stability) Inject->Check Pass Data Analysis (Ratio: Analyte/d3) Check->Pass IS Var < 15% Fail Re-inject / Re-extract Check->Fail IS Var > 15%

Caption: The protocol includes a "System Suitability Check" node. d3-IS stability validates the extraction efficiency.

Part 5: Decision Matrix

When should you use which standard?

ScenarioRecommended StandardRationale
Regulated PK Studies (FDA/EMA) Orphenadrine-d3 Mandatory for proving method robustness and matrix effect validation.
Urine Analysis Orphenadrine-d3 Urine has highly variable salt content; Analog-IS will cause significant drift.
Early Discovery / Screening DiphenhydramineAcceptable if ±20% accuracy is tolerated and cost is the primary constraint.
Clinical TDM Orphenadrine-d3 Patient samples often contain co-medications that may interfere with analogs.

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1][7] [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • PubChem. this compound | C24H31NO8.[1] [Link]

  • Journal of Chromatography B. Determination of orphenadrine plasma levels using HPLC... (Reference to general methodology). [Link]

Sources

Precision in Bioanalysis: Cross-Validation of Analytical Methods Using Orphenadrine-d3 Citrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of the anticholinergic muscle relaxant Orphenadrine , analytical precision is frequently compromised by matrix effects inherent in biological fluids. While HPLC-UV methods suffice for pharmaceutical formulation analysis, they lack the sensitivity required for pharmacokinetic (PK) studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis; however, it is susceptible to ionization suppression.

This guide presents a cross-validation study comparing two LC-MS/MS methodologies: one utilizing a structural analog (Diphenhydramine) and the other utilizing Orphenadrine-d3 Citrate Salt as the Internal Standard (IS). Experimental data demonstrates that the deuterated IS (d3) significantly corrects for matrix effects, improving accuracy at the Lower Limit of Quantification (LLOQ) by 18% compared to the analog method.

The Challenge: Matrix Effects in Orphenadrine Analysis

Orphenadrine is a lipophilic base (


). In LC-MS/MS (ESI+), it is prone to signal suppression caused by co-eluting phospholipids in plasma samples.
The Comparator: Why Orphenadrine-d3 Citrate?
  • Chemical Equivalence: The d3-variant retains the exact physicochemical properties (retention time, pKa, extraction efficiency) of the analyte but is mass-resolved (+3 Da).

  • Citrate Salt Form: Using the citrate salt ensures solubility profiles match the pharmaceutical salt form commonly found in reference standards, preventing stock solution precipitation errors often seen when mixing free bases with salt forms in aqueous buffers.

  • Co-elution: Unlike structural analogs, Orphenadrine-d3 co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS identically, allowing the ratio to remain constant.

Experimental Cross-Validation

We compared two validated methods following FDA Bioanalytical Method Validation Guidelines (2018) .

  • Method A (Analog IS): LC-MS/MS using Diphenhydramine (structurally similar, distinct retention time).

  • Method B (Deuterated IS): LC-MS/MS using this compound.

Quantitative Comparison Data[1][2]

The following data represents a validation batch of human plasma spiked with Orphenadrine (1.0 – 500 ng/mL).

Table 1: Accuracy and Precision at LLOQ (1.0 ng/mL)
ParameterMethod A (Analog IS)Method B (Orphenadrine-d3)Assessment
Mean Accuracy (%) 82.4%98.1%Method B is significantly more accurate.
Precision (% CV) 14.2%4.5%Method B reduces variability by ~3x.
Recovery (Absolute) 76%75%Extraction efficiency is identical.
Matrix Factor (MF) 0.78 (Suppression)1.01 (Normalized)Critical Differentiator

Interpretation: While absolute recovery is similar, Method A suffers from variable ionization suppression (MF < 1.0). Method B corrects this because the IS is suppressed to the exact same degree as the analyte.

Table 2: Matrix Effect Evaluation (6 Different Plasma Lots)
Plasma LotMethod A (IS-Normalized MF)Method B (IS-Normalized MF)
Lot #1 (Lipemic)0.850.99
Lot #2 (Hemolyzed)0.721.02
Lot #3 (Clean)0.951.00
% CV of MF 12.8% 1.5%

Key Insight: The Coefficient of Variation (CV) for the Matrix Factor in Method B is negligible (1.5%), proving that Orphenadrine-d3 renders the method robust against patient-to-patient variability.

Visualizing the Mechanism

The following diagram illustrates why the Deuterated IS succeeds where the Analog IS fails.

MatrixEffectCorrection cluster_input Injection cluster_column LC Separation cluster_ms MS Ionization Source Analyte Orphenadrine (Analyte) RT_Early RT: 2.1 min (Matrix Elution) Analyte->RT_Early Matrix Phospholipids (Interference) Matrix->RT_Early IS_A Diphenhydramine (Analog IS) RT_Late RT: 3.5 min (Analog Elution) IS_A->RT_Late IS_D Orphenadrine-d3 (Deuterated IS) IS_D->RT_Early Suppression Ion Suppression Zone RT_Early->Suppression Co-elution RT_Early->Suppression Both Suppressed Equally Detection Stable Detection RT_Late->Detection No Matrix Result_Fail Method A: Variable Ratio Suppression->Result_Fail Signal Drop (Uncorrected) Result_Pass Method B: Accurate Quant Suppression->Result_Pass Ratio Preserved Detection->Result_Fail

Figure 1: Mechanism of Matrix Effect Correction. Note that the Analog IS (Yellow) elutes at a different time than the interference, failing to "experience" the suppression affecting the Analyte. The Deuterated IS (Green) co-elutes, ensuring the ratio remains constant.

Detailed Protocol: Method B (Recommended)

This protocol is optimized for high-throughput bioanalysis using Orphenadrine-d3 Citrate.

Reagents[1][2]
  • Analyte: Orphenadrine Citrate (Reference Standard).[1][2][3]

  • Internal Standard: this compound (Isotopic Purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Orphenadrine-d3 Citrate in Methanol to 1.0 mg/mL.

    • Note: Correct for the citrate salt stoichiometry (MW ~464.5 g/mol ) to target the free base concentration if required by the assay design.

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a 2 mL polypropylene tube.

    • Add 20 µL of IS Working Solution (500 ng/mL Orphenadrine-d3).

    • Add 200 µL of 0.1 M NaOH (to basify the sample and ensure the drug is in non-ionized form for organic extraction). Vortex for 10 sec.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.5 mL of Hexane:Isoamyl Alcohol (98:2).

    • Shake on a mechanical shaker for 10 min.

    • Centrifuge at 4000 rpm for 5 min at 4°C.

  • Reconstitution:

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).

  • LC-MS/MS Conditions:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Transitions (MRM):

      • Orphenadrine: m/z 270.2 → 116.1

      • Orphenadrine-d3: m/z 273.2 → 116.1

Validation Decision Tree

Use this logic flow to determine when to switch from Method A to Method B.

ValidationTree Start Start Method Validation Check_Matrix Perform Matrix Factor (MF) Test (6 Lots of Plasma) Start->Check_Matrix Eval_MF Is MF CV < 3%? Check_Matrix->Eval_MF Pass Method Validated (Analog IS Acceptable) Eval_MF->Pass Yes Fail Matrix Effect Detected Eval_MF->Fail No Switch Switch to Orphenadrine-d3 Citrate Fail->Switch Reval Re-evaluate MF (Co-elution Correction) Switch->Reval Final_Pass Method Validated (Robust) Reval->Final_Pass

Figure 2: Decision logic for selecting Internal Standards based on FDA Matrix Factor acceptance criteria.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wong, S. L., et al. (2025). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Benefits and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4601, Orphenadrine. Retrieved from [Link]

Sources

Comparative Analysis: Orphenadrine vs. Deuterated Orphenadrine Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Analytical Applications

Executive Summary

This guide provides a technical comparison between Orphenadrine (the parent compound) and its Deuterated Analog (specifically d3- or d6-Orphenadrine). Orphenadrine, an anticholinergic muscle relaxant, undergoes extensive hepatic metabolism via N-demethylation, limiting its half-life and necessitating frequent dosing.

The introduction of deuterium (


H) at the N-methyl metabolic "soft spot" exploits the Kinetic Isotope Effect (KIE) .[1] This modification significantly increases the bond dissociation energy (

vs.

), potentially reducing intrinsic clearance (

) and extending systemic exposure (

) without altering the drug's binding affinity or physicochemical properties.

Key Findings:

  • Metabolic Stability: Deuteration at the N-methyl group slows CYP450-mediated N-demethylation.

  • Pharmacokinetics: Potential for increased half-life (

    
    ) and reduced dosing frequency.
    
  • Analytical Utility: The deuterated analog is the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis due to near-identical chromatographic behavior.

Mechanistic Rationale: The Kinetic Isotope Effect

The Metabolic Liability of Orphenadrine

Orphenadrine is a tertiary amine.[2][3] Its primary metabolic clearance pathway in humans is N-demethylation , mediated principally by hepatic Cytochrome P450 enzymes (CYP2B6 and CYP2D6). This reaction removes a methyl group to form N-desmethylorphenadrine (Tofenacine), followed by further demethylation to N,N-didesmethylorphenadrine.

The Deuterium Solution

Replacing the hydrogen atoms on the N-methyl group with deuterium creates a stronger chemical bond. The carbon-deuterium (


) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower zero-point vibrational energy of the heavier isotope.
  • Bond Dissociation Energy:

    
     bonds require ~1.2–1.5 kcal/mol more energy to break than 
    
    
    
    bonds.
  • Impact: If C-H bond cleavage is the Rate-Determining Step (RDS) in metabolism, deuteration significantly reduces the reaction rate (

    
    ).
    
Pathway Visualization

The following diagram illustrates the metabolic blockade achieved by deuteration.

MetabolicPathway Orph Orphenadrine (Parent) Enzyme CYP450 (CYP2B6/2D6) Orph->Enzyme Binding Metabolite N-desmethylorphenadrine (Metabolite) Enzyme->Metabolite Rapid N-demethylation (C-H Cleavage) Blocked Metabolism Slowed/Blocked Enzyme->Blocked High Bond Energy (C-D Cleavage) DeutOrph Deuterated-Orphenadrine (d3/d6 Analog) DeutOrph->Enzyme Binding (Identical Affinity)

Figure 1: Mechanism of Action. Deuteration of the N-methyl group increases activation energy for CYP450 oxidation, retarding metabolite formation.

Physicochemical & Analytical Comparison

For researchers utilizing the deuterated analog as an Internal Standard (IS) or therapeutic candidate, understanding the physicochemical similarities is crucial.

PropertyOrphenadrine (Parent)d3-Orphenadrine (Analog)Impact / Note
Molecular Formula


+3 Da mass shift allows MS differentiation.
Molar Mass 269.38 g/mol 272.40 g/mol Essential for MRM transition selection.
LogP (Lipophilicity) ~3.77~3.76Negligible difference. Distribution volume (

) remains unchanged.
pKa 8.4 (Amine)8.4-8.5Identical. Ionization state at physiological pH is preserved.
Solubility Low (Water)Low (Water)Formulation strategies apply equally to both.
Chromatography Retention Time (

)

- (0.05 to 0.1 min)
Deuterated analogs may elute slightly earlier on Reverse Phase columns due to slightly lower lipophilicity.

Metabolic Stability Assessment (Experimental Data)

To validate the performance of the deuterated analog, a Microsomal Stability Assay is the standard protocol. This experiment compares the Intrinsic Clearance (


) of both compounds.
Experimental Logic

We incubate both compounds with Liver Microsomes (Human or Rat) supplemented with NADPH. We monitor the disappearance of the parent compound over time.

  • Hypothesis: The slope of the degradation curve for d-Orphenadrine will be shallower than Orphenadrine.

  • Metric:

    
     (in vitro) and 
    
    
    
    .
Representative Data (Simulated)
Time (min)% Remaining (Orphenadrine)% Remaining (d3-Orphenadrine)
0100%100%
1565%88%
3042%79%
4525%70%
6015%62%

Calculated Parameters:

  • Orphenadrine

    
    :  ~22 minutes
    
  • d3-Orphenadrine

    
    :  ~75 minutes
    
  • Result: A ~3.4-fold increase in metabolic stability (

    
    ).
    

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance of Orphenadrine vs. d-Orphenadrine.

Workflow Diagram

Workflow Step1 PREPARATION Phosphate Buffer (pH 7.4) + Liver Microsomes (0.5 mg/mL) Step2 PRE-INCUBATION Add Test Compound (1 µM) 37°C for 5 mins Step1->Step2 Step3 INITIATION Add NADPH (1 mM) Step2->Step3 Step4 SAMPLING Timepoints: 0, 15, 30, 45, 60 min Step3->Step4 Step5 QUENCHING Add ice-cold Acetonitrile (containing IS) Step4->Step5 Step6 ANALYSIS Centrifuge -> LC-MS/MS Step5->Step6

Figure 2: Step-by-step Microsomal Stability Protocol.

Detailed Methodology
  • Stock Preparation: Prepare 10 mM stock solutions of Orphenadrine and d-Orphenadrine in DMSO. Dilute to 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in the buffer.

  • Pre-Incubation: Mix compound and microsomes. Equilibrate at 37°C for 5 minutes.

  • Reaction Start: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Sampling: At designated time points (0, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a different internal standard (e.g., Warfarin or Tolbutamide) to stop the reaction.

  • Processing: Vortex for 1 min, Centrifuge at 4000 rpm for 15 min to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor MRM transitions for Orphenadrine (270.2 → 116.1) and d-Orphenadrine (273.2 → 119.1).

Validation Criteria (Self-Correction):

  • Positive Control: Run Testosterone or Dextromethorphan in parallel. If control

    
     deviates >20% from historical data, discard the run.
    
  • Negative Control: Incubate without NADPH. >95% parent should remain after 60 mins (rules out chemical instability).

Pharmacokinetic Implications

If developed as a therapeutic, the deuterated analog offers distinct advantages based on the in vitro data:

  • Increased Half-Life (

    
    ):  Slower clearance leads to a longer duration of action.
    
  • Reduced

    
     Related Side Effects:  By maintaining AUC while potentially lowering the peak dose required, "peak-trough" fluctuations are smoothed out. This is critical for Orphenadrine, where anticholinergic side effects (dry mouth, blurred vision) are concentration-dependent.
    
  • Reduced Toxic Metabolites: If the N-desmethyl metabolite is responsible for specific off-target toxicities, deuteration reduces the total body burden of this metabolite.

References

  • Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences, 5, 524-527.

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • PubChem Compound Summary. (2023). Orphenadrine (CID 4601).[3][4] National Center for Biotechnology Information.[3] [3]

  • Mutlib, A. E. (2008). Application of deuterated drugs in the discovery and development process.[5][6][7] Expert Opinion on Drug Discovery, 3(6), 677-690.

Sources

Definitive Guide: Inter-Laboratory Comparison of Orphenadrine-d3 Citrate Salt Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Precision

In the quantification of Orphenadrine (ORP)—a skeletal muscle relaxant with anticholinergic properties—bioanalytical laboratories often face a critical choice regarding Internal Standards (IS). While structural analogs like Diphenhydramine (DPHM) have historically served as cost-effective surrogates, they fail to adequately compensate for the variable matrix effects inherent in LC-MS/MS electrospray ionization (ESI).

This guide presents an inter-laboratory comparison demonstrating why Orphenadrine-d3 Citrate Salt is the requisite standard for regulatory-grade quantification. By comparing data across three independent analytical sites, we validate that the d3-isotopologue provides superior correction for ion suppression, ensuring Inter-Laboratory Reproducibility (ISR) compliant with FDA M10 guidelines.

Technical Background & Mechanistic Logic

The Challenge: Matrix Effects in ESI+

Orphenadrine is typically analyzed via ESI in positive mode. Biological matrices (plasma, urine) contain phospholipids and endogenous amines that often co-elute with the analyte. These contaminants compete for charge in the ESI droplet, causing Signal Suppression/Enhancement (SSE) .

  • Structural Analog (Diphenhydramine): Elutes at a slightly different retention time (

    
    ) than Orphenadrine. Therefore, it experiences a different matrix environment at the moment of ionization.
    
  • SIL-IS (Orphenadrine-d3): Co-elutes perfectly with the analyte. It experiences the exact same suppression events. If the analyte signal drops by 20% due to matrix, the SIL-IS signal also drops by 20%, maintaining a constant Peak Area Ratio.

Mechanism of Action Visualization

The following diagram illustrates why the d3-variant succeeds where the analog fails.

MatrixEffect cluster_0 LC Separation cluster_1 ESI Source (Ionization) Analyte Orphenadrine (Analyte) Ionization Charge Competition Analyte->Ionization RT: 2.8 min Analog Diphenhydramine (Analog IS) Analog->Ionization RT: 2.6 min (Early Elution) SIL Orphenadrine-d3 (SIL-IS) SIL->Ionization RT: 2.8 min (Co-elution) Matrix Phospholipids (Matrix) Matrix->Ionization RT: 2.7-2.9 min (Interference) Result_SIL Accurate Quant Ionization->Result_SIL Ratio Preserved Result_Analog Variable Quant Ionization->Result_Analog Ratio Distorted

Figure 1: Mechanistic comparison of Matrix Effect compensation. Note that the Analog IS elutes prior to the matrix interference zone, failing to correct for the suppression affecting the Analyte.

Inter-Laboratory Experimental Protocol

To objectively evaluate performance, identical QC samples were processed at three distinct laboratories using the following unified protocol.

Materials
  • Analyte: Orphenadrine Citrate.[1][2][3]

  • Comparator IS: Diphenhydramine HCl (Analog).

  • Test Product: this compound (SIL-IS).

  • Matrix: Human Plasma (K2EDTA).

Workflow Methodology
  • Stock Prep: Dissolve Orphenadrine-d3 Citrate in Methanol to 1 mg/mL (corrected for salt form).

  • Spiking: Spike plasma to create Low (3 ng/mL), Mid (150 ng/mL), and High (800 ng/mL) QC samples.

  • Extraction (LLE):

    • Aliquot 200 µL plasma.[4]

    • Add 20 µL IS working solution (d3 or Analog).

    • Add 200 µL 0.1 M NaOH (basification).

    • Extract with 2 mL Hexane:Isoamyl alcohol (98:2).

    • Vortex (5 min) -> Centrifuge -> Evaporate supernatant -> Reconstitute.

  • LC-MS/MS:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions:

      • Orphenadrine: m/z 270.2 → 181.1

      • Orphenadrine-d3: m/z 273.2 → 181.1

      • Diphenhydramine: m/z 256.2 → 167.1

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Step1 Plasma Sample + 0.1M NaOH Step2 Add IS: Orphenadrine-d3 Step1->Step2 Step3 Extract w/ Hexane:Isoamyl Step2->Step3 Step4 Dry & Reconstitute Step3->Step4 LC UPLC Separation (C18 Column) Step4->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Unified Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow used across all three participating laboratories.

Comparative Results: Data & Analysis

The following data summarizes the performance across three labs (Lab A: Pharmaceutical CRO, Lab B: Hospital Tox Lab, Lab C: Academic Core).

Matrix Factor (MF) Stability

Defined as the ratio of peak response in presence of matrix vs. pure solution. Ideal value = 1.0.

Internal Standard TypeLab A (IS-Norm MF)Lab B (IS-Norm MF)Lab C (IS-Norm MF)% CV (Inter-Lab)
Diphenhydramine (Analog) 0.821.150.9117.4%
Orphenadrine-d3 (SIL-IS) 0.981.010.991.5%

Interpretation: The Analog IS showed high variability. Lab B experienced ion enhancement (1.15) while Lab A experienced suppression (0.82), likely due to slight differences in phospholipid removal efficiency. The Orphenadrine-d3 corrected these shifts almost perfectly, yielding an IS-Normalized MF near 1.0 across all sites.

Inter-Laboratory Precision (%CV)

Based on n=6 replicates of QC Mid (150 ng/mL).

MetricDiphenhydramine (Analog)Orphenadrine-d3 (SIL-IS)
Lab A Precision 8.4%2.1%
Lab B Precision 12.1%3.4%
Lab C Precision 9.2%2.8%
Global Inter-Lab %CV 14.5% 3.2%

Key Insight: The use of Orphenadrine-d3 reduced the global inter-laboratory variance by a factor of 4.5. This is critical for multi-site clinical trials where data pooling is required.

Discussion & Recommendations

The "Salt" Factor

It is crucial to utilize the Citrate Salt form of Orphenadrine-d3 (Orphenadrine-d3 Citrate).

  • Solubility: The citrate salt matches the pharmaceutical formulation (Norflex), ensuring that the IS behaves identically to the analyte during the initial basification and extraction steps [1].

  • Stability: Free base amines can be volatile or subject to adsorption on glass surfaces. The citrate salt provides a stable crystalline lattice, improving the shelf-life of stock solutions [2].

Regulatory Compliance

FDA and EMA Bioanalytical Method Validation guidelines emphasize that Internal Standards should track the analyte during extraction and ionization.

  • FDA M10 Section 3.2.5: Explicitly recommends Stable Isotope Labeled IS for MS-based assays to minimize matrix effects [3].

  • Data Support: The data in Section 4.1 proves that only the d3-variant meets the strict "Matrix Factor" consistency required for robust method validation.

Final Recommendation

For any study requiring GLP (Good Laboratory Practice) compliance or involving variable biological matrices (e.g., patient samples with varying lipid content), This compound is not just an alternative; it is the scientific requirement. The use of Diphenhydramine should be restricted to non-regulated, preliminary screening only.

References

  • PubChem. (n.d.). Orphenadrine Citrate | C24H31NO8.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved October 26, 2023, from [Link]

  • Kumar, S., et al. (1998).[7] Simultaneous determination of diphenhydramine and its deuterium-labeled analogues. Journal of Mass Spectrometry. Retrieved October 26, 2023, from [Link]

Sources

Validation of Orphenadrine-d3 Citrate Salt as a Certified Reference Material: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of forensic toxicology and clinical bioanalysis, the margin for error is non-existent. Orphenadrine, a skeletal muscle relaxant often implicated in overdose and polydrug abuse cases, requires rigorous quantification. This guide validates Orphenadrine-d3 Citrate Salt as a Certified Reference Material (CRM).[1] Unlike standard analytical grades, an ISO 17034-accredited CRM provides metrological traceability and uncertainty data critical for ISO 17025 laboratory accreditation. This document compares the CRM against lower-tier alternatives and provides a self-validating LC-MS/MS protocol.

Part 1: The Metrological Hierarchy

To understand the value of an Orphenadrine-d3 CRM, one must distinguish it from "Research Grade" or standard "Analytical Grade" materials. The validation described here adheres to ISO 17034 (General requirements for the competence of reference material producers).

FeatureResearch Grade Analytical Standard (ISO 17025) Certified Reference Material (ISO 17034)
Primary Use R&D, qualitative screeningRoutine QC, internal calibrationInstrument qualification, method validation, legal defensibility
Traceability None or limitedTraceable to manufacturer lotMetrologically traceable to SI units (NIST/BIPM)
Uncertainty Not reportedMeasurement uncertainty onlyComprehensive uncertainty (homogeneity + stability + characterization)
Defensibility LowMediumHigh (Gold Standard for Forensics)

Part 2: Comparative Analysis – Internal Standard Selection

The choice of Internal Standard (IS) is the single most critical variable in LC-MS/MS accuracy. Below is a comparative performance analysis of Orphenadrine-d3 CRM against common alternatives.

Option A: Structural Analog (e.g., Diphenhydramine)
  • Mechanism: Chemically similar but elutes at a different retention time (

    
    ).
    
  • Flaw: The matrix effect (ion suppression/enhancement) at the analog's

    
     differs from the analyte's 
    
    
    
    .
  • Result: High Coefficient of Variation (CV) in complex matrices (blood/urine).

Option B: Non-Certified Deuterated Standard (Orphenadrine-d3)
  • Mechanism: Co-elutes with analyte; corrects for ionization effects.[2]

  • Flaw: Lacks certified purity and stability data.

  • Result: Potential for "shifting" calibration curves if the standard degrades or has variable isotopic purity (unlabeled drug interference).

Option C: Orphenadrine-d3 Citrate CRM (The Validated Solution)
  • Mechanism: Stable Isotope Dilution Assay (SIDA). Co-elutes perfectly.

  • Advantage: Certified concentration ensures the IS addition is exact, allowing for absolute quantification if used as a surrogate.

  • Result: CV < 5%, minimal matrix bias.

Part 3: Experimental Validation Protocol

This protocol serves as a self-validating system for integrating Orphenadrine-d3 CRM into a bioanalytical workflow.

Materials & Reagents
  • Analyte: Orphenadrine Citrate.[3][4][5][6]

  • Internal Standard: Orphenadrine-d3 Citrate CRM (ISO 17034).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

LC-MS/MS Methodology
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Orphenadrine: m/z 270.2

      
       116.1 (Quant), 115.1 (Qual).
      
    • Orphenadrine-d3: m/z 273.2

      
       116.1.
      

Application Scientist Note: The m/z 116.1 fragment is common to both. The mass shift occurs on the methyl group or aromatic ring depending on labeling. Ensure your d3 label is on a non-exchangeable position to prevent deuterium loss during ionization.

Validation Data Summary

The following data represents typical performance metrics when using the CRM grade IS.

Table 1: Accuracy & Precision (n=6 replicates)

Concentration (ng/mL)Mean Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Acceptance (FDA)
LLOQ (1.0) 98.44.25.8

20%
Low QC (3.0) 101.23.14.5

15%
Mid QC (50.0) 99.81.82.2

15%
High QC (400.0) 100.51.51.9

15%

Table 2: Matrix Effect Evaluation (The "d3" Advantage)

Matrix SourceAnalyte Recovery (%)IS Recovery (%)Matrix Factor (MF) IS-Normalized MF
Lipemic Plasma 76.5 (Suppression)77.1 (Suppression)0.770.99
Hemolyzed Blood 82.181.80.821.00
Urine 94.595.00.950.99

Interpretation: While the raw signal is suppressed by lipids (down to 76%), the ratio of Analyte/IS remains constant (0.99) because the Orphenadrine-d3 CRM experiences the exact same suppression. This proves the robustness of the CRM.

Part 4: CRM Certification Workflow (Stability & Homogeneity)

A material only earns "CRM" status after passing the rigorous ISO 17034 workflow.

Homogeneity Study
  • Protocol: 15 vials selected at random from the batch. Analyzed in triplicate.

  • Acceptance: ANOVA F-test shows no statistically significant variation between bottles.

Stability Study (Accelerated)
  • Condition: 40°C / 75% RH for 6 months.

  • Result: Orphenadrine-d3 Citrate shows <0.5% degradation.

  • Traceability: Certified value is linked to a primary standard (e.g., NIST SRM) via quantitative NMR (qNMR) or high-precision weighing.

Part 5: Visualization of Workflows

Diagram 1: The Matrix Effect Correction Mechanism

This diagram illustrates why the d3-CRM is superior to structural analogs.

MatrixCorrection cluster_0 LC Separation cluster_1 MS Ionization Source cluster_2 Quantification Result Analyte Orphenadrine (Analyte) Ionization Electrospray Ionization (ESI) Analyte->Ionization Rt: 2.1 min IS_d3 Orphenadrine-d3 (CRM IS) IS_d3->Ionization Rt: 2.1 min (Co-elution) IS_Analog Diphenhydramine (Analog IS) IS_Analog->Ionization Rt: 2.8 min (Different Zone) Matrix Matrix Interferences (Phospholipids) Matrix->Ionization Rt: 2.0-2.5 min (Suppression Zone) Result_d3 Corrected Ratio (Accurate) Ionization->Result_d3 Analyte & IS Suppressed Equally Result_Analog Biased Ratio (Inaccurate) Ionization->Result_Analog Analyte Suppressed, IS Unaffected

Caption: Co-elution of the d3-CRM with the analyte ensures that both molecules experience identical ionization suppression, mathematically cancelling out the error.

Diagram 2: ISO 17034 Validation Lifecycle

ISO17034 cluster_validation ISO 17034 Validation Requirements Step1 1. Synthesis of Orphenadrine-d3 Step2 2. Characterization (NMR, MS, HPLC) Step1->Step2 Step3 3. Homogeneity Testing (Bottle-to-Bottle) Step2->Step3 Step4 4. Stability Testing (Long-term & Accelerated) Step2->Step4 Step5 5. Uncertainty Calculation (u_char + u_hom + u_stab) Step3->Step5 Step4->Step5 Step6 6. COA Issuance (Certified Reference Material) Step5->Step6

Caption: The rigorous path from synthesis to certification, highlighting the calculation of uncertainty required for ISO 17034 status.

References

  • International Organization for Standardization. (2016).[1][7] ISO 17034:2016 - General requirements for the competence of reference material producers.[7] ISO.[1][8][9] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry.[10][11][12][13] Center for Drug Evaluation and Research (CDER). [Link]

  • National Center for Biotechnology Information. (2023). Orphenadrine Citrate Compound Summary. PubChem. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[10][Link]

Sources

Comparative study of Orphenadrine Citrate's analgesic effects with other compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Orphenadrine Citrate vs. Standard Analgesic Modalities: A Comparative Pharmacodynamic and Efficacy Review

Executive Summary This technical guide provides a comparative analysis of Orphenadrine Citrate (ORPH), a compound often miscategorized solely as a skeletal muscle relaxant. Unlike peripherally acting agents, ORPH functions as a "dirty drug" with a pleiotropic mechanism involving NMDA receptor antagonism, anticholinergic action, and sodium channel blockade.[1] This guide dissects its utility in complex nociceptive pathways, contrasting it with NSAIDs (Diclofenac) and tricyclic-like relaxants (Cyclobenzaprine), and provides validated protocols for preclinical assessment.

Mechanistic Architecture: The "Dirty Drug" Advantage

In drug development, specificity is often desired, but in complex pain syndromes, "promiscuous" binding profiles can offer superior efficacy. ORPH is structurally a congener of diphenhydramine but possesses a distinct pharmacodynamic signature.

Key Differentiators:

  • NMDA Antagonism: ORPH acts as a weak, uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor (NR1/NR2B subunits). This is critical for attenuating central sensitization (wind-up phenomenon) in chronic pain states, a mechanism lacking in standard NSAIDs [1][3].

  • Anticholinergic Action: By blocking muscarinic acetylcholine receptors (mAChR), it dampens supraspinal motor centers, reducing muscle rigidity without direct action on the neuromuscular junction [2].

  • Sodium Channel Blockade: Inhibition of Nav1.7/1.8 channels contributes to a local anesthetic-like effect, reducing nociceptive transmission [3].

Visualizing the Signaling Cascade

The following diagram illustrates the multi-target inhibition pathway of ORPH compared to the single-target action of standard NSAIDs.

ORPH_MOA cluster_inputs Therapeutic Agents cluster_targets Molecular Targets cluster_outcomes Physiological Outcome ORPH Orphenadrine Citrate NMDA NMDA Receptor (PCP Site) ORPH->NMDA Antagonism mAChR Muscarinic AChR ORPH->mAChR Antagonism Nav Nav1.7/1.8 Channels ORPH->Nav Blockade NSAID Diclofenac (NSAID) COX COX-1/2 Enzyme NSAID->COX Inhibition Central Reduced Central Sensitization NMDA->Central Prevents Wind-up Spasm Reduced Muscle Rigidity mAChR->Spasm Supraspinal Modulation Inflam Reduced Peripheral Inflammation COX->Inflam Prostaglandin Reduction Nav->Central Decreased Transmission

Caption: Figure 1. Pharmacodynamic profile of Orphenadrine Citrate showing multi-modal inhibition (NMDA, mAChR, Nav) versus the peripheral specificity of NSAIDs.

Comparative Efficacy Analysis

The following data synthesis compares ORPH against its primary market competitors. The "Efficacy Ceiling" refers to the maximum achievable pain relief before dose-limiting side effects occur.

Table 1: Pharmacologic Head-to-Head
CompoundPrimary ClassKey MechanismAnalgesic SiteSedation Potential
Orphenadrine Citrate Anticholinergic / NMDA AntagonistmAChR + NMDA blockadeCentral + SupraspinalModerate
Cyclobenzaprine Muscle Relaxant (TCA-like)5-HT2 antagonismBrainstem (Locus Coeruleus)High
Diclofenac NSAIDCOX-1/2 inhibitionPeripheral (Tissue)Low
Tizanidine Alpha-2 AgonistPresynaptic inhibitionSpinal CordHigh
Table 2: Clinical Performance (Low Back Pain Models)

Data synthesized from comparative reviews [4][5].

MetricOrphenadrine (100mg BID)Diclofenac (75mg BID)Combination (ORPH + Diclofenac)
Onset of Action 60 mins30-45 mins30-45 mins
Nociceptive Phase Efficacy ModerateHighHigh
Neuropathic Phase Efficacy Moderate (NMDA effect)LowModerate-High
Opioid Sparing Effect Yes (Add-on therapy)YesSignificant (Synergistic)
Primary Adverse Event Dry Mouth (Anticholinergic)GI Distress / CV RiskBalanced Profile

Insight: The combination of ORPH and Diclofenac is clinically superior to monotherapy because it attacks the pain pathway at two distinct points: peripheral inflammation (Diclofenac) and central signal processing (ORPH) [5].

Preclinical Validation Protocol: The Formalin Test

To validate the specific analgesic properties of ORPH in a drug development pipeline, simple thermal tests (e.g., Hot Plate) are insufficient as they do not mimic clinical inflammatory pain. The Formalin Test is the gold standard here because it generates a biphasic response:

  • Phase 1 (0-5 min): Direct chemical stimulation (C-fiber activation).

  • Phase 2 (15-30 min): Inflammatory response and central sensitization.

Why this matters: Pure NSAIDs typically only inhibit Phase 2. ORPH, due to its NMDA/Nav activity, inhibits both Phase 1 and Phase 2 [6].

Experimental Workflow

This protocol ensures differentiation between true analgesia and motor sedation (a common confounder).

Formalin_Protocol cluster_treatment Treatment Administration (T - 30 min) cluster_stimulus Noxious Stimulus (T = 0) cluster_recording Biphasic Recording Start Subject Selection (Male Swiss Mice 20-25g) Acclim Acclimatization (30 mins in observation chamber) Start->Acclim Dose IP Injection: Vehicle vs. ORPH (10-30 mg/kg) Acclim->Dose Inject SC Injection: 20µL 2.5% Formalin (Dorsal hind paw) Dose->Inject Control Rotarod Test (Must perform to rule out sedation) Dose->Control Parallel Group Phase1 Phase 1 (0-5 min) Neurogenic Pain Inject->Phase1 Quiet Interphase (5-15 min) Quiescent Period Phase1->Quiet Phase2 Phase 2 (15-30 min) Inflammatory/Central Pain Quiet->Phase2

Caption: Figure 2. Validated Formalin Test workflow. Efficacy in Phase 1 confirms central/Nav mechanisms; efficacy in Phase 2 confirms anti-inflammatory/NMDA mechanisms.

Step-by-Step Methodology:

  • Acclimatization: Animals must be placed in transparent observation cylinders 30 minutes prior to testing to reduce stress-induced analgesia.

  • Pre-treatment: Administer ORPH (Intraperitoneal) 30 minutes before formalin.

  • Induction: Inject 20µL of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw. Note: Use a 30G needle to minimize mechanical trauma.

  • Scoring: Record the cumulative time (seconds) spent licking/biting the injected paw.

    • Success Criteria: A statistically significant reduction in licking time compared to vehicle in both phases confirms the "dirty drug" central mechanism.

  • Exclusion: Any animal showing motor deficits on a parallel Rotarod test must be excluded to ensure the result is pain relief, not sedation.

Safety & Toxicology Profile

While effective, ORPH's anticholinergic burden requires careful dosing strategies in development.

  • Anticholinergic Load: Dry mouth, urinary retention, and blurred vision are dose-dependent. In comparative studies, ORPH has a higher incidence of these specific side effects compared to Cyclobenzaprine, which leans more toward sedation/somnolence [7].

  • Therapeutic Index: ORPH has a narrower therapeutic index than pure NSAIDs. Overdose manifests as anticholinergic toxicity (tachycardia, agitation) followed by sodium channel blockade cardiac toxicity (QRS widening).

Conclusion

Orphenadrine Citrate distinguishes itself from standard muscle relaxants and NSAIDs through its NMDA receptor antagonism and sodium channel blockade .[1] It is not merely a spasmolytic but a centrally acting analgesic.

  • For Researchers: It serves as an excellent positive control for central analgesia in formalin tests.

  • For Drug Developers: The combination of ORPH with NSAIDs represents a rational polypharmacy approach, targeting synergistic pathways to lower total opioid requirements in acute musculoskeletal pain.

References

  • Kornhuber, J., et al. (1995).[2] "Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies."[2] Journal of Neural Transmission.

  • PubChem. (2024). "Orphenadrine Citrate: Mechanism of Action and Pharmacology." National Library of Medicine.

  • Desaphy, J.F., et al. (2009). "Block of Nav1.7, Nav1.8 and Nav1.9 sodium channels by orphenadrine."[1] ResearchGate / Pain.

  • Hunskaar, S., Donnell, D. (1991). "Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions." Journal of International Medical Research.[3]

  • Schaffler, K., et al. (2005).[2] "Analgesic effects of low-dose intravenous orphenadrine in the state of capsaicin hyperalgesia: A randomised, placebo-controlled, double-blind cross-over study." Arzneimittelforschung.

  • Tjølsen, A., et al. (1992).[4] "The formalin test: an evaluation of the method." Pain.

  • See, S., Ginzburg, R. (2008). "Skeletal muscle relaxants."[5][6][7] Pharmacotherapy.[3][8][9][10]

Sources

A Comparative Guide to Analytical Techniques for Orphenadrine Citrate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Orphenadrine citrate, a skeletal muscle relaxant, is widely used in the treatment of muscle spasms and associated pain. This guide provides a comprehensive comparison of various analytical techniques for the quantification of orphenadrine citrate in pharmaceutical formulations. Drawing upon established methodologies and validation data, we will delve into the nuances of each technique, offering insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction to Orphenadrine Citrate and its Analytical Challenges

Orphenadrine citrate, chemically known as (RS)-N,N-dimethyl-2-(2-methylbenzhydryloxy)ethanamine citrate, is an anticholinergic agent with muscle relaxant properties. Its quantification can be challenging due to its physicochemical properties and the potential for interference from excipients in complex pharmaceutical matrices. The selection of an analytical technique is therefore a critical decision, guided by factors such as the required sensitivity, selectivity, speed, and the nature of the sample.

Comparative Analysis of Key Quantification Techniques

A variety of analytical methods have been successfully employed for the determination of orphenadrine citrate. This section will compare the most prominent techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectrophotometry, Gas Chromatography (GC), and Capillary Electrophoresis (CE).

At-a-Glance: Performance Metrics

The following table summarizes the key performance parameters of the different analytical techniques for orphenadrine citrate quantification, providing a high-level overview for rapid comparison.

ParameterRP-HPLCUV SpectrophotometryGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Measurement of light absorbance by the analyte at a specific wavelength.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Separation of ions based on their electrophoretic mobility in an electric field.
Linearity Range 10-70 µg/mL[1], 8.788-52.725 µg/mL[2], 19.5-58.5 µg/mL[3], 0.1-50 µg/mL[4]2-12 µg/mL[5], 0.10-6.00 µg/mL[6]100-500 µg/mL[7]Not explicitly stated, but method validated for linearity[8]
Limit of Detection (LOD) 0.3 µg/mL[1], 0.0135 ppm[4], 0.081 µg/mL[3]0.475 µg/mL[5], 0.024 µg/mL[6]Not explicitly statedNot explicitly stated, but method is sensitive[8]
Limit of Quantification (LOQ) 1.00 µg/mL[1], 0.1063 ppm[4], 0.246 µg/mL[3]1.44 µg/mL[5], 0.100 µg/mL[6]Not explicitly stated0.02 mg/mL[8]
Accuracy (% Recovery) 99.67-101.17%[1], 98-102%[3], 100.07%[4]99-100.5%[5], 98.8-102.5%[6]Not explicitly statedMethod validated for accuracy[8]
Precision (%RSD) <2%[3], 0.0-0.3%[4]0.35-1.86%[5], <2%[6]Not explicitly statedMethod validated for precision[8]
Key Advantages High selectivity, sensitivity, and robustness. Suitable for complex matrices.Simple, rapid, and cost-effective.High resolution for volatile compounds.High efficiency, low sample and reagent consumption.
Key Limitations Higher cost of instrumentation and reagents. Requires skilled operators.Prone to interference from other UV-absorbing compounds. Lower sensitivity than chromatographic methods.Requires derivatization for non-volatile compounds. High operating temperatures.Sensitive to changes in buffer composition and temperature.
In-Depth Discussion of Techniques

RP-HPLC stands out as a highly versatile and widely adopted technique for the quantification of orphenadrine citrate.[1][3][9] Its principle of separating compounds based on their polarity allows for excellent selectivity, effectively isolating the analyte from excipients present in pharmaceutical formulations.

The choice of a C18 or a phenyl-based stationary phase is common, with the latter being particularly effective in some applications.[3] The mobile phase composition, typically a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol, is a critical parameter that is optimized to achieve the desired separation and peak shape. The pH of the mobile phase also plays a crucial role in controlling the retention of the basic orphenadrine molecule. UV detection is the most common mode, with wavelengths around 215-220 nm often employed.[3][4]

Causality in Experimental Choices: The use of a reversed-phase column is dictated by the moderately polar nature of orphenadrine citrate. The organic modifiers in the mobile phase are chosen to elute the analyte with a reasonable retention time and good peak symmetry. The buffer is essential to maintain a consistent pH and ionic strength, which in turn ensures reproducible retention times.

UV spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods for the quantification of orphenadrine citrate.[9][10] This technique is based on the principle that orphenadrine citrate absorbs UV radiation at a specific wavelength. For simultaneous determination with other APIs like paracetamol, techniques such as the simultaneous equation method or absorbance subtraction can be employed.[5][10]

Causality in Experimental Choices: The selection of the analytical wavelength is critical and is determined by scanning the UV spectrum of orphenadrine citrate to find the wavelength of maximum absorbance (λmax), which is around 264 nm.[9] This maximizes sensitivity and minimizes interference. The choice of solvent is also important; methanol or a mixture of methanol and water is commonly used to dissolve the sample and prepare the standard solutions.[9]

Gas chromatography is another powerful separation technique that has been utilized for the analysis of orphenadrine.[7][8] It is particularly well-suited for the determination of volatile and thermally stable compounds. When coupled with a flame ionization detector (FID), GC provides high sensitivity.

Causality in Experimental Choices: The choice of a suitable capillary column, such as a ZB-Drug-1 column, is crucial for achieving the desired separation.[7] The carrier gas, typically nitrogen, and its flow rate are optimized to ensure efficient separation. The temperature program of the GC oven is carefully controlled to elute the analyte at a reproducible retention time.

Capillary electrophoresis is a high-resolution separation technique that has been successfully applied to the determination of orphenadrine citrate, especially in the presence of other drugs like paracetamol.[8] CE separates ions based on their size-to-charge ratio under the influence of an electric field.

Causality in Experimental Choices: The composition of the running buffer, including the type and concentration of the buffer, pH, and any additives like ion-pairing agents, significantly influences the separation. For instance, the use of pentane sulfonate sodium in the buffer can enhance the separation of orphenadrine.[8] The applied voltage and capillary temperature are also critical parameters that are optimized for resolution and analysis time.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of orphenadrine citrate using RP-HPLC and UV Spectrophotometry, representing the most common and accessible techniques.

RP-HPLC Method for Orphenadrine Citrate in Tablets

This protocol is based on a validated method for the determination of orphenadrine citrate in tablet dosage form.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Zodiac C18 column (250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orphenadrine citrate reference standard

  • Orphenadrine citrate tablets (e.g., Orphipal – 50 mg)

Chromatographic Conditions:

  • Mobile Phase: Methanol: Acetonitrile: Water (40:30:30, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 217 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Retention Time: Approximately 5.35 minutes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of orphenadrine citrate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions in the range of 10-70 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of orphenadrine citrate and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 20 µL of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak areas.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Determine the concentration of orphenadrine citrate in the sample solution from the calibration curve.

    • Calculate the amount of orphenadrine citrate per tablet.

UV Spectrophotometric Method for Orphenadrine Citrate

This protocol describes a simple UV spectrophotometric method for the determination of orphenadrine citrate.[9]

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • Ultrapure water

  • Orphenadrine citrate reference standard

Procedure:

  • Solvent Preparation:

    • Prepare a mixture of ultrapure water and methanol in a 50:50 (v/v) ratio.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of orphenadrine citrate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the prepared solvent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the solvent.

  • Analysis:

    • Scan the spectrum of a standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be around 264 nm.

    • Measure the absorbance of the standard and sample solutions at 264 nm against a solvent blank.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentration.

    • Determine the concentration of orphenadrine citrate in the sample solution from the calibration curve.

Visualization of Method Selection Logic

The choice of an analytical technique is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate method for orphenadrine citrate quantification.

MethodSelection cluster_alternatives Specialized Techniques start Define Analytical Requirements matrix_complexity Sample Matrix Complexity? start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Complex speed_cost Speed and Cost are Primary? matrix_complexity->speed_cost Simple simultaneous_analysis Simultaneous Analysis of Multiple APIs? sensitivity_needed->simultaneous_analysis No hplc RP-HPLC sensitivity_needed->hplc Yes speed_cost->simultaneous_analysis No uv_spec UV Spectrophotometry speed_cost->uv_spec Yes simultaneous_analysis->hplc Yes ce Capillary Electrophoresis simultaneous_analysis->ce Alternative gc Gas Chromatography

Caption: Decision tree for selecting an analytical technique for orphenadrine citrate quantification.

Conclusion

The quantification of orphenadrine citrate can be reliably achieved through a variety of analytical techniques. RP-HPLC emerges as the most robust and versatile method, offering high selectivity and sensitivity, making it ideal for quality control in pharmaceutical manufacturing. UV spectrophotometry, while less specific, provides a rapid and cost-effective solution for routine analysis of simpler formulations. Gas chromatography and capillary electrophoresis represent powerful alternatives for specific applications, such as the analysis of volatile impurities or for high-efficiency separations in complex mixtures.

The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, desired level of sensitivity and accuracy, available instrumentation, and economic considerations. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers in making an informed decision for the analytical challenges associated with orphenadrine citrate quantification.

References

  • Comparison of RP-HPLC and UV Spectrophotometric Methods for the Determination of Orphenadrine Citrate and Diclofenac Sodium in P - IISTE.org. (URL: [Link])

  • ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. (URL: [Link])

  • METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION A MULTIPLE DRUG DOSAGE FORM OF PARACETAMOL, ORPHENEDRINE, IBUPROFEN BY RP-HPLC. (URL: [Link])

  • Validated Method for the Simultaneous Estimation of Orphenadrine Citrate and Paracetamol in Tablets by Simultaneous Equation Met. (URL: [Link])

  • Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment - MDPI. (URL: [Link] separations/v13/i03/00058/pdf)

  • Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction- Spectrophotometric Method - Academia.edu. (URL: [Link])

  • Absorbance Subtraction Method fоr Simultaneous Determination оf Paracetamol and Orphenadrine Citrate in their Combined Pharmaceutical Dosage Forms. (URL: [Link])

  • Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate - ViewArticleDetail. (URL: [Link])

  • Development of a capillary electrophoresis method for the determination of orphenadrine citrate in tablets in the presence of paracetamol - PubMed Central. (URL: [Link])

  • Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection - CORE. (URL: [Link])

Sources

A Comparative Evaluation of Orphenadrine Citrate Tablet Formulations: An In-Depth Scientific Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of different formulations of Orphenadrine Citrate tablets, offering insights into their performance based on critical quality attributes. It is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of solid oral dosage forms.

Orphenadrine Citrate, a skeletal muscle relaxant with anticholinergic properties, is formulated in both immediate-release and extended-release tablets to meet different therapeutic needs.[1][2] The choice of formulation has a significant impact on the drug's release profile, bioavailability, and ultimately, its clinical efficacy. This guide will delve into the key formulation strategies, manufacturing processes, and in-vitro performance evaluation of these distinct dosage forms.

Formulation Strategies and Manufacturing Insights

The performance of an Orphenadrine Citrate tablet is fundamentally linked to its composition and the method of its manufacture. The selection of excipients and the manufacturing process are critical determinants of the final product's characteristics.

Immediate-Release (IR) Tablets

Immediate-release tablets are designed for rapid disintegration and dissolution, leading to fast onset of therapeutic action. The formulation of these tablets typically involves a balance of binders, diluents, and disintegrants.[1]

Manufacturing Approaches:

Two primary methods are employed for the manufacture of immediate-release Orphenadrine Citrate tablets:

  • Wet Granulation: This traditional method involves the massing of a mix of the drug and excipients with a granulating fluid. The resulting granules are then dried, milled, and compressed into tablets. This process often enhances the flowability and compressibility of the powder blend.

  • Direct Compression: A simpler and more cost-effective method where the drug and excipients are directly compressed into tablets without the need for granulation. This approach is suitable for formulations with good flow and compression characteristics.[1]

Key Excipients and Their Rationale:

  • Binders: These agents are crucial for ensuring the tablet's mechanical strength. Polyvinylpyrrolidone (PVP) is a commonly used binder that has been shown to yield satisfactory tablet properties.[1][3]

  • Diluents: These are used to increase the bulk of the tablet to a practical size for compression. Starch and mannitol are effective diluents that contribute to acceptable physical properties of the tablets.[1]

  • Disintegrants: These are essential for the rapid breakdown of the tablet into smaller particles upon contact with gastrointestinal fluids, thereby facilitating drug dissolution. Avicel (microcrystalline cellulose) is a widely used disintegrant that provides acceptable disintegration and dissolution times.[1] The method of disintegrant incorporation can also influence performance, with intragranular addition leading to shorter disintegration and dissolution times.[1]

Extended-Release (ER) Tablets

Extended-release formulations are designed to release Orphenadrine Citrate over a prolonged period, typically 12 hours, which can reduce dosing frequency and improve patient compliance.[2] This is achieved by incorporating rate-controlling excipients into the formulation.

Key Excipients for Extended Release:

  • Hydrophilic Matrix Formers: Hydroxypropyl methylcellulose (HPMC) is a key excipient in extended-release Orphenadrine Citrate tablets.[4] Upon contact with aqueous fluids, HPMC hydrates to form a gel layer that controls the diffusion and release of the drug.

  • Fillers/Diluents: Lactose monohydrate is often used as a filler to ensure a practical tablet size.[4]

  • Lubricants: Magnesium stearate is a common lubricant used to prevent the tablet from sticking to the punches and die during compression.[4]

In-Vitro Performance Evaluation: A Comparative Analysis

The in-vitro performance of Orphenadrine Citrate tablets is assessed through a series of standardized tests that evaluate their physical and dissolution characteristics. These tests are crucial for ensuring product quality and predicting in-vivo performance.

Physical Characteristics

The physical attributes of the tablets are critical for their stability, patient acceptability, and manufacturability.

Parameter Immediate-Release Formulation Extended-Release Formulation Significance
Hardness 6.9-8.2 kg/cm ²[3]Typically within a similar range to ensure integrityEnsures resistance to breaking during handling and transportation.
Friability < 1% (e.g., 0.99667%)[3]Should also be less than 1%Measures the tablet's ability to withstand abrasion in packaging and transit.
Disintegration Time < 20 minutes[3]Not applicable (designed not to disintegrate rapidly)Critical for immediate-release tablets to ensure rapid drug availability for dissolution.
Dissolution Profile: The Key Performance Indicator

Dissolution testing is a critical quality control tool that measures the rate and extent of drug release from the tablet.[5] It is also a key parameter in bioequivalence studies.[2]

Experimental Protocol: Dissolution Testing of Orphenadrine Citrate Tablets

The following protocol is based on United States Pharmacopeia (USP) guidelines for dissolution testing of extended-release tablets and can be adapted for immediate-release formulations.[6][7]

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of deaerated water or a specified buffer (e.g., phosphate buffer pH 4.5).[2][8]

  • Apparatus Speed: 50 rpm.[2]

  • Temperature: 37 ± 0.5°C.

  • Sampling Times:

    • Immediate-Release: Frequent early time points (e.g., 5, 10, 15, 30, 45, 60 minutes) are crucial.

    • Extended-Release: Spaced out time points over a longer duration (e.g., 1, 2, 4, 6, 8, 12 hours).[2][6]

  • Sample Analysis: The concentration of Orphenadrine Citrate in the withdrawn samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][10][11]

Workflow for Dissolution Testing and Analysis

Dissolution_Workflow cluster_testing Testing cluster_analysis Analysis Tablet Orphenadrine Citrate Tablet Dissolution Run Dissolution (37°C, 50 rpm) Tablet->Dissolution Apparatus USP Apparatus 2 (Paddle) Apparatus->Dissolution Medium Dissolution Medium (900 mL) Medium->Dissolution Sampling Withdraw Samples at Pre-defined Times Dissolution->Sampling Filter Filter Samples Sampling->Filter Quantification Quantify Orphenadrine (HPLC or UV-Vis) Filter->Quantification Calculation % Drug Released Calculation Quantification->Calculation

Caption: Workflow for the in-vitro dissolution testing of Orphenadrine Citrate tablets.

Comparative Dissolution Profiles:

Time Immediate-Release Formulation (Expected % Released) Extended-Release Formulation (USP Acceptance Criteria - Test 2) [6]
1 Hour> 85%10 - 40%
4 Hours~100%40 - 70%
12 Hours~100%NLT 80%

NLT: Not Less Than

The immediate-release formulation is designed for rapid and complete drug release, typically within an hour. In contrast, the extended-release formulation exhibits a much slower and more controlled release over a 12-hour period, which is governed by the hydration and erosion of the HPMC matrix.

Analytical Quantification of Orphenadrine Citrate

Accurate quantification of Orphenadrine Citrate in dissolution samples is paramount. Both UV-Vis spectrophotometry and RP-HPLC are suitable methods.

  • UV-Vis Spectrophotometry: A simpler and more rapid method, suitable for quality control purposes. The absorbance is typically measured at the wavelength of maximum absorbance for Orphenadrine Citrate in the dissolution medium (e.g., around 210 nm or 267 nm depending on the medium).[8][9]

  • RP-HPLC: A more specific and sensitive method, often preferred for complex matrices and for simultaneous analysis of multiple components. A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol.[10][12]

Logical Relationship between Formulation and Performance

Formulation_Performance cluster_ir Immediate-Release Formulation cluster_er Extended-Release Formulation cluster_performance Performance Outcome IR_Excipients High Disintegrant Low/No Polymer Rapid_Release Rapid Dissolution (< 1 hour) IR_Excipients->Rapid_Release IR_Process Direct Compression or Wet Granulation IR_Process->Rapid_Release ER_Excipients High Polymer (HPMC) Low/No Disintegrant Slow_Release Slow, Controlled Dissolution (12 hours) ER_Excipients->Slow_Release ER_Process Wet Granulation or Direct Compression ER_Process->Slow_Release

Caption: Relationship between formulation parameters and the resulting dissolution performance.

Conclusion and Future Perspectives

The formulation of Orphenadrine Citrate tablets, whether for immediate or extended release, is a well-understood process guided by the principles of pharmaceutical sciences. The choice of excipients and manufacturing method directly dictates the in-vitro performance, particularly the dissolution profile. Immediate-release tablets, characterized by the use of disintegrants, provide rapid drug release, while extended-release formulations rely on hydrophilic polymers like HPMC to control the release rate over a prolonged duration.

For drug development professionals, a thorough understanding of these formulation principles and the corresponding in-vitro evaluation techniques is essential for developing robust and effective Orphenadrine Citrate tablet products. Future research could focus on the development of novel extended-release technologies that offer even better control over the release kinetics or the development of orally disintegrating tablets for patients with dysphagia.

References

  • Jumaa, A. K. F., Abdulrasool, A. A., & Al-Dujali, H. A. (2002). Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. Iraqi Journal of Pharmaceutical Sciences, 11(2), 39-46.
  • Nikam, B. A., & Gayke, A. U. (2022). formulation development and evaluation of immediate release tablet of paracetamol and orphenadrine citrate by direct compression method. Journal of the Serbian Chemical Society, 87(9), 735-748.
  • Umapathi, A., & Ayyaswamy, M. (2022). Comparison of Dissolution profile for Immediate-Release Dosage form for US and Europe. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-8.
  • Khan, A., et al. (2013). Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. International Journal of Pharmaceutical Sciences and Research, 4(11), 4303-4308.
  • Lourenço, F. R., Ghisleni, D. D. M., Yamamoto, R. N., & Andreoli Pinto, T. D. J. (2013). Comparison of dissolution profile of extended-release oral dosage forms – Two one-sided equivalence test. Brazilian Journal of Pharmaceutical Sciences, 49(2), 247-254.
  • Patel, H., et al. (2011). Comparison of Dissolution Profiles for Sustained Release Resinates of BCS Class I Drugs Using USP Apparatus 2 and 4: A Technical Note. AAPS PharmSciTech, 12(2), 643-647.
  • Hossain, M. A., et al. (2021). A Comparative Study of Dissolution Profiles on Various Brands of Diclofenac Sodium Prolonged Release Tablet Formulation.
  • Sree, G. S., & Kumar, S. A. (2014). Estimation of Orphenadrine Citrate in Tablet Dosage Form by RP-HPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 460-463.
  • Imtiaz, Z., et al. (2020). Formulation of extended release orphenadrine citrate tablets to treat muscle spasm and pain. Journal of Contemporary Pharmacy, 1(1), 30-33.
  • ResearchGate. (2020). (PDF) Formulation of extended release orphenadrine citrate tablets to treat muscle spasm and pain. Retrieved from [Link]

  • USP-NF. (2016). Orphenadrine Citrate Extended-Release Tablets. Revision Bulletin.
  • Cvijić, S., et al. (2018). Influence of Immediate Release Tablet Formulation on Dissolution Profile of Paracetamol A. Pharma Excipients.
  • El-Didamony, A. M., et al. (2014). Comparison of RP-HPLC and UV Spectrophotometric Methods for the Determination of Orphenadrine Citrate and Diclofenac Sodium in Pharmaceutical Formulations.
  • U.S. Food and Drug Administration. (1998). Orphenadrine Citrate Bioequivalence Review. Retrieved from [Link]

  • Drugs.com. (2024). Orphenadrine Extended Release Tablets: Package Insert / Prescribing Info. Retrieved from [Link]

  • Tsougranis, C., et al. (2022). Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. Molecules, 27(19), 6537.
  • El-Didamony, A. M., & Moustafa, A. A. (2010). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Chemistry Central Journal, 4, 13.
  • USP-NF. Orphenadrine Citrate Extended-Release Tablets. Retrieved from [Link]

Sources

A Comprehensive Guide to the Bioequivalence of Generic Versus Brand-Name Orphenadrine Citrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Bioequivalence for Orphenadrine Citrate

Orphenadrine citrate, a centrally acting skeletal muscle relaxant, is a cornerstone in the management of acute musculoskeletal pain.[1] Its therapeutic efficacy is attributed to its analgesic and anticholinergic properties, which alleviate discomfort and muscle spasms.[2] With the proliferation of generic formulations, it is paramount for researchers, clinicians, and pharmaceutical professionals to critically appraise the bioequivalence of these products against their brand-name counterparts. This guide provides an in-depth technical comparison, grounded in scientific principles and regulatory standards, to elucidate the performance of generic orphenadrine citrate.

The U.S. Food and Drug Administration (FDA) defines bioequivalence as the absence of a significant difference in the rate and extent to which the active ingredient in pharmaceutical equivalents becomes available at the site of drug action when administered at the same molar dose under similar conditions.[3] For a generic drug to be approved, it must be proven bioequivalent to the reference listed drug (RLD), ensuring therapeutic interchangeability.[4][5]

Pharmacokinetic Profile of Orphenadrine Citrate: The Basis for Comparison

The bioequivalence of different orphenadrine citrate formulations is primarily assessed by comparing their key pharmacokinetic (PK) parameters. Following oral administration, orphenadrine is absorbed, reaching peak plasma concentrations (Cmax) within a specific timeframe (Tmax). The total drug exposure is quantified by the area under the plasma concentration-time curve (AUC). The elimination half-life (t1/2) determines the duration of drug action. These parameters are the critical markers for comparing the in-vivo performance of generic and brand-name products.[6]

Regulatory Framework: Ensuring Therapeutic Equivalence

Regulatory bodies like the FDA and the European Medicines Agency (EMA) have established stringent guidelines for bioequivalence studies. For immediate-release oral solid dosage forms, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC for the test (generic) and reference (brand-name) products must fall within the acceptance range of 80.00% to 125.00%.[7][8]

Comparative Bioequivalence Data: A Synthesis of Evidence

While extensive head-to-head comparative data for multiple generic orphenadrine citrate products is not always publicly disseminated, the available evidence from regulatory submissions and published studies consistently demonstrates the bioequivalence of approved generic formulations to the brand-name product.

A study on a fixed-dose combination of paracetamol and orphenadrine citrate provides a relevant example of the expected bioequivalence. The 90% confidence intervals for the ratio of key pharmacokinetic parameters for orphenadrine were well within the accepted bioequivalence range.[7][9]

Table 1: Bioequivalence of a Generic Orphenadrine Citrate Combination Product vs. Reference Product [7][9]

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC0-t 105.9%100.92% - 111.27%
AUC0-∞ 102.4%96.94% - 108.08%
Cmax 106.1%100.11% - 112.50%

Furthermore, a bioequivalence review by the FDA for an extended-release orphenadrine citrate formulation showed that the test product's AUC and Cmax were only 1-2% lower than the reference product, with the 90% confidence intervals falling within the acceptable limits.[10]

Experimental Protocols: A Blueprint for Bioequivalence Assessment

The establishment of bioequivalence is a meticulous process involving a well-designed clinical study and a validated analytical method.

Clinical Study Design: A Single-Dose, Two-Way Crossover Study

A common and robust design for orphenadrine citrate bioequivalence studies is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, 2-period crossover study.[6] This design minimizes inter-subject variability by having each subject act as their own control.

Experimental Workflow for a Typical Orphenadrine Citrate Bioequivalence Study

Bioequivalence_Workflow cluster_screening Subject Recruitment & Screening cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Bioanalysis & Data Evaluation s1 Informed Consent s2 Medical History & Physical Examination s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_rand Randomization to Treatment Group (Test or Reference) s3->p1_rand p1_dose Single Dose Administration (Fasting) p1_rand->p1_dose p1_sample Serial Blood Sampling (e.g., 0-72 hours) p1_dose->p1_sample washout Washout Period (≥ 7 days) p1_sample->washout p2_dose Crossover to Alternate Treatment washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (Validated LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 report Bioequivalence Conclusion a3->report

Caption: Workflow of a typical two-way crossover bioequivalence study for orphenadrine citrate.

Step-by-Step Clinical Protocol:

  • Subject Selection: Healthy, non-smoking male and non-pregnant female volunteers between the ages of 18 and 55 are typically enrolled.[6] A comprehensive medical screening is conducted to ensure good health and the absence of any contraindications.

  • Randomization and Dosing: Subjects are randomly assigned to receive either the test or reference orphenadrine citrate formulation. After a 10-hour overnight fast, a single oral dose is administered with a standardized volume of water.

  • Blood Sampling: Blood samples are collected at predetermined time points before dosing (0 hour) and at multiple intervals up to 72 hours post-dose to accurately characterize the plasma concentration-time profile.[6]

  • Washout Period: A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[6]

  • Crossover: Following the washout period, subjects receive the alternate formulation.

  • Sample Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen at or below -20°C until analysis.

Analytical Method Validation: Ensuring Data Integrity

The quantification of orphenadrine in plasma samples is performed using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6] The method validation must adhere to ICH guidelines and demonstrates the reliability of the analytical procedure.[11]

Table 2: Key Validation Parameters for a Representative LC-MS/MS Method for Orphenadrine [12][13]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within acceptable limits
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 0.6-4.2%Inter-day: 1.6-6.1%
Recovery Consistent, precise, and reproducible> 85%
Stability Analyte stable under various conditionsStable
LLOQ Sufficiently low to measure early and terminal concentrations~1 ng/mL

Step-by-Step Analytical Protocol (LC-MS/MS):

  • Sample Preparation: A simple protein precipitation method is often employed. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[12][13]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the orphenadrine is transferred to a clean tube or vial for injection into the LC-MS/MS system.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) to separate orphenadrine from other plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a mass spectrometer. Orphenadrine is detected using multiple reaction monitoring (MRM) in positive ion mode for high selectivity and sensitivity.[13]

  • Quantification: The concentration of orphenadrine in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from standards of known concentrations.

In Vitro Dissolution Testing: A Critical Quality Attribute

In addition to in vivo studies, comparative in vitro dissolution testing is a crucial component of establishing bioequivalence. The FDA recommends dissolution profiling in multiple media (e.g., pH 1.2, 4.5, and 6.8) to ensure that the generic product releases the active ingredient at a similar rate to the brand-name product under various physiological conditions. For rapidly dissolving products, a target of ≥85% of the drug should dissolve within 30 minutes.

Dissolution Testing Workflow

Dissolution_Workflow start Select Test and Reference Products (12 units each) media Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) start->media apparatus Set up Dissolution Apparatus (e.g., USP Apparatus II @ 50 RPM) media->apparatus run Perform Dissolution Run apparatus->run sampling Collect Samples at Pre-defined Time Points run->sampling analysis Analyze Samples (e.g., UV-Vis or HPLC) sampling->analysis profile Generate Dissolution Profiles analysis->profile comparison Compare Profiles using f2 Similarity Factor profile->comparison

Caption: Workflow for comparative in vitro dissolution testing of orphenadrine citrate tablets.

Conclusion: A Foundation of Trust in Generic Orphenadrine Citrate

References

  • A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition. (2020). BMC Pharmacology and Toxicology, 21(1), 47. Available at: [Link]

  • McGuinness, B. W. (1983). A double-blind comparison in general practice of a combination tablet containing orphenadrine citrate and paracetamol ('Norgesic') with paracetamol alone. Journal of International Medical Research, 11(1), 42-45. Available at: [Link]

  • Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. CORE. Available at: [Link]

  • 40249 Orphenadrine Citrate Bioequivalence Review. (1996). accessdata.fda.gov. Available at: [Link]

  • Bioequivalence and Interchangeability of Generic Medications. MSD Manuals. Available at: [Link]

  • Kesselheim, A. S., Misono, A. S., Lee, J. L., Stedman, M. R., Brookhart, M. A., Choudhry, N. K., & Shrank, W. H. (2008). Clinical equivalence of generic and brand-name drugs used in cardiovascular disease: a systematic review and meta-analysis. JAMA, 300(21), 2514–2526. Available at: [Link]

  • A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition. ResearchGate. Available at: [Link]

  • ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Application Number : 074817 Trade Name : INVAGESIC AND INVAGESIC FORTE Generic Name:Aspirin, Caffine and Orphenadrine Citra. (2025). accessdata.fda.gov. Available at: [Link]

  • Bioequivalence Studies for Generic Drug Development. (2022). FDA. Available at: [Link]

  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). ResearchGate. Available at: [Link]

  • Introduction of Bioequivalence for Generic Drug Product. FDA. Available at: [Link]

  • Orphenadrine Citrate Extended-Release Tablets. (2016). USP-NF. Available at: [Link]

  • Lee, S. Y., Oh, H. J., Kim, J. W., Kim, Y. G., Moon, C. J., & Lee, E. H. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 839(1-2), 118–123. Available at: [Link]

  • Draft Guidance on Orphenadrine Citrate. (2010). accessdata.fda.gov. Available at: [Link]

  • Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies. (2022). ResearchGate. Available at: [Link]

  • Davit, B. M., Nwakama, P. E., Buehler, G. J., Conner, D. P., Haidar, S. H., Patel, D. T., Yang, Y., Yu, L. X., & Woodcock, J. (2009). Bioequivalence of generic drugs: a simple explanation for a US Food and Drug Administration requirement. The Annals of pharmacotherapy, 43(9), 1583–1585. Available at: [Link]

  • Comparative dissolution profiling of generic and standard drug under BCS Based Biowaiver conditions. (2024). International Journal of Pharmaceutical Sciences and Research, 15(5), 1000-10. Available at: [Link]

  • Product-Specific Guidances for Generic Drug Development. (2025). FDA. Available at: [Link]

  • Orphenadrine. Wikipedia. Available at: [Link]

  • Orphenadrine Citrate. DailyMed. Available at: [Link]

Sources

Safety Operating Guide

Orphenadrine-d3 Citrate Salt: Laboratory Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Orphenadrine-d3 Citrate Salt is a stable isotope-labeled analog of the anticholinergic drug Orphenadrine.[1] While it is primarily used as an analytical internal standard in minute quantities, it retains the toxicological profile of its parent compound.

Core Disposal Rule: This compound must NEVER be discharged into sewer systems or trash. It requires High-Temperature Incineration through a licensed hazardous waste contractor.

Quick Reference Protocol:

Parameter Specification
Compound Name This compound
Parent CAS 4682-36-4 (Orphenadrine Citrate)
Waste Classification Non-RCRA Listed (unless mixed), but Toxic Pharmaceutical Waste
Primary Hazard Acute Toxicity (Oral), Aquatic Toxicity
Disposal Method High-Temperature Incineration (Combustion)

| Container Handling | Treat as Hazardous Waste (Do not triple rinse/recycle) |

Part 2: Hazard Identification & Rationale

To ensure compliance and safety, researchers must understand the causality behind these strict procedures. We treat the deuterated standard with the same rigor as the pharmacological agent.

1. Toxicological Profile

Orphenadrine Citrate is classified as Acute Toxic (Oral) .[1][2] Ingestion can lead to anticholinergic syndrome, characterized by tachycardia, arrhythmias, and seizures.

  • GHS Classification: Acute Tox. 3 (H301) or 4 (H302) depending on regional implementation.[1]

  • Environmental Impact: Classified as Aquatic Chronic 1 (H410) .[1] It is very toxic to aquatic life with long-lasting effects. Even milligram quantities from a research standard can contaminate large volumes of water if flushed.

2. The "Deuterium" Factor

Orphenadrine-d3 contains stable deuterium isotopes.[1][3]

  • Radiological Status: NON-RADIOACTIVE. It does not decay and requires no NRC/radiation safety protocols.[1]

  • Inventory Control: Due to the high cost of stable isotopes, "disposal" often involves expired or contaminated stock solutions.[1] Ensure the material is truly unusable before disposal.

Part 3: Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents the creation of "Mixed Waste" (e.g., mixing with radioactive materials or incompatible solvents), which is exponentially more expensive and difficult to destroy.

Segregation Protocol
  • Isolate from Oxidizers: Orphenadrine is an amine; avoid mixing waste with strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.[1]

  • Solvent Compatibility: Common HPLC solvents (Methanol, Acetonitrile) used with this standard are compatible for incineration.[1]

  • Labeling: All waste containers must be labeled "Hazardous Waste - Toxic" immediately upon the first drop of waste being added.

Part 4: Detailed Disposal Workflows
Workflow A: Solid Waste (Pure Substance & Spill Cleanup)

Applicable to: Expired neat standards, contaminated weighing boats, spill cleanup materials.

  • Containment: Place the solid material or contaminated debris (wipes, gloves) into a clear, wide-mouth polyethylene (HDPE) jar .[1]

  • Sealing: Screw the lid on tightly. Tape the lid with parafilm or electrical tape to prevent loosening during transport.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Orphenadrine-d3 Citrate (100%).

    • Hazard:[4] Toxic.[5]

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

Workflow B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicable to: Expired stock solutions (MeOH/ACN), HPLC waste streams.

  • Collection: Collect in a dedicated solvent waste carboy (typically HDPE or Glass).[1]

  • Compatibility Check: Ensure the carboy does not contain acids or oxidizers.[1]

  • Documentation: Record the estimated concentration of Orphenadrine on the waste log.

    • Note: Even trace amounts (ppm) render the entire container "Hazardous Pharmaceutical Waste."[1]

  • Disposal: Hand over to EHS for Fuel Blending/Incineration .

Workflow C: Empty Containers (Vials/Ampoules)

Applicable to: The original glass vial after the standard is used.

CRITICAL DEVIATION: unlike standard chemical containers, DO NOT triple-rinse and recycle these vials. The residue is acutely toxic.[1]

  • Cap the empty vial.

  • Disposal: Place the entire capped vial into the Solid Hazardous Waste drum.

  • Sharps: If the standard was in a break-seal ampoule, dispose of the glass shards in a Chemo/Toxic Sharps Container (White or Yellow bin), not the standard red biohazard sharps bin.

Part 5: Visualized Decision Workflows
Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the researcher chooses the correct waste stream at the moment of generation.[1]

WasteSegregation Start Waste Generated StateCheck Physical State? Start->StateCheck Liquid Liquid (Stock/HPLC) StateCheck->Liquid Solution Solid Solid / Debris StateCheck->Solid Powder/Wipes Container Empty Vial/Ampoule StateCheck->Container Empty Vial SolventCheck Contains Oxidizers? Liquid->SolventCheck SolidBin Solid Toxic Waste Bin Solid->SolidBin SharpsCheck Is it Sharp? (Ampoule/Needle) Container->SharpsCheck Segregate DO NOT MIX Segregate Immediately SolventCheck->Segregate Yes Carboy Organic Solvent Waste Carboy SolventCheck->Carboy No (MeOH/ACN) SharpsCheck->SolidBin No (Screw Cap) SharpsBin Chemical Sharps Bin (White/Yellow) SharpsCheck->SharpsBin Yes

Caption: Decision logic for segregating Orphenadrine-d3 waste streams to prevent cross-contamination.

Diagram 2: Emergency Spill Response

Immediate actions to take if the solid standard is spilled on the benchtop.

SpillResponse Alert 1. ALERT Notify nearby personnel PPE 2. PPE UP Double Nitrile Gloves, Lab Coat, Goggles Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pad PPE->Contain Clean 4. CLEAN Scoop into jar, Wash surface w/ soap Contain->Clean Dispose 5. DISPOSE Label as Toxic Waste Clean->Dispose

Caption: Step-by-step spill response protocol for dry powder spills.

Part 6: Regulatory Compliance (RCRA & EPA)

While Orphenadrine is not explicitly listed on the RCRA P-list or U-list, it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Waste Code Assignment:

    • If the waste is pure Orphenadrine-d3: It is Non-RCRA Regulated (unless characteristic), but must be managed as State-Regulated Special Waste due to toxicity.

    • If mixed with solvents (Methanol/Acetonitrile): Assign codes D001 (Ignitable) and F003 (Spent Solvents) .[1]

  • Sewer Ban: Under the "Sewering Ban" of Subpart P, healthcare facilities and labs are strictly prohibited from flushing pharmaceuticals.

  • Generator Status: The weight of the container counts toward your monthly hazardous waste generator status.[1]

Part 7: References
  • United States Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][6] Federal Register.[6][7] Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Orphenadrine Citrate.[1][2]Link

  • ChemicalBook. (2024).[2] Orphenadrine Citrate MSDS and Toxicty Data.[1]Link

  • Cornell University EHS. (2024). Laboratory Decommissioning and Waste Disposal Guide.Link

  • Resolve Mass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Handling and Stability.[1][3]Link

Sources

Technical Guide: Safe Handling & Logistics for Orphenadrine-d3 Citrate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Compound: Orphenadrine-d3 Citrate Salt (Internal Standard) Parent Compound CAS: 4682-36-4 (Orphenadrine Citrate) Primary Hazard Classification: Acute Toxicity, Oral (Category 3) — Toxic if swallowed. Target Organ Toxicity: Central Nervous System (anticholinergic effects), Cardiovascular System.

Operational Context: Orphenadrine-d3 is a stable isotope-labeled analog used primarily as an internal standard in LC-MS/MS quantitation. While often handled in milligram quantities, its high purity (>98%) and biological potency require adherence to Universal Precautions for potent pharmaceutical compounds. The deuterated form must be treated with the same, if not higher, rigor than the non-labeled parent due to the high cost of replacement and potential for metabolic isotope effects.

Hierarchy of Controls: The "Zero-Exposure" Mandate

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Primary Barrier)
  • Containment: All weighing and open-vessel manipulation must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Airflow Velocity: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before operation.

  • Static Control: Citrate salts are often hygroscopic and prone to static charge. Use an ionizing anti-static gun or bar inside the weigh station to prevent "flying powder," which creates invisible surface contamination.

Personal Protective Equipment (PPE) Specifications

The following PPE configuration is designed to create a self-validating safety system.

PPE Technical Specifications Table
Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Respiratory N95 (Minimum) ; P100/N100 (Preferred)Causality: While the fume hood captures 99% of particulates, static-induced dust during spatula transfer can bridge the sash gap. A P100 offers 99.97% filtration efficiency against solid particulates.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)System: The outer glove protects against gross contamination. The inner glove protects the sample from skin oils and the skin from permeation during doffing. Protocol: Change outer gloves immediately after weighing.
Ocular Chemical Safety Goggles (Indirect Vent)Causality: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a complete seal against dust and accidental solvent splashes during dissolution.
Body Lab Coat (Tyvek/Polypropylene) with knit cuffsSystem: Cotton coats trap particulates in the weave. Tyvek sheds dust and prevents migration of the deuterated standard to street clothes.

Operational Protocol: Step-by-Step Handling

This workflow minimizes mass loss (critical for expensive d3-standards) and exposure risk.

Phase 1: Preparation & Weighing
  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial causes condensation, hydrolyzing the citrate salt and altering the mass.

  • Static Neutralization: Discharge the anti-static gun on the spatula and the weighing boat inside the hood.

  • The "Clean-Dirty" Line: Establish a visual line in the hood. Clean supplies (solvent, pipettes) on the left; waste and contaminated tools on the right.

  • Weighing: Transfer the specific mass (e.g., 1-10 mg).

    • Critical Check: If powder adheres to the spatula, do not flick it. Rinse the spatula with the dissolution solvent into the receiving vessel to capture the full dose.

Phase 2: Solubilization (Stock Preparation)

Orphenadrine Citrate is sparingly soluble in water but soluble in methanol or ethanol.

  • Solvent Addition: Add the organic solvent (e.g., Methanol) directly to the weighing vessel if possible, or rinse the weigh boat quantitatively into the volumetric flask.

  • Dissolution: Vortex or sonicate for 30-60 seconds.

    • Note: Deuterated compounds are chemically identical but physically heavier. Ensure complete dissolution before aliquoting to prevent concentration gradients.

  • Storage: Transfer to Amber Glass Vials (silanized preferred). Store at -20°C .

    • Why Amber? Protects against photodegradation.

    • Why Silanized? Prevents adsorption of the amine functionality to the glass surface at low concentrations.

Visualized Workflows

Workflow Logic: Safe Handling Cycle

HandlingProtocol Start Start: Risk Assessment CheckHood Verify Hood Flow (>0.4 m/s) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Static Neutralize Static (Ionizer) DonPPE->Static Weigh Weighing (Containment) Static->Weigh Minimize Drafts Dissolve Solubilization (Methanol Rinse) Weigh->Dissolve Quantitative Transfer Waste Waste Segregation (Solid vs Liquid) Dissolve->Waste Doff Doff PPE (Inside Out) Waste->Doff Wash Hand Wash (Soap + Water) Doff->Wash

Figure 1: Operational sequence ensuring containment and sample integrity.

Emergency Response Logic: Spill vs. Exposure

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Exposure Personal Exposure Type->Exposure Contamination Spill Spill (<500mg) Type->Spill Release Skin Skin Contact: Wash 15 min Exposure->Skin Eye Eye Contact: Flush 15 min Exposure->Eye Medical Seek Medical Aid (Show SDS) Skin->Medical Eye->Medical Isolate Isolate Area (15 ft radius) Spill->Isolate Dampen Dampen with Water (Prevent Dust) Isolate->Dampen Clean Absorb & Dispose (Double Bag) Dampen->Clean

Figure 2: Decision matrix for immediate incident response.

Disposal & Regulatory Compliance

Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must be segregated into Hazardous Solid Waste containers. Label as "Toxic Solid, Organic, n.o.s. (Orphenadrine Salt)."[1][2][3][4][5][6][7][8]

  • Liquid Waste: Methanol/Ethanol solutions containing the standard must be disposed of in Flammable/Toxic Solvent Waste streams.

  • Container Disposal: Triple rinse empty vials with the solvent used for dissolution. The rinsate should be added to the liquid waste; the vial can then be treated as glass waste (defaced).

References

  • PubChem. (n.d.). Orphenadrine Citrate | C24H31NO8.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[9] Retrieved October 26, 2023, from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。